molecular formula C9H19Cl B7799559 1-Chlorononane CAS No. 70776-06-6

1-Chlorononane

Cat. No.: B7799559
CAS No.: 70776-06-6
M. Wt: 162.70 g/mol
InChI Key: RKAMCQVGHFRILV-UHFFFAOYSA-N
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Description

1-Chlorononane is a useful research compound. Its molecular formula is C9H19Cl and its molecular weight is 162.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorononane
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InChI

InChI=1S/C9H19Cl/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
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InChI Key

RKAMCQVGHFRILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl
Source PubChem
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DSSTOX Substance ID

DTXSID3049255
Record name 1-Chlorononane
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Molecular Weight

162.70 g/mol
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CAS No.

2473-01-0, 70776-06-6
Record name 1-Chlorononane
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Record name Nonane, 1-chloro-
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Record name 1-Propene, tetramer, chlorinated
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Record name Nonane, 1-chloro-
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Record name 1-Chlorononane
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Record name 1-chlorononane
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Foundational & Exploratory

1-Chlorononane physical and chemical properties data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-chlorononane (B146367), also known as n-nonyl chloride. The information is curated for technical applications, offering precise data, experimental context, and a visualization of a key chemical transformation.

Chemical Identity and Structure

This compound is a primary alkyl halide consisting of a nine-carbon aliphatic chain with a chlorine atom attached to the terminal carbon.[1] This structure makes it a valuable intermediate in various organic syntheses.[1][2]

IdentifierValue
IUPAC Name This compound[3]
Synonyms n-Nonyl chloride, Nonyl chloride[4]
CAS Number 2473-01-0[4]
Molecular Formula C₉H₁₉Cl[4]
Molecular Weight 162.70 g/mol [3][4]
Canonical SMILES CCCCCCCCCCl[2]
Appearance Colorless to almost colorless clear liquid[2]

Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in experimental setups. The following table summarizes its key physical properties.

PropertyValueConditions
Melting Point -39.4 °C[5][6]-
Boiling Point 202-204 °C[5][6]at 1 atm
Density 0.87 g/mL[5][6]at 25 °C
Refractive Index (n_D) 1.436[5][6]at 20 °C
Vapor Pressure 0.394 mmHg[5]at 25 °C
Flash Point 74 °C (166 °F)[5][6]Closed cup[7]
Solubility Insoluble in water[2]-

Chemical and Safety Properties

This compound's reactivity is primarily dictated by the terminal chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions.[1] It is a key precursor for synthesizing surfactants, lubricants, and plasticizers.[2]

Safety and Handling:

  • Hazards: Causes skin and eye irritation.[2][3][5] May cause respiratory irritation.[2][3] It is a combustible liquid.[8]

  • Storage: Store in a cool, well-ventilated place below +30°C.[5][6] Keep the container tightly closed.[2]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[8]

  • Decomposition: Thermal decomposition can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research. Below are detailed summaries of standard methodologies for measuring the key properties of liquid compounds like this compound.

a) Boiling Point Determination (Capillary Method)

This micro-method is suitable for small sample volumes.[9]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10][11]

  • Methodology:

    • A small amount of the liquid sample is placed in a fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]

    • The apparatus is attached to a thermometer and heated gradually in a heating bath (e.g., paraffin (B1166041) oil or an aluminum block).[9][10]

    • As the temperature rises, air trapped in the capillary tube escapes, seen as a stream of bubbles.[11]

    • The heat is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the liquid.[11]

  • Apparatus: Thiele tube or similar heating block, thermometer, small test tube (fusion tube), and capillary tube.[9]

b) Density Measurement (Pycnometry)

Pycnometry is a precise method for determining the density of a liquid by weighing a known volume.[13]

  • Principle: Density is defined as mass per unit volume (ρ = m/V). This method accurately measures the mass of a liquid that fills a container of a known, calibrated volume.

  • Methodology:

    • A pycnometer (a glass flask with a precisely fitted stopper) is thoroughly cleaned, dried, and weighed (m_empty).

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is weighed (m_filled).

    • The mass of the liquid is calculated (m_liquid = m_filled - m_empty).

    • The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer (V_pyc). The volume is often determined by performing the same procedure with a reference substance of known density, such as distilled water.

  • Apparatus: Pycnometer, analytical balance, and a temperature-controlled water bath to ensure constant temperature.[13]

c) Refractive Index Measurement (Abbe Refractometer)

The refractive index is a characteristic property that relates to the purity of a substance.[14]

  • Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to its speed in the medium.[15][16] A refractometer measures the critical angle of total internal reflection between a prism of known refractive index and the liquid sample.[15]

  • Methodology:

    • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and a soft tissue.[14]

    • A few drops of the liquid sample are placed on the surface of the lower prism.[14]

    • The prisms are closed and locked. The instrument's light source, typically a sodium D-line (589.3 nm), is switched on.[16]

    • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region. The dispersion compensator is adjusted to create a sharp, achromatic borderline.[14]

    • The main adjustment knob is used to center the borderline on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature must be recorded, as the refractive index is temperature-dependent.[14]

  • Apparatus: Abbe refractometer with a monochromatic light source and a system for temperature control.[16]

Chemical Synthesis Pathway Visualization

This compound can be synthesized from its corresponding alcohol, 1-nonanol, via a nucleophilic substitution reaction. The diagram below illustrates a common laboratory-scale synthesis using thionyl chloride (SOCl₂), a method that produces gaseous byproducts (SO₂ and HCl), which are easily removed.

G Nonanol 1-Nonanol (C₉H₁₉OH) Reaction Nucleophilic Substitution Nonanol->Reaction Reactant SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Reagent Chlorononane This compound (C₉H₁₉Cl) Reaction->Chlorononane Desired Product Byproducts Gaseous Byproducts Reaction->Byproducts SO2 Sulfur Dioxide (SO₂) HCl Hydrogen Chloride (HCl) Byproducts->SO2 Component Byproducts->HCl Component

Caption: Synthesis of this compound from 1-Nonanol.

References

Technical Guide: 1-Chlorononane (CAS No. 2473-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorononane (B146367) (n-nonyl chloride), with CAS Registry Number 2473-01-0, is a primary alkyl chloride. It is a colorless liquid that serves as a versatile intermediate and building block in organic synthesis.[1][2] Its linear nine-carbon chain and terminal chlorine atom make it a valuable reagent for introducing the nonyl group into molecules through various chemical transformations, particularly nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and safety information, tailored for a technical audience.

Chemical and Physical Properties

This compound is a combustible, colorless liquid, often with a faint, sweet odor.[1][3] It is generally insoluble in water but soluble in many organic solvents.[1][3] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2473-01-0[4]
Molecular Formula C₉H₁₉Cl[4][5]
Molecular Weight 162.70 g/mol [4][6][7]
Appearance Colorless to almost colorless clear liquid[1]
Density 0.87 g/mL at 25°C[5]
Boiling Point 202-204 °C[3][5]
Melting Point -39.4 °C[5]
Flash Point 166 °F (74.4 °C)[5]
Refractive Index (n20/D) 1.436[5]
Vapor Pressure 0.394 mmHg at 25°C[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Various spectroscopic data are publicly available.[8]

Table 2: Spectroscopic Data for this compound

TechniqueData Availability and Key FeaturesReference(s)
¹H NMR Spectra available in databases. Key signals include a triplet around 3.5 ppm for the -CH₂Cl protons.[1][8][9]
¹³C NMR Spectra available. The carbon attached to chlorine (-CH₂Cl) shows a characteristic signal around 45 ppm.[1][8]
Mass Spectrometry (MS) GC-MS data available. Characteristic fragmentation patterns can be observed.[4][7][8]
Infrared (IR) Spectroscopy FTIR spectra available, showing C-H stretching and C-Cl stretching vibrations.[1][4][8]
Raman Spectroscopy Data available in spectral databases.[1][4][8]

Reactivity and Applications

As a primary alkyl halide, this compound is an important raw material and intermediate in the chemical industry.[2][10]

  • Nucleophilic Substitution: The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives, such as ethers, esters, amines, and other functionalized nonane (B91170) derivatives.[2]

  • Synthesis Intermediate: It is a key starting material for producing more complex molecules.[2] Its applications extend to the synthesis of surfactants, lubricants, plasticizers, pharmaceuticals, and agrochemicals.[1] For example, it has been used in the synthesis of affinity labeling probes for biochemical studies.[11]

Safety and Handling

This compound presents moderate hazards and requires careful handling in a laboratory or industrial setting.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][4]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][4]

  • Specific target organ toxicity — single exposure (Category 3) , Respiratory tract irritation: May cause respiratory irritation.[1][4]

Table 3: GHS Hazard and Precautionary Statements

CodeStatementReference(s)
H315 Causes skin irritation[1][4]
H319 Causes serious eye irritation[1][4]
H335 May cause respiratory irritation[1][4]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[1]
P264 Wash skin thoroughly after handling[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection[3]
P302+P352 IF ON SKIN: Wash with plenty of water[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233 Store in a well-ventilated place. Keep container tightly closed[1]
Handling and Storage
  • Handling : Handle in accordance with good industrial hygiene and safety practices.[3] Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[3][10] Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Storage : Store in a dry, cool, and well-ventilated place below +30°C.[3][5] Keep containers tightly closed.[3]

  • Incompatible Materials : Strong oxidizing agents and strong bases.[3]

  • Hazardous Decomposition Products : Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Logical Relationships

The following diagram illustrates the key informational relationships for this compound.

G cluster_main This compound cluster_identifiers Identifiers cluster_properties Physicochemical Properties cluster_spectra Spectroscopic Data cluster_safety Safety Information This compound This compound CAS: 2473-01-0 CAS: 2473-01-0 This compound->CAS: 2473-01-0 Formula: C9H19Cl Formula: C9H19Cl This compound->Formula: C9H19Cl MW: 162.70 g/mol MW: 162.70 g/mol This compound->MW: 162.70 g/mol Boiling Point: 202-204 °C Boiling Point: 202-204 °C This compound->Boiling Point: 202-204 °C Density: 0.87 g/mL Density: 0.87 g/mL This compound->Density: 0.87 g/mL Flash Point: 74.4 °C Flash Point: 74.4 °C This compound->Flash Point: 74.4 °C NMR (1H, 13C) NMR (1H, 13C) This compound->NMR (1H, 13C) Mass Spec (GC-MS) Mass Spec (GC-MS) This compound->Mass Spec (GC-MS) IR / Raman IR / Raman This compound->IR / Raman Skin Irritant Skin Irritant This compound->Skin Irritant Eye Irritant Eye Irritant This compound->Eye Irritant Respiratory Irritant Respiratory Irritant This compound->Respiratory Irritant

Caption: Informational hierarchy for this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-Chlorononane from 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the chlorination of 1-nonanol to produce 1-chlorononane (B146367), a valuable intermediate in various organic synthesis pathways.[1][2] The document details established methodologies, including reaction mechanisms, experimental protocols, and comparative quantitative data to assist researchers in selecting the most suitable procedure for their specific applications.

Executive Summary

The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. For the specific synthesis of this compound from 1-nonanol, several reliable methods are available, each with distinct advantages and disadvantages concerning yield, reaction conditions, and reagent handling. This guide focuses on four primary methods:

  • Reaction with Thionyl Chloride (SOCl₂): A widely used and efficient method.

  • The Appel Reaction: Utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) under mild conditions.

  • Reaction with Phosphorus Pentachloride (PCl₅): A classic and effective chlorinating agent.

  • Reaction with Phosphorus Trichloride (B1173362) (PCl₃): An industrially relevant method that can provide high yields.

A fifth method, employing hydrochloric acid (the Lucas test), is also discussed; however, it is generally less effective for primary alcohols like 1-nonanol under standard conditions.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for the preparation of this compound from 1-nonanol will depend on factors such as desired yield, scale, available reagents, and sensitivity of other functional groups in the substrate. The following table summarizes the key quantitative data for the most prominent methods.

MethodReagentsTypical SolventReaction ConditionsTypical Yield of Alkyl Chlorides
Thionyl Chloride SOCl₂Dichloromethane (B109758) (DCM) or neatRefluxHigh
Appel Reaction PPh₃, CCl₄Dichloromethane (DCM), THFRoom TemperatureHigh[3]
Phosphorus Pentachloride PCl₅-Mild ConditionsGood to High
Phosphorus Trichloride PCl₃-50-65°C then 120-135°C~98% (for C8-C18 alcohols)[4]
Lucas Reagent conc. HCl, ZnCl₂-Room Temperature (very slow for primary alcohols), may require heatingLow for primary alcohols at RT[5]

Detailed Experimental Protocols

Synthesis using Thionyl Chloride (SOCl₂)

The reaction of 1-nonanol with thionyl chloride is a common and effective method for producing this compound. The reaction proceeds via the formation of a chlorosulfite intermediate. In the presence of a base like pyridine (B92270), the mechanism is typically Sₙ2, leading to inversion of stereochemistry if a chiral center is present.[6][7][8] Without a base, an Sₙi (internal nucleophilic substitution) mechanism can occur, which results in retention of stereochemistry.[7] For a primary alcohol like 1-nonanol, stereochemistry is not a concern. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6]

Experimental Protocol:

  • To a stirred solution of 1-nonanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or neat, cautiously add thionyl chloride (1.1-1.5 eq) at 0 °C. The addition is often done dropwise as the reaction can be exothermic.

  • Optionally, a stoichiometric amount of a base like pyridine can be added to neutralize the HCl generated.[6]

  • After the addition is complete, the reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Upon completion, the excess thionyl chloride and solvent are removed by distillation.

  • The crude this compound is then purified. This may involve washing with water, a dilute sodium bicarbonate solution, and brine, followed by drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and final purification by distillation under reduced pressure.[9][10][11]

The Appel Reaction

The Appel reaction provides a mild and high-yielding method for the conversion of primary and secondary alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[3][12][13] The reaction proceeds via an Sₙ2 mechanism for primary alcohols.[3][12] A significant advantage of this method is its mild, often room temperature, conditions. A drawback is the formation of triphenylphosphine oxide as a byproduct, which must be separated from the desired product.

Experimental Protocol: [13]

  • Dissolve 1-nonanol (1.0 eq) and triphenylphosphine (1.1-1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of carbon tetrachloride (1.1-1.5 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC.

  • After completion, the triphenylphosphine oxide byproduct can often be removed by filtration.

  • The filtrate is then washed sequentially with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by fractional distillation under vacuum.[9][10][11]

Synthesis using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that readily converts alcohols to alkyl chlorides. The reaction is typically straightforward, with the byproducts being phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

Experimental Protocol:

  • In a flask equipped with a stirrer and a reflux condenser connected to a gas trap (to absorb HCl), place 1-nonanol (1.0 eq).

  • Slowly and cautiously add solid phosphorus pentachloride (1.0-1.1 eq) in small portions. The reaction can be vigorous. Cooling the flask in an ice bath during the addition is recommended.

  • Once the addition is complete and the initial vigorous reaction has subsided, the mixture is gently warmed for a short period to ensure the reaction goes to completion.

  • The reaction mixture is then cooled, and the product is isolated. This typically involves pouring the mixture onto crushed ice to decompose any unreacted PCl₅ and POCl₃.

  • The organic layer containing this compound is separated, washed with water, dilute sodium carbonate solution, and then brine.

  • The crude product is dried over an anhydrous drying agent and purified by vacuum distillation.[9][10][11]

Synthesis using Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is another effective reagent for the chlorination of primary alcohols and is used industrially. A patented procedure for the chlorination of long-chain primary alcohols (C8-C18) reports high yields.[4]

Experimental Protocol (Adapted from a general procedure for long-chain alcohols): [4]

  • In a closed system reactor, charge 1-nonanol.

  • While maintaining the temperature between 50-65 °C, add a 3 to 7% molar excess of phosphorus trichloride (PCl₃).

  • After the addition is complete, increase the temperature of the reaction mixture to 120-135 °C and maintain it for at least two hours.

  • Upon completion, the crude product is washed with water to remove residual HCl and the phosphorous acid byproduct. A subsequent wash with a dilute sodium carbonate solution is used for neutralization.

  • The organic layer is separated, dried, and can be used directly as the product is often of high purity (98-99% conversion reported for dodecyl alcohol).[4] If further purification is needed, vacuum distillation can be performed.[9][10][11]

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the synthesis and purification process, the following diagrams have been generated.

General Experimental Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start Start Reagents 1-Nonanol + Chlorinating Agent + Solvent (optional) Start->Reagents 1. Mix Reaction Stirring at Controlled Temperature Reagents->Reaction 2. React Monitoring TLC / GC Analysis Reaction->Monitoring 3. Monitor Progress Quenching Quench Reaction (e.g., add water/ice) Monitoring->Quenching 4. Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction 5. Isolate Washing Wash with NaHCO₃ (aq) and Brine Extraction->Washing 6. Neutralize & Wash Drying Dry with Anhydrous MgSO₄/Na₂SO₄ Washing->Drying 7. Remove Water Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation 8. Separate Distillation Vacuum Distillation Evaporation->Distillation 9. Purify Product Pure this compound Distillation->Product 10. Collect

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway for Sₙ2 Conversion of 1-Nonanol with SOCl₂ in Pyridine

SN2_Mechanism Nonanol 1-Nonanol Intermediate1 Chlorosulfite Ester Intermediate Nonanol->Intermediate1 Nucleophilic attack on S SOCl2 SOCl₂ SOCl2->Intermediate1 Deprotonation Intermediate1->Deprotonation SN2_Attack Intermediate1->SN2_Attack Pyridine Pyridine Pyridine->Deprotonation Deprotonation Chloride_Ion Cl⁻ Deprotonation->Chloride_Ion Forms Chloride_Ion->SN2_Attack Nucleophile Transition_State Sₙ2 Transition State SN2_Attack->Transition_State Product This compound Transition_State->Product Byproducts SO₂ + Pyridinium Chloride Transition_State->Byproducts

Caption: Sₙ2 mechanism for the reaction of 1-nonanol with thionyl chloride and pyridine.

Signaling Pathway for the Appel Reaction

Appel_Reaction PPh3 PPh₃ Phosphonium_Salt Chlorotriphenylphosphonium Chloride Intermediate PPh3->Phosphonium_Salt CCl4 CCl₄ CCl4->Phosphonium_Salt Oxyphosphonium_Salt Alkoxytriphenylphosphonium Chloride Phosphonium_Salt->Oxyphosphonium_Salt Nonanol 1-Nonanol Alkoxide Nonyl-alkoxide Nonanol->Alkoxide Deprotonation Alkoxide->Oxyphosphonium_Salt Nucleophilic attack on P SN2_Attack Oxyphosphonium_Salt->SN2_Attack Product This compound SN2_Attack->Product Sₙ2 attack by Cl⁻ Byproduct Triphenylphosphine Oxide (Ph₃PO) SN2_Attack->Byproduct

Caption: Mechanism of the Appel reaction for the synthesis of this compound.

Product Analysis and Characterization

The purity of the synthesized this compound should be assessed to ensure it meets the requirements for subsequent applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for determining the purity of this compound and identifying any byproducts or unreacted starting material.[14][15][16][17] The retention time of the major peak can be compared to a known standard of this compound, and the mass spectrum will confirm its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to detect impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the disappearance of the broad O-H stretch of 1-nonanol and the appearance of a C-Cl stretch in the product.[1][2]

Conclusion

The synthesis of this compound from 1-nonanol can be achieved through several effective methods. The choice of method will be dictated by the specific needs of the laboratory, including scale, cost, and desired purity. For high yields under mild conditions, the Appel reaction is a strong candidate, though it requires the removal of a solid byproduct. The use of thionyl chloride is a robust and common method with gaseous byproducts that simplify workup. For large-scale, high-yield production, the procedure utilizing phosphorus trichloride has been shown to be highly effective for long-chain primary alcohols. Careful execution of the experimental protocol and appropriate purification and analysis are crucial for obtaining high-purity this compound for use in further research and development.

References

Spectroscopic Analysis of 1-Chlorononane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chlorononane (B146367), a chlorinated hydrocarbon used in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and illustrates the correlative nature of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.54Triplet2H-CH₂-Cl
1.77Quintet2H-CH₂-CH₂-Cl
1.42 - 1.20Multiplet12H-(CH₂)₆-
0.88Triplet3H-CH₃

Solvent: CDCl₃, Reference: TMS[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmAssignment
45.1-CH₂-Cl
32.7-CH₂-CH₂-Cl
31.8C7
29.4C5
29.2C6
28.8C4
26.8C3
22.6C8
14.1-CH₃

Solvent: CDCl₃[1][2]

Infrared (IR) Spectroscopy

Table 3: Principal Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2855StrongC-H stretch (alkane)
1466MediumC-H bend (methylene)
725StrongC-Cl stretch

Technique: Capillary Cell: Neat[3][4]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
91100[C₇H₁₅]⁺ (base peak)
43High[C₃H₇]⁺
55High[C₄H₇]⁺
162Low[M]⁺ (Molecular Ion)
164Low[M+2]⁺ (Isotope Peak)

Technique: GC-MS (Electron Ionization)[3][5][6]

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is prepared.[1] The spectrum is recorded on an NMR spectrometer, such as a Bruker AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.[7] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[1] For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3][4] The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.[3] The instrument measures the absorption of infrared radiation at various wavelengths, providing information about the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[3][6] The this compound sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).[6] The resulting charged fragments are separated based on their mass-to-charge ratio, and a mass spectrum is produced.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an organic molecule like 1-chloronane.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Analytical Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure Elucidation MS Mass Spectrometry (MS) Mol_Weight Molecular Weight & Isotopic Pattern MS->Mol_Weight Provides IR Infrared (IR) Spectroscopy Func_Groups Functional Groups IR->Func_Groups Identifies NMR Nuclear Magnetic Resonance (NMR) Carbon_Framework Carbon-Hydrogen Framework NMR->Carbon_Framework Details Structure This compound Structure Mol_Weight->Structure Func_Groups->Structure Carbon_Framework->Structure

Caption: Workflow of Spectroscopic Structure Elucidation.

References

An In-depth Spectral Analysis of 1-Chlorononane using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chlorononane (B146367). It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this alkyl halide.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shift (δ), multiplicity, and integration of each signal are summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H13.54Triplet (t)2H
H21.77Multiplet (m)2H
H3-H81.27Multiplet (m)12H
H90.88Triplet (t)3H

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound. The chemical shifts for each carbon atom are presented below. The spectrum was obtained in CDCl₃.[1][2][3]

Carbon Assignment Chemical Shift (δ, ppm)
C145.1
C233.0
C331.8
C429.4
C529.2
C628.9
C726.7
C822.6
C914.1

Experimental Protocols

The following sections detail the methodologies for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed into a clean, dry vial.

  • Solvent Addition: To the vial, approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) was added.

  • Dissolution: The mixture was gently agitated to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: The resulting solution was carefully transferred into a clean, dry 5 mm NMR tube.

  • Capping: The NMR tube was securely capped to prevent solvent evaporation.

¹H NMR Spectroscopy
  • Instrument: Bruker AC-300 Spectrometer[4]

  • Solvent: CDCl₃[1]

  • Reference: Tetramethylsilane (TMS)[1]

  • Temperature: 297K[1]

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Parameters:

    • Number of Scans (ns): 16 (Consult with group members for an appropriate starting number)[5]

    • Relaxation Delay (d1): 1.0 s (A delay time of 0.7 to 5 seconds can be used)[5]

    • Acquisition Time: ~4 s

    • Spectral Width: ~16 ppm

  • Processing:

    • Fourier transformation of the Free Induction Decay (FID).

    • Phase correction of the resulting spectrum.

    • Baseline correction.

    • Integration of the signals.

    • Referencing the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Instrument: Bruker AC-300 Spectrometer

  • Solvent: Chloroform-d[1]

  • Reference: TMS[1]

  • Pulse Sequence: Proton-decoupled experiment

  • Acquisition Parameters:

    • Number of Scans (ns): 128 (Consult with group members for an appropriate starting number)[5]

    • Relaxation Delay (d1): 2.0 s (A delay time of 0.7 to 5 seconds can be used)[5]

    • Acquisition Time: ~1-2 s

    • Spectral Width: ~220 ppm

  • Processing:

    • Fourier transformation of the FID.

    • Phase correction of the spectrum.

    • Baseline correction.

    • Referencing the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[6]

Visualizations

The following diagrams illustrate the relationships between the molecular structure of 1-chloronane and its NMR signals, as well as a general workflow for NMR analysis.

Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.

NMR_Experimental_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Add Deuterated Solvent with TMS A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters (ns, d1, etc.) F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Integrate Peaks (¹H) K->L M Assign Chemical Shifts L->M N Analyze Multiplicities and Coupling Constants M->N O Structural Elucidation N->O

Caption: A generalized workflow for conducting NMR spectral analysis.

References

Theoretical Insights into the Reactivity and C-Cl Bond Dissociation Energy of 1-Chlorononane: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the reactivity and bond energetics of 1-chlorononane (B146367). Given the importance of haloalkanes in synthetic chemistry and as potential building blocks in drug development, a thorough understanding of their chemical behavior at a molecular level is paramount. This document outlines the computational protocols for determining the Carbon-Chlorine (C-Cl) bond dissociation energy (BDE) and exploring potential reaction pathways of this compound. The content herein is based on established computational chemistry principles and methods demonstrated to be effective for halogenated organic compounds.

Introduction

This compound, a nine-carbon alkyl halide, serves as a valuable model system for understanding the properties of longer-chain haloalkanes. Its reactivity is largely governed by the C-Cl bond, which can undergo homolytic cleavage to form radicals or participate in heterolytic processes such as nucleophilic substitution and elimination reactions. Theoretical studies provide a powerful tool to probe these phenomena, offering insights into reaction mechanisms, transition states, and thermochemical properties that can be challenging to measure experimentally.

This guide details the application of quantum chemical calculations to elucidate the reactivity and bond energy of this compound. We present a structured approach to these theoretical investigations, from the selection of appropriate computational methods to the analysis and visualization of the results.

Data Presentation: Bond Dissociation Energies and Reaction Barriers

Quantitative data from theoretical calculations are crucial for comparative analysis and for parameterizing larger-scale models. The following tables summarize hypothetical, yet realistic, quantitative data for the C-Cl bond dissociation energy of this compound and the activation energy for a model nucleophilic substitution reaction, as would be obtained from the computational protocols described in this guide.

Table 1: Calculated C-Cl Bond Dissociation Enthalpies (BDEs) of this compound at 298.15 K

Computational MethodBasis SetC-Cl BDE (kcal/mol)
B3LYP6-311++G(d,p)82.5
M06-2X6-311++G(d,p)84.2
ωB97X-Dcc-pVTZ83.8
G4-85.1
CBS-QB3-84.7

Table 2: Calculated Activation Energies (ΔE‡) for the Sₙ2 Reaction of this compound with Hydroxide (B78521)

Computational MethodBasis SetSolvent ModelActivation Energy (kcal/mol)
B3LYP6-311++G(d,p)PCM (Water)22.3
M06-2X6-311++G(d,p)PCM (Water)23.1
ωB97X-Dcc-pVTZPCM (Water)22.8

Experimental Protocols: A Theoretical Workflow

The determination of bond energies and reaction pathways for this compound involves a multi-step computational protocol. This section details the theoretical "experiments" that would be performed.

Software and Hardware

All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. These computations are typically carried out on high-performance computing clusters to manage the computational cost, especially for the more accurate composite methods.

Geometry Optimization and Frequency Calculations

The first step in the theoretical protocol is to determine the equilibrium geometries of all species of interest (reactants, products, radicals, and transition states).

  • Initial Structure Generation : An initial 3D structure of this compound is generated using a molecular builder.

  • Conformational Search : For a flexible molecule like this compound, a conformational search is performed to locate the lowest energy conformer. This is crucial as different conformers can have slightly different energies.

  • Geometry Optimization : The geometry of the lowest energy conformer is then optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure on the potential energy surface.

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. For transition states, one and only one imaginary frequency is expected, corresponding to the motion along the reaction coordinate. The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Calculation of Bond Dissociation Enthalpy (BDE)

The homolytic C-Cl bond dissociation enthalpy is calculated as the enthalpy difference between the products of bond cleavage (nonyl radical and chlorine atom) and the parent this compound molecule.

BDE = H(C₉H₁₉•) + H(Cl•) - H(C₉H₁₉Cl)

  • Species Calculation : The geometries of the nonyl radical (C₉H₁₉•) and the chlorine atom (Cl•) are optimized, and their frequencies are calculated.

  • Single-Point Energy Calculations : To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory and larger basis sets (e.g., M06-2X/cc-pVTZ or composite methods like G4).

  • Enthalpy Calculation : The enthalpy of each species is calculated by adding the thermal correction from the frequency calculation to the single-point electronic energy.

  • BDE Determination : The BDE is then calculated using the formula above.

Investigation of Reaction Pathways

To study the reactivity of this compound, a specific reaction is chosen, for example, the Sₙ2 reaction with a nucleophile like hydroxide (OH⁻).

  • Reactant and Product Optimization : The geometries of the reactants (this compound and OH⁻) and products (nonan-1-ol and Cl⁻) are optimized.

  • Transition State Search : A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This typically involves methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Transition State Verification : The found transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the transition state connects the intended reactants and products.

  • Activation Energy Calculation : The activation energy is calculated as the difference in energy between the transition state and the reactants. Solvent effects are often included using implicit solvent models like the Polarization Continuum Model (PCM) to better represent reactions in solution.

Mandatory Visualizations

Diagrams are essential for visualizing complex theoretical workflows and relationships. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

G Computational Workflow for C-Cl Bond Dissociation Energy cluster_molecule This compound cluster_radicals Nonyl Radical + Chlorine Atom mol_geom Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_freq Frequency Calculation (Confirm Minimum, ZPVE) mol_geom->mol_freq mol_spe Single-Point Energy (e.g., G4) mol_freq->mol_spe bde_calc BDE Calculation ΔH = H(products) - H(reactant) mol_spe->bde_calc rad_geom Geometry Optimization rad_freq Frequency Calculation rad_geom->rad_freq rad_spe Single-Point Energy rad_freq->rad_spe rad_spe->bde_calc

Caption: Computational workflow for determining the C-Cl BDE of this compound.

G Hypothetical Sₙ2 Reaction Pathway for this compound Reactants C₉H₁₉Cl + OH⁻ TS [HO---C₉H₁₉---Cl]⁻‡ (Transition State) Reactants->TS ΔE‡ Products C₉H₁₉OH + Cl⁻ TS->Products

Caption: A simplified potential energy surface for the Sₙ2 reaction of this compound.

Conclusion

The theoretical study of this compound's reactivity and bond energy provides invaluable insights into its chemical behavior. The computational protocols outlined in this guide, based on established quantum chemical methods, offer a robust framework for obtaining accurate and reliable data. This information is critical for researchers in organic synthesis, materials science, and drug development, enabling the prediction of reaction outcomes, the design of novel synthetic routes, and a deeper understanding of molecular interactions. While the data presented here are illustrative, they reflect the type and quality of information that can be obtained through rigorous computational investigation.

Computational Modeling of 1-Chlorononane Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorononane (B146367), a nine-carbon saturated alkyl halide, serves as a valuable model compound for understanding the complex reaction pathways of chlorinated hydrocarbons. Its relevance extends from industrial processes to the metabolic fate of xenobiotics, making a detailed comprehension of its reactivity crucial for applications ranging from chemical synthesis to toxicology and drug development. This technical guide provides an in-depth exploration of the computational modeling of this compound's primary reaction pathways, including pyrolysis, oxidation, and thermal decomposition. The content herein is synthesized from computational and experimental studies on this compound and analogous long-chain chloroalkanes, offering a robust framework for researchers in the field.

Core Reaction Pathways

The reactivity of this compound is dominated by several key pathways that are influenced by conditions such as temperature, pressure, and the presence of oxidants. Computational modeling, primarily through ab initio quantum chemical methods and density functional theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms at the molecular level.

Pyrolysis and Thermal Decomposition

Under thermal stress in an inert atmosphere, this compound primarily undergoes unimolecular elimination of hydrogen chloride (HCl) to form nonene isomers. This process is a cornerstone of its thermal decomposition.

Initiation: The principal initiation step is the C-Cl bond fission, leading to the formation of a nonyl radical and a chlorine radical. However, the concerted four-centered unimolecular elimination of HCl is often the more energetically favorable pathway at lower pyrolysis temperatures.

Propagation: The radicals formed during initiation can abstract hydrogen atoms from other this compound molecules, leading to a chain reaction. The resulting chlorononyl radicals can then undergo β-scission to produce smaller alkenes and chloroalkenes.

Termination: The reaction cascade concludes when radicals combine to form stable molecules.

A key unimolecular reaction pathway is the 1,2-elimination of HCl, proceeding through a four-membered transition state to yield non-1-ene. Computational studies on smaller chloroalkanes suggest that this is a dominant pathway in the initial stages of pyrolysis.

Oxidation

In the presence of oxygen, the reaction pathways of this compound become significantly more complex, involving a multitude of radical chain reactions.

Initiation: The initial steps involve hydrogen abstraction from the alkyl chain by radicals such as hydroxyl (•OH) or hydroperoxyl (•OOH), or direct attack by molecular oxygen at high temperatures.

Propagation: The resulting nonyl radical rapidly reacts with oxygen to form a nonylperoxy radical (C9H19OO•). This radical can then undergo intramolecular hydrogen abstraction or react with other molecules to propagate the chain reaction, leading to the formation of hydroperoxides, aldehydes, ketones, and smaller oxygenated and chlorinated species. The presence of the chlorine atom can influence the site of initial hydrogen abstraction and the subsequent decomposition pathways of the peroxy radicals.

Branching: The decomposition of hydroperoxides can lead to chain-branching, accelerating the overall oxidation rate.

Quantitative Data

The following tables summarize key quantitative data for the reaction pathways of this compound and analogous compounds, derived from computational studies and experimental measurements on similar long-chain chloroalkanes. It is important to note that the data for this compound are often extrapolated or based on theoretical calculations for homologous series, as direct experimental kinetic data for this specific molecule is scarce in the literature.

Table 1: Calculated Activation Energies for Unimolecular Decomposition Pathways of 1-Chloroalkanes

Reaction PathwayCompoundActivation Energy (kJ/mol)Computational Method
C-Cl Bond Fission1-Chloropropane (B146392)335G3(MP2)//B3LYP
1,2-HCl Elimination1-Chloropropane225CBS-QB3
C-C Bond Fission (α-β)1-Chloropropane360G3(MP2)//B3LYP
C-C Bond Fission (β-γ)1-Chloropropane375G3(MP2)//B3LYP
C-Cl Bond Fission1-Chlorobutane (B31608)334G3(MP2)//B3LYP
1,2-HCl Elimination1-Chlorobutane224CBS-QB3

Note: Data for 1-chloropropane and 1-chlorobutane are used as representative values for primary 1-chloroalkanes.

Table 2: Representative Reaction Rate Constants for Chloroalkane Reactions

ReactionTemperature (K)Rate Constant (s⁻¹ or cm³ molecule⁻¹ s⁻¹)Source
1-C₃H₇Cl → C₃H₆ + HCl700-10001.2 x 10¹³ exp(-225 kJ/mol / RT)Theoretical Calculation
•OH + C₂H₅Cl → H₂O + C₂H₄Cl•2983.4 x 10⁻¹³Experimental
Cl• + C₄H₉Cl → HCl + C₄H₈Cl•2981.1 x 10⁻¹⁰Experimental

Experimental Protocols

The computational models for this compound reaction pathways are validated and informed by a variety of experimental techniques.

Shock Tube Studies

Methodology: A shock tube is used to rapidly heat a gas mixture containing this compound (highly diluted in an inert gas like argon) to high temperatures (typically 1000-2000 K) for a very short duration (microseconds to milliseconds). The reaction products are then rapidly quenched and analyzed.

  • Sample Preparation: A dilute mixture of this compound in argon (typically <1%) is prepared manometrically.

  • Heating: A shock wave is generated by rupturing a diaphragm separating a high-pressure driver gas from the low-pressure experimental gas mixture. The reflected shock wave further heats and compresses the gas, initiating the reaction.

  • Analysis: The product mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the stable species formed. Time-resolved measurements of species concentrations can be achieved using techniques like laser absorption spectroscopy.

Flow Reactor Experiments

Methodology: Flow reactors allow for the study of reaction kinetics over longer timescales (milliseconds to seconds) and at lower temperatures compared to shock tubes.

  • Reactor Setup: A mixture of this compound and a carrier gas (e.g., nitrogen or helium), and in the case of oxidation studies, an oxidant (e.g., air or oxygen), is continuously flowed through a heated reactor tube (often made of quartz to minimize surface reactions).

  • Temperature and Pressure Control: The reactor is housed in a furnace to maintain a constant temperature, and the pressure is controlled by a downstream pressure controller.

  • Product Analysis: Gas samples are extracted from the reactor outlet and analyzed online or offline using techniques like GC-MS, Fourier-transform infrared spectroscopy (FTIR), or proton-transfer-reaction mass spectrometry (PTR-MS).

Computational Methodologies

Ab Initio and Density Functional Theory (DFT) Calculations

Methodology: These quantum mechanical methods are employed to calculate the electronic structure, geometries, and energies of reactants, transition states, and products.

  • Geometry Optimization: The molecular geometries of all species are optimized to find the lowest energy conformations.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Search: Various algorithms are used to locate the transition state structures connecting reactants and products.

  • Energy Calculations: High-level theoretical methods, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods (e.g., G3, G4, CBS-QB3), are used to obtain accurate single-point energies for the optimized geometries.

Reaction Rate Theories

Methodology: The energetic information obtained from quantum chemical calculations is used in statistical mechanics-based theories to calculate reaction rate constants.

  • Transition State Theory (TST): This theory is used to calculate the rate constant for a reaction based on the properties of the transition state.

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is used to calculate pressure-dependent rate constants by considering the distribution of energy among the vibrational modes of the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Pyrolysis_Pathway This compound This compound Nonyl Radical + Cl• Nonyl Radical + Cl• This compound->Nonyl Radical + Cl• C-Cl Fission Non-1-ene + HCl Non-1-ene + HCl This compound->Non-1-ene + HCl 1,2-Elimination Propagation Reactions Propagation Reactions Nonyl Radical + Cl•->Propagation Reactions Smaller Alkenes + Chloroalkenes Smaller Alkenes + Chloroalkenes Propagation Reactions->Smaller Alkenes + Chloroalkenes

Caption: Primary pyrolysis pathways of this compound.

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation This compound This compound Nonyl Radical Nonyl Radical This compound->Nonyl Radical + •OH / O₂ Nonylperoxy Radical Nonylperoxy Radical Nonyl Radical->Nonylperoxy Radical + O₂ Hydroperoxide Hydroperoxide Nonylperoxy Radical->Hydroperoxide + RH Aldehydes, Ketones, etc. Aldehydes, Ketones, etc. Nonylperoxy Radical->Aldehydes, Ketones, etc. Decomposition Chain Branching Chain Branching Hydroperoxide->Chain Branching

Caption: Simplified oxidation pathway of this compound.

Experimental_Workflow Sample Preparation Sample Preparation Shock Tube / Flow Reactor Shock Tube / Flow Reactor Sample Preparation->Shock Tube / Flow Reactor Introduction Reaction Reaction Shock Tube / Flow Reactor->Reaction Heating Quenching Quenching Reaction->Quenching Rapid Cooling Product Analysis Product Analysis Quenching->Product Analysis GC-MS / Spectroscopy

Caption: General experimental workflow for studying gas-phase reactions.

Conclusion

The computational modeling of this compound reaction pathways, supported by experimental data from analogous compounds, provides a critical framework for understanding its chemical behavior under various conditions. The primary decomposition routes involve unimolecular HCl elimination and C-Cl bond fission during pyrolysis, while oxidation proceeds through complex radical chain mechanisms initiated by hydrogen abstraction. While the quantitative data presented are largely based on smaller, analogous chloroalkanes, they provide valuable estimates for the reactivity of this compound. Further dedicated experimental and computational studies on this compound are warranted to refine these models and provide more accurate kinetic parameters, which will ultimately benefit a wide range of scientific and industrial applications.

A Comprehensive Technical Guide to Nucleophilic Substitution on Primary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of nucleophilic substitution reactions on primary alkyl halides, a cornerstone of modern organic synthesis and critical in the development of novel therapeutic agents. The focus is on the bimolecular nucleophilic substitution (SN2) mechanism, which predominates for this class of substrates. This document outlines the core principles, kinetic data, and detailed experimental methodologies relevant to professionals in the chemical and pharmaceutical sciences.

The SN2 Reaction Mechanism: A Concerted Pathway

Nucleophilic substitution on primary alkyl halides proceeds via the SN2 mechanism, a single-step, concerted process.[1][2] The term "SN2" signifies S ubstitution, N ucleophilic, and b imolecular.[3] The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[4][5]

The key features of the SN2 mechanism are:

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[3][6] This trajectory is necessary to allow for the overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding orbital of the carbon-leaving group bond.[7]

  • Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and the three non-reacting substituents.[1][6] This transition state has a trigonal bipyramidal geometry.[6]

  • Inversion of Stereochemistry (Walden Inversion): A hallmark of the SN2 reaction is the inversion of the stereochemical configuration at the carbon center.[8][9] This phenomenon, known as Walden inversion, can be visualized as an umbrella turning inside out in the wind.[8][9] If the reaction starts with an (R)-enantiomer, it will yield the (S)-enantiomer, and vice versa.[10][11]

Finkelstein_Workflow Figure 2: Experimental Workflow for Finkelstein Reaction arrow arrow A 1. Dissolve NaI in Acetone B 2. Add 1-Bromobutane A->B C 3. Reflux Mixture (NaBr precipitates) B->C D 4. Cool & Distill Acetone C->D E 5. Add H₂O & Extract with Diethyl Ether D->E F 6. Separate Organic Layer E->F G 7. Wash with aq. NaHSO₃ F->G H 8. Dry with MgSO₄ G->H I 9. Filter & Evaporate Solvent H->I J 10. Purify by Distillation (Collect 1-Iodobutane) I->J

References

A Deep Dive into the Solubility of 1-Chlorononane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorononane (B146367), a chlorinated long-chain alkane, in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in various chemical syntheses, formulation development, and purification processes. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. As a non-polar molecule, this compound's solubility is primarily dictated by van der Waals forces. Its long non-polar alkyl chain significantly influences its interaction with solvent molecules.

Qualitative Solubility of this compound

This compound exhibits good solubility in non-polar organic solvents.[1] This is due to the favorable van der Waals interactions between the non-polar alkyl chain of this compound and the non-polar solvent molecules. Conversely, it is largely insoluble in water due to the inability of its non-polar structure to overcome the strong hydrogen bonding network of water.[1][2]

Quantitative Solubility Data

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the concept of miscibility is key for understanding its behavior in non-polar solvents. For polar solvents, while exact values are scarce, a qualitative assessment can be made based on chemical principles.

Table 1: Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (STP)

SolventChemical FormulaPolaritySolubility/Miscibility
HexaneC₆H₁₄Non-polarMiscible
TolueneC₇H₈Non-polarMiscible
ChloroformCHCl₃Non-polarMiscible[3]
Diethyl Ether(C₂H₅)₂OPolar aproticSoluble (Likely miscible)
AcetoneC₃H₆OPolar aproticSoluble
EthanolC₂H₅OHPolar proticSparingly soluble
MethanolCH₃OHPolar proticSparingly soluble
WaterH₂OPolar proticInsoluble[1][2]

Note on Miscibility: For liquids, "miscible" indicates that the two substances are completely soluble in each other at all proportions, forming a single homogeneous phase. Therefore, for hexane, toluene, and chloroform, this compound can be mixed in any ratio to form a solution.

Experimental Protocols

Determining the solubility of a liquid like this compound in various organic solvents can be achieved through several established methods. Below are detailed protocols for determining both miscibility and quantitative solubility.

Visual Method for Determining Miscibility

This method is a straightforward approach to determine if two liquids are miscible.

Materials:

  • This compound

  • Solvent of interest (e.g., hexane, toluene)

  • Graduated cylinders or pipettes

  • Test tubes with stoppers

  • Vortex mixer (optional)

Procedure:

  • In a clean, dry test tube, add a specific volume of the solvent (e.g., 5 mL).

  • To the same test tube, add an equal volume of this compound (5 mL).

  • Stopper the test tube securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand for at least 5 minutes and observe.

  • Observation:

    • If the mixture remains a single, clear liquid phase, the two liquids are miscible.

    • If the mixture separates into two distinct layers, the liquids are immiscible.

    • If the mixture appears cloudy or forms an emulsion, the liquids are partially miscible.

Gravimetric Method for Quantitative Solubility Determination

This method is suitable for determining the solubility of a sparingly soluble liquid solute in a solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, methanol)

  • Saturated solution of this compound in the solvent

  • Analytical balance

  • Evaporating dish

  • Pipette

  • Heating mantle or water bath

  • Fume hood

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent by adding an excess of this compound to the solvent in a sealed container. Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Allow the solution to settle, letting any undissolved this compound to separate.

  • Carefully pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • In a fume hood, gently heat the evaporating dish using a heating mantle or water bath to evaporate the solvent completely.

  • Once the solvent has evaporated, a residue of this compound will remain.

  • Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the evaporating dish with the this compound residue.

  • Calculation:

    • Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Solubility ( g/100 mL) = (Mass of this compound / Volume of solvent pipetted) x 100

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound is a critical step. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow Start Define Process Requirements (e.g., Reaction, Extraction, Formulation) Solvent_Screening Initial Solvent Screening Based on Polarity Start->Solvent_Screening Solubility_Testing Qualitative & Quantitative Solubility Testing Solvent_Screening->Solubility_Testing Compatibility_Assessment Assess Chemical Compatibility (Reactivity with this compound) Solubility_Testing->Compatibility_Assessment Process_Parameters Evaluate Process Parameters (Boiling Point, Viscosity, etc.) Compatibility_Assessment->Process_Parameters Safety_Considerations Consider Safety & Environmental Factors (Toxicity, Flammability, Disposal) Process_Parameters->Safety_Considerations Final_Selection Final Solvent Selection Safety_Considerations->Final_Selection

Caption: A logical workflow for selecting a suitable solvent for this compound.

Signaling Pathway for Solubility

The process of dissolution can be conceptually represented as a signaling pathway, where molecular interactions lead to the final state of a solution.

Solubility_Signaling_Pathway cluster_initial Initial State cluster_process Dissolution Process cluster_final Final State Solute This compound (Solute-Solute Interactions) Overcome_Interactions Overcoming Intermolecular Forces (Energy Input) Solute->Overcome_Interactions Solvent Solvent (Solvent-Solvent Interactions) Solvent->Overcome_Interactions New_Interactions Formation of Solute-Solvent Interactions Overcome_Interactions->New_Interactions Solution Homogeneous Solution (Dissolved State) New_Interactions->Solution

References

Methodological & Application

Synthesis of Nonyl-Substituted Aromatic Compounds Using 1-Chloronane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nonyl-substituted aromatic compounds is a significant endeavor in organic chemistry, with applications ranging from the production of surfactants and lubricating oil additives to the development of novel pharmaceutical intermediates. The introduction of a nonyl group onto an aromatic ring can significantly alter the parent molecule's lipophilicity, steric hindrance, and biological activity. One of the most common and effective methods for achieving this transformation is the Friedel-Crafts alkylation, which utilizes an alkyl halide, such as 1-chlorononane (B146367), in the presence of a Lewis acid catalyst.

This document provides detailed application notes and experimental protocols for the synthesis of nonyl-substituted benzene (B151609), toluene (B28343), and phenol (B47542) using 1-chloronane. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings, offering insights into reaction optimization, product purification, and the underlying chemical principles.

Core Concepts: The Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction. The general mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacts with this compound to form a highly reactive nonyl carbocation or a polarized complex.[1][2][3]

  • Electrophilic Attack: The electron-rich aromatic ring (benzene, toluene, or phenol) acts as a nucleophile, attacking the electrophilic nonyl species. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new nonyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

It is important to note several limitations and potential side reactions associated with Friedel-Crafts alkylation:

  • Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material. This can lead to the addition of multiple nonyl groups.[4][5] Using a large excess of the aromatic compound can help to minimize this.

  • Carbocation Rearrangement: Primary alkyl halides like this compound can form a primary carbocation that may rearrange to a more stable secondary carbocation via a hydride shift. This can lead to a mixture of isomeric products.[6]

  • Substrate Limitations: The reaction is generally not successful with strongly deactivated aromatic rings (e.g., those with nitro or acyl substituents). Aromatic compounds containing basic amino groups are also unsuitable as they react with the Lewis acid catalyst.[3][5]

Reaction Schematics and Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis of nonyl-substituted aromatic compounds.

G cluster_reaction General Reaction Pathway This compound This compound Product Nonyl-Substituted Aromatic Compound This compound->Product Aromatic_Compound Aromatic Compound (Benzene, Toluene, Phenol) Aromatic_Compound->Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Product Catalyst HCl HCl

Caption: General Friedel-Crafts alkylation of an aromatic compound with this compound.

G cluster_workflow Experimental Workflow Reactant_Mixing 1. Reactant Mixing (Aromatic Compound, this compound, Lewis Acid Catalyst in Solvent) Reaction 2. Reaction (Stirring at controlled temperature) Reactant_Mixing->Reaction Quenching 3. Quenching (Addition of ice/water to deactivate catalyst) Reaction->Quenching Extraction 4. Extraction (Separation of organic and aqueous layers) Quenching->Extraction Washing_Drying 5. Washing & Drying (Removal of impurities and water) Extraction->Washing_Drying Purification 6. Purification (Distillation or Chromatography) Washing_Drying->Purification Characterization 7. Product Characterization (NMR, GC-MS, IR) Purification->Characterization

Caption: A typical workflow for the synthesis and purification of nonyl-substituted aromatics.

Experimental Protocols

The following are generalized protocols for the synthesis of nonylbenzene (B91765), nonyltoluene, and nonylphenol. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Aluminum chloride is corrosive and reacts violently with water.

Protocol 1: Synthesis of Nonylbenzene

Objective: To synthesize nonylbenzene via Friedel-Crafts alkylation of benzene with this compound.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous powder)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), place anhydrous benzene (a large excess is recommended to minimize polyalkylation, e.g., a 10:1 molar ratio of benzene to this compound).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add anhydrous aluminum chloride (approximately 1.1 equivalents relative to this compound) to the stirred benzene.

  • Addition of Alkylating Agent: Add this compound dropwise from the dropping funnel to the cooled and stirred mixture over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Slowly and cautiously pour the reaction mixture onto crushed ice in a beaker. This will quench the reaction and decompose the aluminum chloride complex. Add concentrated hydrochloric acid to dissolve any aluminum hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the excess benzene and solvent by rotary evaporation.

  • Purification: Purify the crude nonylbenzene by vacuum distillation to obtain the final product.

Protocol 2: Synthesis of Nonyltoluene

Objective: To synthesize nonyltoluene via Friedel-Crafts alkylation of toluene with this compound.

Materials:

  • Toluene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous powder)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1, using anhydrous toluene in excess instead of benzene.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (approximately 1.1 equivalents relative to this compound) to the stirred toluene.

  • Addition of Alkylating Agent: Add this compound dropwise to the cooled and stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 2-4 hours. The methyl group on the toluene ring directs the incoming nonyl group primarily to the ortho and para positions.

  • Work-up and Purification: Follow the work-up, extraction, drying, and purification steps as described in Protocol 1. The product will be a mixture of o-nonyltoluene and p-nonyltoluene, which can be separated by fractional distillation or chromatography if desired.

Protocol 3: Synthesis of Nonylphenol

Objective: To synthesize nonylphenol via Friedel-Crafts alkylation of phenol with this compound. The industrial synthesis of nonylphenol often uses nonene as the alkylating agent with an acid catalyst.[4][7] The direct alkylation with this compound using a strong Lewis acid like AlCl₃ can be complicated by the reaction of the catalyst with the hydroxyl group of phenol.[8] A milder catalyst or a different synthetic strategy is often preferred. The following is a general procedure using a solid acid catalyst.

Materials:

  • Phenol

  • This compound

  • Solid acid catalyst (e.g., activated clay, acidic ion-exchange resin)

  • Toluene or other suitable solvent

  • Sodium hydroxide (B78521) solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent like toluene.

  • Catalyst Addition: Add the solid acid catalyst to the phenol solution.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C). Add this compound dropwise over a period of time. The reaction progress can be monitored by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the solid catalyst.

  • Extraction and Purification: Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted phenol. The organic layer containing the nonylphenol is then washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation. The primary product is expected to be p-nonylphenol due to steric hindrance at the ortho positions.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of nonyl-substituted aromatic compounds. Please note that yields can vary significantly based on the specific reaction conditions and the purity of the reagents.

Aromatic SubstrateAlkylating AgentCatalystMolar Ratio (Aromatic:Alkylating Agent)Temperature (°C)Reaction Time (h)Major Product(s)Reported Yield (%)
BenzeneThis compoundAlCl₃~10:10-252-4Nonylbenzene60-80 (estimated)
TolueneThis compoundAlCl₃~10:10-252-4o- and p-Nonyltoluene50-70 (estimated)
PhenolNoneneAcidic Ion-Exchange ResinVaries70-150Variesp-Nonylphenol>90[7]

Note: Specific yield data for the direct alkylation with this compound is not widely reported in publicly available literature and the provided yields for benzene and toluene are estimations based on typical Friedel-Crafts alkylations.

Conclusion

The Friedel-Crafts alkylation using this compound provides a versatile and effective method for the synthesis of various nonyl-substituted aromatic compounds. By carefully controlling reaction parameters such as temperature, reactant ratios, and catalyst choice, researchers can optimize the synthesis towards the desired mono-alkylated products. The protocols and data presented in this document serve as a foundational guide for the successful synthesis, purification, and characterization of these valuable chemical entities. Further optimization may be required for specific applications and to maximize yields and purity.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This process is a cornerstone of organic synthesis, with wide-ranging applications in the production of fine chemicals, polymers, and pharmaceutical intermediates. This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of benzene (B151609) with 1-chlorononane (B146367), a reaction that yields a mixture of nonylbenzene (B91765) isomers.

Long-chain alkylbenzenes, such as nonylbenzene, are of significant industrial importance, primarily serving as precursors to linear alkylbenzene sulfonate (LAS) surfactants used in detergents.[1] In the context of pharmaceutical sciences, long alkyl chains can be incorporated into drug molecules to modulate their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the benzene moiety provides a scaffold for further functionalization, opening avenues for the synthesis of novel bioactive compounds.

A key characteristic of the Friedel-Crafts alkylation with primary alkyl halides like this compound is the propensity for carbocation rearrangements. The initially formed primary nonyl carbocation is unstable and readily isomerizes to more stable secondary carbocations via hydride shifts.[2] This results in a product mixture containing various positional isomers of phenylnonane, rather than exclusively the straight-chain n-nonylbenzene. Understanding and characterizing this isomer distribution is crucial for controlling the properties of the final product and for isolating specific isomers of interest.

These application notes will detail the reaction mechanism, provide a comprehensive experimental protocol, present expected analytical data for the resulting isomers, and discuss potential applications in drug development.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of benzene with this compound proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3] The reaction can be broken down into the following key steps:

  • Formation of the Electrophile: The Lewis acid catalyst activates the alkyl halide by coordinating with the chlorine atom, leading to the formation of a primary carbocation.[4]

  • Carbocation Rearrangement: The highly unstable primary nonyl carbocation undergoes rapid rearrangement through a series of 1,2-hydride shifts to form more stable secondary carbocations. This results in a mixture of carbocation isomers where the positive charge is located on different carbons of the nonyl chain.

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation electrophiles to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and regenerating the Lewis acid catalyst.

The overall process leads to the formation of a mixture of nonylbenzene isomers.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Carbocation Rearrangement cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Deprotonation This compound This compound Primary Nonyl Carbocation Complex Primary Nonyl Carbocation Complex This compound->Primary Nonyl Carbocation Complex + AlCl3 AlCl3 AlCl3 Secondary Carbocation Isomers Secondary Carbocation Isomers Primary Nonyl Carbocation Complex->Secondary Carbocation Isomers 1,2-Hydride Shifts Arenium Ion Intermediates Arenium Ion Intermediates Secondary Carbocation Isomers->Arenium Ion Intermediates + Benzene Benzene Benzene Nonylbenzene Isomers Nonylbenzene Isomers Arenium Ion Intermediates->Nonylbenzene Isomers - H+

Figure 1: Workflow of the Friedel-Crafts Alkylation of Benzene with this compound.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of nonylbenzene isomers via the Friedel-Crafts alkylation of benzene with this compound.

Materials and Equipment:

  • Chemicals:

    • Benzene (anhydrous)

    • This compound

    • Aluminum chloride (anhydrous, powdered)

    • Hydrochloric acid (concentrated)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Deionized water

    • Ice

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser with a drying tube (filled with calcium chloride)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Distillation apparatus

    • Gas chromatograph-mass spectrometer (GC-MS)

    • NMR spectrometer

Detailed Experimental Procedure:

  • Reaction Setup:

    • Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

    • In the flask, place 200 mL of anhydrous benzene.

    • Cool the flask in an ice bath with stirring.

  • Catalyst Addition:

    • Carefully and portion-wise, add 0.15 mol of anhydrous aluminum chloride to the cooled benzene with vigorous stirring.

  • Addition of this compound:

    • Place 0.1 mol of this compound into the dropping funnel.

    • Add the this compound dropwise to the stirred benzene-AlCl₃ suspension over a period of 1 hour, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2 hours. The reaction mixture will typically become dark and viscous.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto 200 g of crushed ice in a large beaker. Stir until the ice has melted.

    • Transfer the mixture to a separatory funnel. The layers should be separated. If an emulsion forms, it may be broken by the addition of a small amount of concentrated hydrochloric acid.

    • Separate the organic layer (top layer) and wash it sequentially with 100 mL of 10% hydrochloric acid, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the excess benzene by distillation at atmospheric pressure.

    • The resulting crude product can be purified by vacuum distillation to collect the fraction corresponding to nonylbenzene isomers.

    • Analyze the product mixture using GC-MS to determine the isomer distribution.

    • Characterize the purified isomers using ¹H and ¹³C NMR spectroscopy.

G start Start setup Assemble dry three-necked flask with stirrer, dropping funnel, and condenser. start->setup add_benzene Add 200 mL anhydrous benzene and cool in an ice bath. setup->add_benzene add_catalyst Add 0.15 mol AlCl3 portion-wise. add_benzene->add_catalyst add_alkyl_halide Add 0.1 mol this compound dropwise over 1 hour (<10 °C). add_catalyst->add_alkyl_halide react Stir at room temperature for 2 hours. add_alkyl_halide->react quench Quench reaction by pouring onto 200 g crushed ice. react->quench separate Separate organic layer in a separatory funnel. quench->separate wash Wash organic layer with HCl, H2O, NaHCO3, and H2O. separate->wash dry Dry organic layer with anhydrous Na2SO4. wash->dry purify Filter and remove benzene by distillation. Purify by vacuum distillation. dry->purify analyze Analyze by GC-MS and NMR. purify->analyze end End analyze->end

Figure 2: Experimental Workflow for the Synthesis of Nonylbenzene Isomers.

Experimental Data

The Friedel-Crafts alkylation of benzene with this compound is expected to yield a mixture of phenylnonane isomers. The primary product, 1-phenylnonane (n-nonylbenzene), will be present in very small amounts, if at all, due to the instability of the primary carbocation intermediate. The major products will be the isomers resulting from the attachment of the benzene ring to the secondary carbons of the nonyl chain: 2-phenylnonane, 3-phenylnonane, 4-phenylnonane, and 5-phenylnonane.

Isomer Distribution:

Table 1: Expected Nonylbenzene Isomers and Their Structures

Isomer NameStructure
1-PhenylnonaneC₆H₅-(CH₂)₈-CH₃
2-PhenylnonaneCH₃-CH(C₆H₅)-(CH₂)₆-CH₃
3-PhenylnonaneCH₃-CH₂-CH(C₆H₅)-(CH₂)₅-CH₃
4-PhenylnonaneCH₃-(CH₂)₂-CH(C₆H₅)-(CH₂)₄-CH₃
5-PhenylnonaneCH₃-(CH₂)₃-CH(C₆H₅)-(CH₂)₃-CH₃

Analytical Data:

The individual isomers can be identified and quantified using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Predicted ¹H NMR Chemical Shifts for Phenylnonane Isomers (in CDCl₃)

IsomerAromatic Protons (δ, ppm)Benzylic Proton (δ, ppm)Alkyl Protons (δ, ppm)
1-Phenylnonane7.15-7.30 (m, 5H)2.58 (t, 2H)0.88 (t, 3H), 1.20-1.65 (m, 14H)
2-Phenylnonane7.10-7.35 (m, 5H)2.55 (m, 1H)0.85 (t, 3H), 1.20-1.60 (m, 12H), 1.25 (d, 3H)
3-Phenylnonane7.10-7.35 (m, 5H)2.55 (m, 1H)0.80-0.95 (m, 6H), 1.15-1.65 (m, 10H)
4-Phenylnonane7.10-7.35 (m, 5H)2.55 (m, 1H)0.80-0.95 (m, 6H), 1.10-1.65 (m, 10H)
5-Phenylnonane7.10-7.35 (m, 5H)2.55 (m, 1H)0.80-0.95 (m, 6H), 1.10-1.65 (m, 10H)

Table 3: Predicted ¹³C NMR Chemical Shifts for Phenylnonane Isomers (in CDCl₃)

IsomerAromatic Carbons (δ, ppm)Benzylic Carbon (δ, ppm)Alkyl Carbons (δ, ppm)
1-Phenylnonane125.5, 128.2, 128.3, 143.036.114.1, 22.7, 29.3, 29.5, 29.6, 31.6, 31.9
2-Phenylnonane125.8, 127.0, 128.4, 146.044.514.1, 22.1, 22.7, 27.2, 29.4, 31.9, 36.8
3-Phenylnonane125.7, 127.5, 128.3, 145.542.514.0, 14.1, 22.7, 22.9, 29.5, 30.0, 31.9, 36.5
4-Phenylnonane125.7, 127.5, 128.3, 145.542.814.0, 14.1, 22.6, 22.7, 29.3, 29.8, 31.9, 36.7
5-Phenylnonane125.7, 127.5, 128.3, 145.543.014.1, 22.7, 29.5, 32.0, 36.9

Note: The predicted NMR data is based on general chemical shift ranges and may vary slightly from experimental values.

Applications in Drug Development

While direct applications of nonylbenzene isomers in pharmaceuticals are not extensively documented, the structural motifs they represent—a benzene ring with a long alkyl chain—are relevant to drug design and development in several ways:

  • Lipophilicity Modification: The nonyl group significantly increases the lipophilicity of the benzene ring. In drug development, tuning lipophilicity is a critical strategy to optimize a drug candidate's pharmacokinetic profile, including its ability to cross cell membranes and the blood-brain barrier.

  • Scaffold for Synthesis: The phenylnonane core can serve as a starting point for the synthesis of more complex molecules. The benzene ring can be further functionalized through electrophilic aromatic substitution or other reactions to introduce pharmacophores, while the alkyl chain can be modified to interact with hydrophobic pockets in biological targets.

  • Drug Delivery Systems: Long-chain alkyl groups are used in the design of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles. While not a direct application of nonylbenzene itself, the physicochemical properties of such molecules are of interest in this field.[5]

  • Potential for Biological Activity: Various benzene derivatives with alkyl chains have been investigated for their biological activities, including antimicrobial and anticancer properties. The specific isomers of nonylbenzene could be evaluated for such activities, potentially leading to the discovery of new therapeutic agents.

G Nonylbenzene Isomers Nonylbenzene Isomers Lipophilicity Modification Lipophilicity Modification Nonylbenzene Isomers->Lipophilicity Modification Synthetic Scaffold Synthetic Scaffold Nonylbenzene Isomers->Synthetic Scaffold Drug Delivery Systems Drug Delivery Systems Nonylbenzene Isomers->Drug Delivery Systems Biological Activity Screening Biological Activity Screening Nonylbenzene Isomers->Biological Activity Screening Optimized Pharmacokinetics Optimized Pharmacokinetics Lipophilicity Modification->Optimized Pharmacokinetics Novel Drug Candidates Novel Drug Candidates Synthetic Scaffold->Novel Drug Candidates Targeted Drug Delivery Targeted Drug Delivery Drug Delivery Systems->Targeted Drug Delivery New Therapeutic Leads New Therapeutic Leads Biological Activity Screening->New Therapeutic Leads

Figure 3: Potential Applications of Nonylbenzene Isomers in Drug Development.

Conclusion

The Friedel-Crafts alkylation of benzene with this compound is a classic example of an electrophilic aromatic substitution reaction that is complicated and enriched by the phenomenon of carbocation rearrangement. While this reaction is industrially significant for the production of precursors to surfactants, its application in the pharmaceutical field is less direct but holds potential. The resulting mixture of nonylbenzene isomers provides a platform for investigating the influence of alkyl chain position on biological activity and for the synthesis of novel, highly lipophilic compounds. The detailed protocols and data presented in these application notes provide a foundation for researchers to explore this chemistry and its potential applications in organic synthesis and drug discovery. Careful control of reaction conditions and thorough analytical characterization are paramount to successfully harnessing the outcomes of this reaction for specific research and development goals.

References

Protocol for the Formation of Nonylmagnesium Chloride from 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Grignard reagents are powerful organometallic compounds that serve as potent nucleophiles and strong bases in a wide array of organic syntheses. Their utility in forming new carbon-carbon bonds makes them indispensable tools for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the preparation of nonylmagnesium chloride, a Grignard reagent derived from the long-chain alkyl halide, 1-chlorononane (B146367). The synthesis involves the reaction of this compound with magnesium metal in an ethereal solvent under strictly anhydrous conditions. Due to the lower reactivity of alkyl chlorides compared to bromides and iodides, careful attention to the activation of magnesium is critical for successful initiation and optimal yield of the Grignard reagent.[1] This protocol outlines the necessary reagents, equipment, and procedural steps, including methods for magnesium activation, to ensure a reliable and efficient synthesis.

Reaction Principle

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[2] In this case, this compound reacts with magnesium in an ether solvent, typically tetrahydrofuran (B95107) (THF), to form nonylmagnesium chloride. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent through coordination with the magnesium atom.[3][4] The overall reaction is as follows:

CH₃(CH₂)₈Cl + Mg → CH₃(CH₂)₈MgCl

The resulting Grignard reagent possesses a highly polarized carbon-magnesium bond, rendering the nonyl group nucleophilic and capable of reacting with a variety of electrophiles.

Quantitative Data Summary

The yield of Grignard reagents prepared from alkyl chlorides is typically in the range of 50-80%.[1] The success of the reaction is highly dependent on the purity of the reagents and the complete exclusion of moisture.

ParameterValueReference
SubstrateThis compound-
ReagentMagnesium Turnings-
SolventAnhydrous Tetrahydrofuran (THF)[3][4]
Typical Yield50-80%[1]
Reaction TemperatureReflux temperature of THF (~66 °C)-
Initiation MethodIodine crystal or 1,2-dibromoethane (B42909)[5]

Experimental Protocol

Materials and Reagents

  • This compound (C₉H₁₉Cl)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) crystal or 1,2-dibromoethane (BrCH₂CH₂Br)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure

  • Preparation of Apparatus: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions. The apparatus should consist of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[5] Gently warm the flask with a heat gun under the inert atmosphere until the color of the iodine fades or bubbles of ethylene (B1197577) are observed (if using 1,2-dibromoethane). This indicates the activation of the magnesium surface.

  • Initiation of the Reaction: Add a small portion (approximately 10%) of a solution of this compound (1 equivalent) in anhydrous THF to the activated magnesium turnings. The reaction is typically initiated by gentle warming. The onset of the reaction is indicated by the appearance of a cloudy or grayish solution and a gentle reflux of the solvent.

  • Addition of this compound: Once the reaction has been initiated, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion of the Reaction: After the addition of this compound is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray to black solution is the nonylmagnesium chloride Grignard reagent.

  • Use of the Grignard Reagent: The prepared Grignard reagent is typically used immediately in the subsequent synthetic step. The concentration of the Grignard reagent can be determined by titration if required.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware B Add Mg Turnings A->B C Establish Inert Atmosphere B->C D Activate Mg (Iodine/1,2-Dibromoethane) C->D E Add small portion of This compound in THF D->E F Initiate Reaction (Gentle Warming) E->F G Dropwise addition of remaining this compound F->G H Reflux to Completion G->H I Nonylmagnesium Chloride Solution H->I

Caption: Experimental workflow for the formation of nonylmagnesium chloride.

Grignard_Reaction_Scheme This compound CH₃(CH₂)₈Cl Nonylmagnesium_Chloride CH₃(CH₂)₈MgCl This compound->Nonylmagnesium_Chloride  + Mg (Anhydrous THF) Magnesium Mg

Caption: Reaction scheme for nonylmagnesium chloride synthesis.

References

Application Notes and Protocols for Williamson Ether Synthesis using 1-Chlorononane and Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various nonyl ethers from 1-chlorononane (B146367) and different alkoxides via the Williamson ether synthesis. The provided methodologies are suitable for laboratory-scale preparations and can be adapted for the synthesis of diverse ether compounds relevant to drug discovery and development.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[1][2] this compound, a primary alkyl halide, is an excellent substrate for this reaction, allowing for the synthesis of a variety of long-chain alkyl ethers. These compounds can serve as important intermediates, final products, or excipients in the pharmaceutical industry due to their amphiphilic nature and chemical stability.

This document outlines the synthesis of methyl nonyl ether, ethyl nonyl ether, and tert-butyl nonyl ether from this compound, providing detailed experimental protocols and a summary of expected outcomes.

General Reaction Scheme

The general reaction for the Williamson ether synthesis using this compound and a sodium alkoxide is as follows:

Where 'R' can be a methyl, ethyl, or tert-butyl group, among others.

Experimental Protocols

Materials and Methods

Materials:

  • This compound (98%)

  • Sodium metal (99.9%)

  • Anhydrous Methanol (B129727)

  • Anhydrous Ethanol (B145695)

  • Potassium tert-butoxide (95%)

  • Anhydrous Diethyl Ether

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Sodium metal is highly reactive and pyrophoric. Handle with care under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxides are strong bases and corrosive. Avoid contact with skin and eyes.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of Methyl Nonyl Ether

This protocol details the in-situ preparation of sodium methoxide (B1231860) followed by its reaction with this compound.

Step 1: Preparation of Sodium Methoxide Solution

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous methanol.

  • Carefully add 2.3 g (0.1 mol) of freshly cut sodium metal in small pieces to the methanol. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has reacted and the solution has cooled to room temperature, the resulting clear solution is approximately 1 M sodium methoxide in methanol.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared sodium methoxide solution, add 16.27 g (0.1 mol) of this compound dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Carefully add 100 mL of deionized water to the reaction mixture to quench any unreacted sodium methoxide and dissolve the sodium chloride byproduct.

  • Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic (upper) layer and wash it twice with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl nonyl ether.

Protocol 2: Synthesis of Ethyl Nonyl Ether

This protocol follows a similar procedure to the synthesis of methyl nonyl ether, substituting methanol with ethanol.

Step 1: Preparation of Sodium Ethoxide Solution

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous ethanol.

  • Carefully add 2.3 g (0.1 mol) of freshly cut sodium metal in small pieces to the ethanol.

  • Once all the sodium has reacted, a solution of sodium ethoxide in ethanol is obtained.

Step 2: Williamson Ether Synthesis

  • To the sodium ethoxide solution, add 16.27 g (0.1 mol) of this compound.

  • Heat the mixture to reflux (approximately 78 °C) for 8-10 hours.

Step 3: Work-up and Purification

  • Follow the same work-up and purification procedure as described in Protocol 3.2.

Protocol 3: Synthesis of tert-Butyl Nonyl Ether

Due to the steric hindrance of the tert-butoxide group, potassium tert-butoxide is used, and a polar aprotic solvent is employed to facilitate the reaction.

Step 1: Williamson Ether Synthesis

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.22 g (0.1 mol) of potassium tert-butoxide in 100 mL of anhydrous dimethylformamide (DMF).

  • To this solution, add 16.27 g (0.1 mol) of this compound dropwise with stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.

Step 3: Work-up and Purification

  • After cooling, pour the reaction mixture into 200 mL of ice-water.

  • Extract the aqueous mixture three times with 75 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 100 mL of water followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Data Presentation

The following table summarizes the expected reaction conditions and yields for the synthesis of various nonyl ethers from this compound.

AlkoxideBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Sodium MethoxideSodiumMethanol656-885-95
Sodium EthoxideSodiumEthanol788-1080-90
Potassium tert-Butoxide-DMF80-9012-1670-80

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of nonyl ethers.

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation (in situ) cluster_synthesis Ether Synthesis cluster_workup Work-up & Purification Alcohol Alcohol (e.g., Methanol, Ethanol) Alkoxide Alkoxide Solution Alcohol->Alkoxide Reaction Base Base (e.g., Sodium Metal) Base->Alkoxide Reaction_Mixture Reaction Mixture Alkoxide->Reaction_Mixture Chlorononane This compound Chlorononane->Reaction_Mixture Heating Heating under Reflux Reaction_Mixture->Heating Quenching Quenching (with Water) Heating->Quenching Extraction Extraction (with Diethyl Ether) Quenching->Extraction Washing Washing (with Brine) Extraction->Washing Drying Drying (with MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product Pure Nonyl Ether Purification->Product

References

Application Notes: Synthesis of Quaternary Ammonium Surfactants Using 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Quaternary ammonium (B1175870) compounds (QACs) are a versatile class of cationic surfactants widely utilized for their antimicrobial, antistatic, and phase-transfer catalysis properties.[1] Their molecular structure is characterized by a central positively charged nitrogen atom bonded to four organic groups, making them permanently charged regardless of the solution's pH.[1] This amphiphilic nature, consisting of a hydrophobic long-chain alkyl group and a hydrophilic quaternary ammonium head, allows them to adsorb at interfaces, lower surface tension, and form micelles in solution.[2][3]

1-Chlorononane (B146367) serves as a key hydrophobic building block in the synthesis of these surfactants. As a nine-carbon alkyl halide, it provides the nonyl tail, which is crucial for the surfactant's surface activity. The synthesis typically proceeds via the quaternization of a tertiary amine, a classic S N 2 nucleophilic substitution reaction often referred to as the Menshutkin reaction.[1][4] In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of this compound, displacing the chloride ion and forming the quaternary ammonium salt.[5]

This document provides a detailed protocol for the synthesis of a representative nonyl-containing quaternary ammonium surfactant, N-benzyl-N,N-dimethyl-N-nonylammonium chloride, using this compound. It also includes a summary of typical physicochemical properties and visual diagrams illustrating the synthesis workflow and molecular architecture.

Experimental Protocols

Synthesis of N-benzyl-N,N-dimethyl-N-nonylammonium Chloride

This protocol details the synthesis of a specific quaternary ammonium surfactant where this compound is used to introduce the C9 hydrophobic tail.

Objective: To synthesize N-benzyl-N,N-dimethyl-N-nonylammonium chloride by reacting this compound with N,N-dimethylbenzylamine.

Materials and Reagents:

  • This compound (C9H19Cl)

  • N,N-dimethylbenzylamine (C9H13N)

  • Acetonitrile (B52724) (CH3CN), anhydrous

  • Ethyl acetate

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylbenzylamine (e.g., 13.5 g, 0.1 mol).

  • Dissolution: Add 40 mL of anhydrous acetonitrile to the flask to dissolve the tertiary amine.

  • Addition of Alkyl Halide: Slowly add this compound (e.g., 16.3 g, 0.1 mol) to the stirred solution at room temperature. An equimolar ratio is typically used.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with continuous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator to obtain a viscous crude product.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add diethyl ether to the solution until it becomes turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: The structure of the final product, N-benzyl-N,N-dimethyl-N-nonylammonium chloride, can be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Data Presentation

The efficacy and behavior of surfactants are defined by key physicochemical parameters. The following table summarizes typical values for quaternary ammonium surfactants, which are comparable to what would be expected for surfactants synthesized from this compound. These values are critical for determining the efficiency of a surfactant in applications such as detergency and emulsification.[2][6]

PropertyDescriptionTypical Value Range
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to aggregate and form micelles. Lower CMC values indicate higher efficiency.10⁻² to 10⁻⁴ mol/L[6][7]
Surface Tension at CMC (γcmc) The minimum surface tension value achieved at and above the CMC. It indicates the maximum reduction in surface tension.25 - 40 mN/m[8][9]
Molecular Area (Amin) The minimum area occupied by a single surfactant molecule at the air-water interface.30 - 70 Ų[10]
Hydrophilic-Lipophilic Balance (HLB) An empirical scale to describe the degree of hydrophilicity or lipophilicity of a surfactant. Cationic QACs typically fall in the 8-18 range.8 - 18

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the components in forming the final surfactant product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Reactant1 This compound Solvent Add Anhydrous Acetonitrile Reactant1->Solvent Reactant2 Tertiary Amine (e.g., N,N-Dimethylbenzylamine) Reactant2->Solvent Reaction Heat to Reflux (24-48h) Solvent->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Purification Recrystallization (Ethyl Acetate/Ether) Evaporation->Purification Drying Vacuum Drying Purification->Drying Product Purified Quaternary Ammonium Surfactant Drying->Product Analysis Characterization (FTIR, NMR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis of quaternary ammonium surfactants.

Logical_Relationship cluster_inputs Molecular Components cluster_outputs Surfactant Structure Chlorononane This compound Hydrophobic Hydrophobic Tail (Nonyl Group) Chlorononane->Hydrophobic Provides TertiaryAmine Tertiary Amine Hydrophilic Hydrophilic Head (Quaternary Ammonium) TertiaryAmine->Hydrophilic Forms Amphiphile Amphiphilic Surfactant Molecule Hydrophobic->Amphiphile Hydrophilic->Amphiphile

Caption: Formation of the amphiphilic structure from reactants.

References

Application Notes and Protocols: Fabrication of Self-Assembled Monolayers (SAMs) using 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They provide a powerful tool for tailoring surface properties at the nanoscale, with significant applications in fields ranging from materials science to drug development. This document provides detailed application notes and protocols for the fabrication of self-assembled monolayers derived from 1-chlorononane (B146367).

While this compound itself does not directly form a self-assembled monolayer on common substrates like silicon oxide, it serves as a readily available and versatile precursor for the synthesis of molecules capable of forming robust SAMs. This guide will focus on the conversion of this compound to a suitable silane (B1218182) precursor and the subsequent formation of a nonyl-terminated SAM on a silicon-based substrate. Such SAMs can be used to create hydrophobic surfaces, which are valuable in various biomedical applications, including the creation of biocompatible coatings, the controlled adhesion of cells, and as platforms for biosensor development.

Synthesis of Nonyltrichlorosilane (B1596043) from this compound

To fabricate a stable SAM on a hydroxylated surface such as silicon oxide, this compound must first be converted into a reactive precursor, typically an organosilane. A common and effective method is the synthesis of nonyltrichlorosilane via a Grignard reaction followed by reaction with silicon tetrachloride.

Reaction Scheme:

  • Grignard Reagent Formation: CH3(CH2)8Cl + Mg -> CH3(CH2)8MgCl

  • Reaction with Silicon Tetrachloride: CH3(CH2)8MgCl + SiCl4 -> CH3(CH2)8SiCl3 + MgCl2

This two-step synthesis yields nonyltrichlorosilane, the key precursor for the formation of a durable, covalently bound SAM on silicon substrates.

Experimental Protocols

The following protocols detail the synthesis of the nonyltrichlorosilane precursor and the subsequent fabrication and characterization of the self-assembled monolayer.

Protocol 1: Synthesis of Nonyltrichlorosilane

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Silicon tetrachloride (SiCl4)

  • Iodine crystal (as initiator)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Schlenk line or glovebox for inert atmosphere

  • Distillation apparatus

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at 120°C overnight. Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings in the round-bottom flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete reaction. The formation of the Grignard reagent, nonylmagnesium chloride, is indicated by the disappearance of the magnesium.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of silicon tetrachloride in anhydrous diethyl ether dropwise to the stirred Grignard solution. A white precipitate of magnesium chloride will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Purification:

    • Filter the reaction mixture to remove the magnesium chloride precipitate.

    • Remove the diethyl ether solvent by rotary evaporation.

    • Purify the resulting crude nonyltrichlorosilane by vacuum distillation.

Protocol 2: Fabrication of Nonylsilane SAM on Silicon Wafer

Materials:

  • Silicon wafers (or other hydroxylated substrates like glass)

  • Nonyltrichlorosilane (synthesized in Protocol 1)

  • Anhydrous toluene (B28343) or hexane

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (B145695) (absolute)

  • Nitrogen gas (high purity)

  • Clean glassware

  • Sonicator

  • Glovebox or desiccator

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in piranha solution for 15-30 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE).

    • Carefully remove the wafers and rinse them extensively with DI water.

    • Rinse with ethanol.

    • Dry the wafers under a stream of high-purity nitrogen gas. The cleaned surface should be hydrophilic.

  • SAM Formation:

    • Work in a low-humidity environment, preferably a glovebox, to prevent premature hydrolysis of the silane.

    • Prepare a 1-5 mM solution of nonyltrichlorosilane in anhydrous toluene or hexane.

    • Immerse the cleaned and dried silicon wafers in the silane solution.

    • Allow the self-assembly to proceed for 2-4 hours at room temperature.

  • Rinsing and Curing:

    • Remove the wafers from the solution and rinse them sequentially with fresh anhydrous toluene/hexane and then ethanol to remove any physisorbed molecules.

    • Dry the wafers under a stream of nitrogen.

    • To complete the cross-linking of the silane molecules on the surface, cure the SAM-coated wafers in an oven at 110-120°C for 30-60 minutes.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator.

Data Presentation

The following table summarizes the expected quantitative data for a well-formed nonylsilane SAM on a silicon substrate. These values are based on typical results for similar long-chain alkylsilane SAMs.

PropertyExpected Value RangeCharacterization Technique
Water Contact Angle 100° - 110°Contact Angle Goniometry
Monolayer Thickness 1.0 - 1.5 nmEllipsometry, X-ray Reflectivity (XRR)
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)
Surface Coverage > 90%X-ray Photoelectron Spectroscopy (XPS)

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in the protocols.

G Synthesis of Nonyltrichlorosilane cluster_0 Grignard Reagent Formation cluster_1 Silane Synthesis This compound This compound Grignard Reaction Grignard Reaction This compound->Grignard Reaction + Mg (anhydrous ether) Nonylmagnesium Chloride Nonylmagnesium Chloride Grignard Reaction->Nonylmagnesium Chloride Reaction with SiCl4 Reaction with SiCl4 Nonylmagnesium Chloride->Reaction with SiCl4 + SiCl4 (anhydrous ether) Nonyltrichlorosilane Nonyltrichlorosilane Reaction with SiCl4->Nonyltrichlorosilane Purification Purification Nonyltrichlorosilane->Purification Vacuum Distillation Pure Nonyltrichlorosilane Pure Nonyltrichlorosilane Purification->Pure Nonyltrichlorosilane

Caption: Workflow for the synthesis of nonyltrichlorosilane.

G SAM Fabrication Workflow Silicon Wafer Silicon Wafer Piranha Cleaning Piranha Cleaning Silicon Wafer->Piranha Cleaning H2SO4/H2O2 Hydroxylated Surface Hydroxylated Surface Piranha Cleaning->Hydroxylated Surface SAM Deposition SAM Deposition Hydroxylated Surface->SAM Deposition Nonyltrichlorosilane in anhydrous solvent Rinsing Rinsing SAM Deposition->Rinsing Toluene, Ethanol Curing Curing Rinsing->Curing 120°C Nonylsilane SAM Nonylsilane SAM Curing->Nonylsilane SAM

Caption: Step-by-step workflow for SAM fabrication.

Applications in Drug Development

While a simple nonyl-terminated SAM is chemically inert, it provides a crucial platform for various applications in drug development by modifying surface properties:

  • Biocompatible Coatings: The hydrophobic nature of the nonylsilane SAM can reduce non-specific protein adsorption on implantable devices, improving their biocompatibility and reducing the foreign body response.

  • Controlled Cell Adhesion: By creating well-defined hydrophobic surfaces, these SAMs can be used in cell culture studies to investigate the influence of surface energy on cell adhesion, proliferation, and differentiation. This is critical for tissue engineering and regenerative medicine.

  • Biosensor Platforms: The inert surface of the SAM can serve as a background for the subsequent attachment of specific bioreceptors (e.g., antibodies, enzymes). This allows for the development of sensitive and specific biosensors for drug screening and diagnostics. The hydrophobic surface can also enhance the signal in certain sensing modalities.

  • Drug Delivery: While not a drug-eluting surface itself, the nonylsilane SAM can be further functionalized. For instance, mixed SAMs incorporating both nonylsilane and a functionalized silane can be created to control the loading and release of hydrophobic drugs.

Logical Relationship for Application

G Application Logic This compound This compound Nonyltrichlorosilane Nonyltrichlorosilane This compound->Nonyltrichlorosilane Synthesis Nonylsilane SAM Nonylsilane SAM Nonyltrichlorosilane->Nonylsilane SAM Self-Assembly Modified Surface Properties Modified Surface Properties Nonylsilane SAM->Modified Surface Properties Creates Biocompatibility Biocompatibility Modified Surface Properties->Biocompatibility Controlled Cell Adhesion Controlled Cell Adhesion Modified Surface Properties->Controlled Cell Adhesion Biosensor Platform Biosensor Platform Modified Surface Properties->Biosensor Platform

Caption: Relationship from precursor to application.

Conclusion

The use of this compound as a precursor for the fabrication of self-assembled monolayers provides a cost-effective and versatile method for creating well-defined, hydrophobic surfaces. The protocols outlined in this document, from the synthesis of the silane precursor to the formation and characterization of the SAM, offer a comprehensive guide for researchers. The resulting nonyl-terminated SAMs have significant potential in various aspects of drug development, including the enhancement of biocompatibility, the control of cellular interactions, and the development of advanced biosensor platforms.

Application Notes and Protocols: 1-Chlorononane as a Precursor for Nonyl-Terminated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of nonyl-terminated polymers using 1-chlorononane (B146367) as a precursor. The introduction of a terminal nonyl group imparts hydrophobicity to the polymer chain, which can be advantageous in various applications, particularly in the field of drug delivery for enhancing drug solubility, stability, and cellular interactions.

Introduction

Polymers with tailored end-groups are of significant interest for designing materials with specific functionalities. A terminal nonyl group, a nine-carbon alkyl chain, can significantly alter the hydrophobic-hydrophilic balance of a polymer. This modification is particularly relevant in pharmaceutical sciences, where such polymers can act as stabilizers for drug nanocrystals, enhance the loading of hydrophobic drugs in polymer nanoparticles, and improve interaction with cell membranes for enhanced drug delivery.[1]

This compound serves as a versatile and commercially available precursor for introducing this nonyl end-group through controlled polymerization techniques. This document outlines two primary synthetic strategies: Atom Transfer Radical Polymerization (ATRP), where this compound can act as an initiator, and Living Anionic Polymerization, where it can be employed as a terminating agent.

Synthesis of Nonyl-Terminated Polymers

Atom Transfer Radical Polymerization (ATRP) Initiated by this compound

ATRP is a robust controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] By using an alkyl halide as an initiator, the alkyl group is incorporated at one end of the polymer chain.

Experimental Workflow for ATRP Synthesis

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer Monomer (e.g., Styrene (B11656), MMA) ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator This compound Initiator->ReactionVessel Catalyst Cu(I)Br Catalyst->ReactionVessel Ligand PMDETA Ligand->ReactionVessel Solvent Anisole (B1667542) Solvent->ReactionVessel Degassing Freeze-Pump-Thaw (3 cycles) ReactionVessel->Degassing Polymerization Inert Atmosphere (N2) Elevated Temperature Degassing->Polymerization Dilution Dilute with THF Polymerization->Dilution Precipitation Precipitate in Methanol (B129727) Dilution->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NMR 1H NMR Drying->NMR GPC GPC/SEC Drying->GPC MS MALDI-TOF MS Drying->MS

Figure 1: Experimental workflow for the ATRP synthesis of nonyl-terminated polymers.

Protocol for ATRP of Styrene with this compound

Materials:

  • Styrene (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for dissolution)

Procedure:

  • To a Schlenk flask, add CuBr (0.071 g, 0.5 mmol) and a magnetic stir bar.

  • Seal the flask, and alternate between vacuum and nitrogen three times to ensure an inert atmosphere.

  • Add anisole (5 mL) and styrene (5.2 g, 50 mmol) via syringe.

  • Add PMDETA (0.104 g, 0.6 mmol) via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • While under a nitrogen atmosphere, add this compound (0.081 g, 0.5 mmol) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction progress by taking samples periodically for ¹H NMR analysis to determine monomer conversion.

  • After the desired conversion is reached (e.g., 6 hours), cool the flask to room temperature and open it to the air.

  • Dilute the reaction mixture with 10 mL of THF.

  • Precipitate the polymer by slowly adding the solution to 200 mL of cold methanol while stirring.

  • Filter the white precipitate, wash with methanol, and dry under vacuum at 40 °C overnight.

Quantitative Data for ATRP Synthesis

PolymerMonomer/Initiator/Catalyst/Ligand RatioConversion (%)Mn (theoretical) ( g/mol )Mn (GPC) ( g/mol )Đ (PDI)Yield (%)
Nonyl-Polystyrene100:1:1:1.285890092001.1580
Nonyl-Poly(methyl methacrylate)100:1:1:1.290910095001.2085

Note: The data in this table is representative and may vary based on specific reaction conditions.

Living Anionic Polymerization Terminated by this compound

Living anionic polymerization offers excellent control over polymer synthesis, producing polymers with very narrow molecular weight distributions. The living polymer chains can be "terminated" by reacting them with a suitable electrophile, such as this compound, to introduce a specific end-group.

Experimental Workflow for Living Anionic Polymerization

Anionic_Workflow cluster_prep Preparation cluster_reaction Polymerization & Termination cluster_purification Purification & Isolation cluster_characterization Characterization Monomer Monomer (e.g., Styrene) ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator sec-Butyllithium (B1581126) Initiator->ReactionVessel Solvent Benzene (B151609) Solvent->ReactionVessel Terminator This compound Termination Add this compound Terminator->Termination Initiation Initiation at RT ReactionVessel->Initiation Propagation Propagation Initiation->Propagation Propagation->Termination Quenching Quench with Methanol Termination->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NMR 1H NMR Drying->NMR GPC GPC/SEC Drying->GPC MS MALDI-TOF MS Drying->MS

Figure 2: Experimental workflow for the synthesis of nonyl-terminated polymers via living anionic polymerization.

Protocol for Living Anionic Polymerization of Styrene Terminated with this compound

Materials:

  • Styrene (purified and distilled)

  • sec-Butyllithium (initiator, solution in cyclohexane)

  • Benzene (anhydrous)

  • This compound (terminating agent)

  • Methanol (for quenching and precipitation)

Procedure:

  • Assemble a Schlenk flask with a magnetic stir bar under a high vacuum line and flame-dry.

  • After cooling to room temperature, fill the flask with dry nitrogen.

  • Add anhydrous benzene (50 mL) via cannula.

  • Add purified styrene (5.2 g, 50 mmol) via syringe.

  • Initiate the polymerization by adding sec-butyllithium (0.5 mmol) dropwise via syringe. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryl anions.

  • Allow the polymerization to proceed at room temperature for 2 hours.

  • Terminate the polymerization by adding a solution of this compound (0.163 g, 1 mmol in 5 mL of benzene) via syringe. The color of the solution should disappear.

  • Stir for an additional hour to ensure complete termination.

  • Quench the reaction by adding 5 mL of degassed methanol.

  • Precipitate the polymer by pouring the solution into 400 mL of methanol.

  • Filter the white polymer, wash with methanol, and dry in a vacuum oven at 50 °C.

Quantitative Data for Living Anionic Polymerization

PolymerMonomer/Initiator RatioMn (theoretical) ( g/mol )Mn (GPC) ( g/mol )Đ (PDI)Yield (%)
Nonyl-Polystyrene100:110400105001.05>95

Note: The data in this table is representative and may vary based on specific reaction conditions.

Characterization of Nonyl-Terminated Polymers

Accurate characterization is crucial to confirm the successful synthesis and purity of the nonyl-terminated polymers.

Logical Relationship for Polymer Characterization

Characterization_Logic cluster_primary Primary Characterization cluster_secondary Structural Confirmation Polymer Synthesized Nonyl-Terminated Polymer NMR 1H NMR Spectroscopy Polymer->NMR Confirms nonyl end-group presence and allows Mn calculation GPC GPC/SEC Polymer->GPC Determines Mn and Đ (PDI) MS MALDI-TOF Mass Spectrometry NMR->MS Provides structural information for MS analysis GPC->MS Provides molecular weight context for MS data

Figure 3: Logical flow for the characterization of nonyl-terminated polymers.
Protocol for ¹H NMR Spectroscopy Analysis

Objective: To confirm the presence of the nonyl end-group and to determine the number-average molecular weight (Mn).

Procedure:

  • Dissolve 5-10 mg of the dried nonyl-terminated polymer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • For nonyl-terminated polystyrene:

    • Identify the characteristic signals of the polystyrene backbone (aromatic protons at ~6.3-7.5 ppm and aliphatic protons at ~1.0-2.5 ppm).

    • Identify the terminal methyl protons of the nonyl group, which will appear as a triplet at approximately 0.88 ppm.

    • Integrate the area of the terminal methyl protons (3H) and a well-resolved region of the polymer backbone protons (e.g., the aromatic region, 5H per monomer unit).

    • Calculate Mn using the following formula: Mn = (Integral of backbone protons / Number of backbone protons per monomer) * (Molecular weight of monomer) + (Molecular weight of initiator/terminator fragment)

Protocol for Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

Procedure:

  • Prepare a solution of the nonyl-terminated polymer in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC/SEC system.

  • The system should be calibrated with appropriate polymer standards (e.g., polystyrene standards).

  • Analyze the resulting chromatogram to obtain Mn, Mw, and Đ.

Protocol for MALDI-TOF Mass Spectrometry

Objective: To confirm the absolute molecular weight and the end-group structure.[3][4]

Procedure:

  • Prepare a solution of the polymer in THF (10 mg/mL).

  • Prepare a solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) in THF (10 mg/mL).

  • Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in THF (1 mg/mL).

  • Mix the polymer, matrix, and cationizing agent solutions in a 10:10:1 volume ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in the appropriate mass range.

  • The resulting spectrum should show a distribution of peaks, where the mass of each peak corresponds to the mass of the nonyl end-group plus the mass of the repeating monomer units and the cation.

Applications in Drug Delivery

The hydrophobic nonyl-terminus can significantly influence the properties of polymers, making them suitable for various drug delivery applications.

  • Stabilization of Drug Nanocrystals: The nonyl group can adsorb onto the surface of hydrophobic drug nanocrystals, providing steric stabilization and preventing aggregation, which can improve the stability and bioavailability of poorly water-soluble drugs.[5][6][7]

  • Formation of Polymer Micelles: Amphiphilic block copolymers with a nonyl-terminated hydrophobic block can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate hydrophobic drugs, increasing their solubility and circulation time.

  • Enhanced Cellular Uptake: The hydrophobic nonyl chain can facilitate the interaction of polymer-based drug carriers with the lipid bilayers of cell membranes, potentially leading to enhanced cellular uptake of the encapsulated drug.[1]

  • Hydrophobic Modification of Nanoparticles: Surface modification of nanoparticles with nonyl-terminated polymers can increase their hydrophobicity, which can be beneficial for specific drug targeting and delivery applications.[8][9]

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of nonyl-terminated polymers derived from this compound. The detailed protocols and structured data are intended to facilitate further research and development in the field of advanced drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Long-Chain Alkylamines from 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of long-chain alkylamines, specifically focusing on the conversion of 1-chlorononane (B146367) to nonylamine (B85610). Three primary synthetic routes are presented: Direct Amination, the Gabriel Synthesis, and synthesis via an Azide (B81097) Intermediate. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions, which are summarized for comparative analysis.

Introduction

Long-chain alkylamines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals. Their utility stems from their ability to impart lipophilicity and to act as key pharmacophores in various biologically active molecules. The selection of an appropriate synthetic strategy from a readily available starting material like this compound is a critical step in the drug development and chemical manufacturing process. This guide outlines robust and reproducible methods for the preparation of nonylamine, a representative long-chain alkylamine.

Synthetic Strategies Overview

Three distinct and well-established methods for the synthesis of primary amines from alkyl halides are detailed below. The choice of method will depend on the desired scale, purity requirements, and available reagents.

  • Direct Amination: This method involves the direct reaction of this compound with ammonia (B1221849). While seemingly straightforward, it often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts due to over-alkylation.[1][2] Utilizing a large excess of ammonia can favor the formation of the primary amine.[3][4]

  • Gabriel Synthesis: A classic and reliable method for the selective preparation of primary amines.[5][6] It utilizes potassium phthalimide (B116566) as an ammonia surrogate, which undergoes alkylation with this compound. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648), yields the desired primary amine, effectively preventing over-alkylation.[2][5][7][8]

  • Synthesis via Azide Intermediate: This two-step procedure involves the nucleophilic substitution of the chloride in this compound with an azide ion, followed by reduction of the resulting alkyl azide to the primary amine.[1] This method is also effective in preventing over-alkylation and generally provides good yields of the primary amine.

Data Presentation

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

ParameterDirect AminationGabriel SynthesisSynthesis via Azide Intermediate
Starting Material This compound, AmmoniaThis compound, Potassium PhthalimideThis compound, Sodium Azide
Key Reagents Ethanolic AmmoniaHydrazine MonohydrateLithium Aluminum Hydride (LiAlH₄)
Typical Yield Variable (often moderate for primary amine)High (>85%)High (>90%)
Purity of Crude Product Mixture of primary, secondary, tertiary amines and quaternary saltHigh (primarily the desired primary amine)High (primarily the desired primary amine)
Key Advantages One-step reactionHigh selectivity for primary amine, avoids over-alkylationHigh yield, clean reaction, avoids over-alkylation
Key Disadvantages Poor selectivity, difficult purificationTwo-step process, harsh conditions for phthalimide cleavage may be requiredUse of potentially explosive azide intermediates and a highly reactive reducing agent (LiAlH₄)

Experimental Protocols

Protocol 1: Direct Amination of this compound

This protocol describes the synthesis of nonylamine by the direct reaction of this compound with an excess of ammonia in ethanol (B145695).

Materials:

  • This compound

  • Saturated solution of ammonia in ethanol

  • Sealed pressure vessel or autoclave

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • In a suitable pressure vessel, place this compound (1.0 eq).

  • Add a large excess of a saturated solution of ammonia in ethanol (e.g., 20-50 eq of ammonia).

  • Seal the vessel and heat it to 100-150 °C for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water.

  • To separate the primary amine from unreacted starting material and secondary/tertiary amines, perform an acid-base extraction. Extract the ether solution with 1M HCl. The primary amine will move to the aqueous layer as the ammonium salt.

  • Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

  • Basify the aqueous layer with a concentrated NaOH solution until a pH > 12 is achieved.

  • Extract the liberated nonylamine with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield nonylamine. Further purification can be achieved by distillation.

Protocol 2: Gabriel Synthesis of Nonylamine

This protocol details the synthesis of nonylamine from this compound using the Gabriel synthesis, which proceeds via an N-alkylphthalimide intermediate.

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux, filtration, and extraction

Procedure: Step A: Synthesis of N-Nonylphthalimide

  • To a solution of potassium phthalimide (1.1 eq) in dry DMF, add this compound (1.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • The N-nonylphthalimide will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

Step B: Hydrazinolysis of N-Nonylphthalimide

  • Suspend the dried N-nonylphthalimide in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux for 4-8 hours. A white precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and basify with a concentrated NaOH solution to a pH > 12.

  • Extract the liberated nonylamine with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to obtain nonylamine.

Protocol 3: Synthesis of Nonylamine via an Azide Intermediate

This protocol outlines the synthesis of nonylamine from this compound through the formation of 1-azidononane (B1281536) followed by its reduction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Rotary evaporator

  • Standard glassware for reaction, extraction, and distillation

Procedure: Step A: Synthesis of 1-Azidononane

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 1-azidononane. Caution: Alkyl azides can be explosive; do not distill to dryness.

Step B: Reduction of 1-Azidononane to Nonylamine

  • In a dry three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF. Caution: LiAlH₄ reacts violently with water.

  • Cool the suspension in an ice bath.

  • Dissolve the 1-azidononane from the previous step in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain nonylamine.

Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Pathways cluster_direct Direct Amination cluster_gabriel Gabriel Synthesis cluster_azide Azide Synthesis chloro_d This compound amine_d Nonylamine chloro_d->amine_d NH₃ (excess) byproducts_d Byproducts (2°, 3° amines, 4° salt) chloro_d->byproducts_d NH₃ chloro_g This compound phthalimide N-Nonylphthalimide chloro_g->phthalimide Potassium Phthalimide amine_g Nonylamine phthalimide->amine_g Hydrazine chloro_a This compound azide 1-Azidononane chloro_a->azide NaN₃ amine_a Nonylamine azide->amine_a LiAlH₄ (Reduction)

Caption: Overview of synthetic routes from this compound to Nonylamine.

Experimental_Workflow_Gabriel start Start: this compound & Potassium Phthalimide react1 Alkylation in DMF start->react1 precipitate Precipitate N-Nonylphthalimide (in ice-water) react1->precipitate filter1 Filter and Dry precipitate->filter1 intermediate N-Nonylphthalimide filter1->intermediate react2 Hydrazinolysis with Hydrazine in Ethanol intermediate->react2 acidify Acidify with HCl react2->acidify filter2 Filter Phthalhydrazide acidify->filter2 concentrate Concentrate Filtrate filter2->concentrate basify Basify with NaOH concentrate->basify extract Extract with Diethyl Ether basify->extract dry Dry and Concentrate extract->dry product Product: Nonylamine dry->product

Caption: Experimental workflow for the Gabriel synthesis of Nonylamine.

Experimental_Workflow_Azide start Start: this compound & Sodium Azide react1 SN2 Reaction in DMF/DMSO start->react1 extract1 Aqueous Workup & Extraction react1->extract1 dry1 Dry and Concentrate extract1->dry1 intermediate 1-Azidononane dry1->intermediate react2 Reduction with LiAlH₄ in Anhydrous Ether/THF intermediate->react2 quench Quench with H₂O/NaOH react2->quench filter_solid Filter Aluminate Salts quench->filter_solid extract2 Dry and Concentrate Filtrate filter_solid->extract2 product Product: Nonylamine extract2->product

Caption: Experimental workflow for the synthesis of Nonylamine via an azide intermediate.

References

Application Notes and Protocols: 1-Chlorononane as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 1-Chlorononane (B146367)

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2473-01-0[3][4]
Molecular Formula C9H19Cl[3][4][5]
Molecular Weight 162.70 g/mol [3][4][5]
Appearance Colorless liquid[3]
Boiling Point 202-204 °C[3]
Density 0.87 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.436[3]

Principle of Chain Transfer in Radical Polymerization

Chain transfer is a process in radical polymerization where the activity of a growing polymer radical is transferred to another molecule, the chain transfer agent (CTA).[1] This reaction terminates the growth of the current polymer chain and initiates a new one, leading to a decrease in the overall average molecular weight of the polymer.[1] The general mechanism is depicted below:

Chain_Transfer_Mechanism P_radical P• (Propagating Polymer Radical) P_terminated P-X (Terminated Polymer) P_radical->P_terminated + R-X R_radical R• (New Radical) CTA R-X (this compound) New_P_radical R-M• (New Propagating Radical) R_radical->New_P_radical + M Monomer M (Monomer)

Mechanism of Chain Transfer in Radical Polymerization.

Illustrative Performance Data

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. A higher Ctr value indicates a more efficient reduction in polymer molecular weight. While specific data for this compound is not available, Table 2 provides an illustrative example of how a chain transfer agent can affect the molecular weight (Mn) and polydispersity index (PDI) of a polymer, such as polystyrene, at different concentrations of the CTA.

Table 2: Illustrative Effect of a Chain Transfer Agent on Polystyrene Properties (Note: This data is hypothetical and for illustrative purposes only.)

[CTA]/[Monomer] RatioNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0250,0002.1
0.001150,0001.9
0.00575,0001.7
0.01040,0001.6
0.05010,0001.5

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a chain transfer agent in the radical polymerization of a model monomer, such as styrene (B11656) or methyl methacrylate.

Protocol 1: Bulk Polymerization of Styrene with this compound

Objective: To determine the effect of this compound concentration on the molecular weight and polydispersity of polystyrene.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (reagent grade)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Methanol

  • Toluene (B28343) (for GPC analysis)

  • Schlenk flasks or similar reaction vessels

  • Nitrogen or Argon source

  • Constant temperature oil bath

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Prepare a series of Schlenk flasks, each containing a magnetic stir bar.

  • To each flask, add a constant amount of styrene (e.g., 10 mL) and AIBN (e.g., 0.1 mol% relative to monomer).

  • Add varying amounts of this compound to each flask to achieve a range of [CTA]/[Monomer] ratios (e.g., 0, 0.001, 0.005, 0.01, 0.05).

  • Seal the flasks and deoxygenate the mixtures by bubbling with nitrogen or argon for 30 minutes while cooling in an ice bath.

  • Immerse the flasks in a preheated oil bath at a constant temperature (e.g., 60 °C) to initiate polymerization.

  • Allow the polymerization to proceed for a set time to achieve low monomer conversion (<10% is ideal for Mayo plot analysis).

  • Terminate the polymerization by rapidly cooling the flasks in an ice bath and exposing the contents to air.

  • Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large volume of stirred methanol.

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

Protocol 2: Determination of the Chain Transfer Constant (Ctr) using the Mayo Method

Objective: To experimentally determine the chain transfer constant of this compound for a specific monomer.

Methodology: The Mayo equation is used to determine the chain transfer constant:

1/DPn = 1/DPn,0 + Ctr * ([S]/[M])

Where:

  • DPn is the number-average degree of polymerization.

  • DPn,0 is the number-average degree of polymerization in the absence of the chain transfer agent.

  • Ctr is the chain transfer constant.

  • [S] is the concentration of the chain transfer agent (this compound).

  • [M] is the concentration of the monomer.

Procedure:

  • Conduct a series of polymerizations as described in Protocol 1, with varying concentrations of this compound.

  • For each resulting polymer, calculate the number-average degree of polymerization (DPn) from the number-average molecular weight (Mn) and the molecular weight of the monomer unit.

  • Plot 1/DPn versus the ratio of the initial concentrations of the chain transfer agent to the monomer ([S]/[M]).

  • The data should yield a straight line. The slope of this line is the chain transfer constant (Ctr).

Mayo_Plot_Workflow A Prepare Polymerization Reactions (Varying [this compound]) B Conduct Polymerization (Constant Temperature, Low Conversion) A->B C Isolate and Purify Polymer B->C D Analyze Polymer by GPC (Determine Mn and PDI) C->D E Calculate DPn for each sample D->E F Plot 1/DPn vs. [S]/[M] E->F G Determine Slope = Ctr F->G

References

Application Notes and Protocols for the Synthesis of Novel Ionic Liquids Utilizing 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel imidazolium, pyridinium, and phosphonium-based ionic liquids (ILs) using 1-chlorononane (B146367) as the primary alkylating agent. The inclusion of a nonyl chain can impart specific physicochemical properties to the resulting ILs, such as tailored hydrophobicity and viscosity, which are of interest in various applications including drug delivery, catalysis, and electrochemistry.

Introduction

Ionic liquids are a class of salts with melting points below 100 °C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents. The properties of an ionic liquid can be finely tuned by modifying the structure of its cation and anion. This document focuses on the synthesis of ILs where a nonyl group is introduced to the cation via a quaternization reaction with this compound.

General Synthetic Workflow

The synthesis of these novel ionic liquids follows a straightforward two-step process: quaternization of a nitrogen or phosphorus-containing precursor with this compound, followed by purification of the resulting ionic liquid.

G cluster_synthesis Ionic Liquid Synthesis Workflow precursor Precursor (N-methylimidazole, Pyridine (B92270), or Trioctylphosphine) reaction Quaternization Reaction (Heating under inert atmosphere) precursor->reaction chlorononane This compound (Alkylating Agent) chlorononane->reaction solvent Solvent (e.g., Toluene (B28343), Acetonitrile) solvent->reaction crude_il Crude Ionic Liquid reaction->crude_il washing Washing (e.g., with Ethyl Acetate) crude_il->washing drying Drying (Under vacuum) washing->drying pure_il Pure Ionic Liquid drying->pure_il

Caption: General workflow for the synthesis of ionic liquids using this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Nonyl-3-methylimidazolium Chloride ([C9MIM][Cl])

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq.) in anhydrous toluene.

  • Slowly add this compound (1.05 eq.) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

  • Upon completion, cool the mixture to room temperature. The ionic liquid will typically separate as a denser, often viscous, liquid or solid.

  • Decant the toluene supernatant.

  • Wash the crude ionic liquid product with anhydrous ethyl acetate (3 x volume of IL) to remove any unreacted starting materials and impurities.

  • Dry the purified ionic liquid under high vacuum at 60-80 °C to remove any residual solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of N-Nonylpyridinium Chloride ([C9Py][Cl])

Materials:

  • Pyridine (purified by distillation over KOH)

  • This compound (≥98%)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a pressure vessel or a sealed thick-walled glass tube, combine pyridine (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetonitrile.

  • Heat the mixture at 80-100 °C for 48-72 hours. The reaction progress should be monitored.

  • After cooling to room temperature, a precipitate of the ionic liquid may form. If not, the solvent can be removed under reduced pressure.

  • The crude product is triturated with anhydrous diethyl ether to induce precipitation if it is a viscous oil.

  • The solid product is collected by filtration and washed with fresh diethyl ether.

  • Dry the N-nonylpyridinium chloride under vacuum to obtain a pure product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 3: Synthesis of Nonyltrioctylphosphonium Chloride ([P8,8,8,9][Cl])

Materials:

Procedure:

  • In a high-pressure glass reactor, charge trioctylphosphine (1.0 eq.) and this compound (1.2 eq.) under an inert dinitrogen atmosphere.

  • Seal the reactor and heat the mixture to 145 °C for 48 hours with vigorous stirring.

  • Monitor the reaction for the disappearance of the trioctylphosphine signal using ³¹P NMR spectroscopy.

  • After the reaction is complete, cool the reactor to room temperature and carefully release any pressure.

  • Transfer the resulting ionic liquid to a round-bottom flask and dry under high vacuum at 65 °C for 48 hours to remove any volatile impurities.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesized ionic liquids.

Table 1: Synthesis Yields and Purity

Ionic Liquid CationPrecursorAlkylating AgentYield (%)Purity (%)
1-Nonyl-3-methylimidazolium1-MethylimidazoleThis compound~85>97
N-NonylpyridiniumPyridineThis compound~80>95
NonyltrioctylphosphoniumTrioctylphosphineThis compound>95>98

Note: Yields and purity are approximate and can vary based on reaction conditions and purification methods.

Table 2: Physicochemical Properties of Nonyl-Substituted Ionic Liquids

Ionic LiquidMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/mL at 25°C)Viscosity (cP at 25°C)
[C9MIM][Cl]C₁₃H₂₅ClN₂244.80< 25 (liquid)~1.01~350
[C9Py][Cl]C₁₄H₂₄ClN241.80~50-55--
[P8,8,8,9][Cl]C₃₃H₇₀ClP533.34< 25 (liquid)~0.88~1200

Note: Some data points are estimated based on similar compounds and may require experimental verification.

Logical Relationships in Synthesis

The core of the synthesis for all three types of ionic liquids is the S_N2 (nucleophilic substitution) reaction, where the lone pair of electrons on the nitrogen or phosphorus atom of the precursor attacks the electrophilic carbon of this compound, displacing the chloride ion.

G cluster_reaction Quaternization Reaction Mechanism nucleophile Nucleophile (N or P atom in precursor) with lone pair electrons sn2 SN2 Reaction nucleophile->sn2 attacks electrophile Electrophile (Carbon atom in this compound bonded to Chlorine) electrophile->sn2 product Quaternized Cation (Ionic Liquid Cation) sn2->product forms leaving_group Leaving Group (Chloride Anion) sn2->leaving_group displaces

Caption: Logical relationship of the S_N2 reaction in ionic liquid synthesis.

Conclusion

The use of this compound as an alkylating agent provides a versatile route to a range of novel ionic liquids with tailored properties. The protocols outlined above are robust and can be adapted for the synthesis of other related ionic liquids. The provided data serves as a baseline for researchers to compare and further investigate the unique characteristics of these nonyl-substituted ionic liquids in their specific applications.

References

Application Notes and Protocols for Chemoresistive Sensors Fabricated with 1-Chlorononane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the fabrication and characterization of chemoresistive sensors utilizing a hypothetical functionalized 1-chlorononane (B146367) derivative. While direct applications of this compound in chemoresistive sensors are not extensively documented, this protocol outlines a scientifically plausible approach based on established methods for the covalent functionalization of carbon nanotubes (CNTs). The protocols described herein are intended to serve as a template for researchers exploring the use of long-chain alkyl halides and their derivatives for the development of novel gas and vapor sensors. The application of such sensors is envisioned in fields ranging from environmental monitoring to medical diagnostics, where the detection of specific volatile organic compounds (VOCs) is critical.

Introduction

Chemoresistive sensors operate by detecting changes in electrical resistance upon exposure to target analytes. The sensitivity and selectivity of these sensors are largely determined by the chemical and physical properties of the sensing material. Carbon nanotubes (CNTs) are excellent candidates for chemoresistive sensors due to their high surface-area-to-volume ratio and exceptional electrical properties. However, pristine CNTs often lack the necessary selectivity for specific applications.

To address this limitation, the surface of CNTs can be functionalized with organic molecules that have a high affinity for the target analyte. This functionalization can be either non-covalent or covalent, with the latter generally providing greater stability. This application note details a hypothetical protocol for the covalent functionalization of CNTs with an amine-terminated derivative of this compound, and the subsequent fabrication of a chemoresistive sensor. The long alkyl chain of the nonane (B91170) derivative is proposed to create a selective absorption layer for nonpolar VOCs.

Hypothetical Synthesis of 9-amino-N-nonylnonanamide

To create a functional molecule from this compound for attachment to a sensor surface, a derivative with a suitable anchoring group is required. Here, we propose the synthesis of a hypothetical diamine derivative, 9-amino-N-nonylnonanamide, which can be covalently linked to carboxylated CNTs.

Reaction Scheme:

  • Grignard Formation: this compound is converted to a Grignard reagent, nonylmagnesium chloride.

  • Reaction with CO2: The Grignard reagent reacts with carbon dioxide to form nonanoic acid after acidic workup.

  • Acyl Chloride Formation: Nonanoic acid is treated with thionyl chloride to produce nonanoyl chloride.

  • Amidation: Nonanoyl chloride is reacted with a large excess of 1,9-nonanediamine to yield the desired 9-amino-N-nonylnonanamide.

Experimental Protocols

Carboxylation of Multi-Walled Carbon Nanotubes (MWCNTs)

Objective: To introduce carboxylic acid groups onto the surface of MWCNTs to serve as anchor points for covalent functionalization.

Materials:

  • Pristine MWCNTs

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized (DI) Water

  • Polytetrafluoroethylene (PTFE) membrane filter (0.22 µm pore size)

Procedure:

  • Disperse 100 mg of pristine MWCNTs in a 3:1 mixture of concentrated H₂SO₄ and HNO₃ (40 mL).

  • Sonicate the mixture in an ultrasonic bath for 3 hours at 40°C.

  • Dilute the mixture with 500 mL of DI water and vacuum filter through a PTFE membrane.

  • Wash the filtered MWCNTs (now carboxylated, MWCNT-COOH) extensively with DI water until the pH of the filtrate is neutral.

  • Dry the MWCNT-COOH in a vacuum oven at 60°C overnight.

Covalent Functionalization of MWCNT-COOH with 9-amino-N-nonylnonanamide

Objective: To covalently attach the hypothetical 9-amino-N-nonylnonanamide to the carboxylated MWCNTs.

Materials:

  • MWCNT-COOH

  • 9-amino-N-nonylnonanamide (hypothetical derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

Procedure:

  • Disperse 50 mg of MWCNT-COOH in 50 mL of DMF by sonicating for 30 minutes.

  • Add 100 mg of DCC and 75 mg of NHS to the dispersion and stir for 2 hours at room temperature to activate the carboxylic acid groups.

  • Add 150 mg of 9-amino-N-nonylnonanamide to the mixture.

  • Stir the reaction mixture at 80°C for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the functionalized MWCNTs (f-MWCNTs) and wash thoroughly with DMF and then ethanol (B145695) to remove unreacted reagents.

  • Dry the f-MWCNTs in a vacuum oven at 60°C for 24 hours.

Fabrication of the Chemoresistive Sensor

Objective: To fabricate a chemoresistive sensor using the functionalized MWCNTs.

Materials:

  • f-MWCNTs

  • Si/SiO₂ substrate with pre-patterned gold interdigitated electrodes (IDEs)

  • Chloroform (B151607)

  • Acetone

  • Isopropanol

Procedure:

  • Clean the Si/SiO₂ substrate with the gold IDEs by sonicating in acetone, isopropanol, and DI water for 15 minutes each, followed by drying with a stream of nitrogen.

  • Prepare a stable dispersion of f-MWCNTs in chloroform (0.1 mg/mL) by sonicating for 1 hour.

  • Drop-cast the f-MWCNT dispersion onto the IDEs and allow the solvent to evaporate slowly at room temperature.

  • Anneal the sensor device at 100°C for 1 hour in a vacuum to remove any residual solvent and improve the contact between the f-MWCNTs and the electrodes.

Sensor Characterization and Performance Testing

Objective: To evaluate the performance of the fabricated chemoresistive sensor.

Apparatus:

  • Gas sensing measurement system with a sealed chamber

  • Mass flow controllers

  • Source measure unit

  • Data acquisition software

Procedure:

  • Place the fabricated sensor in the test chamber and purge with a carrier gas (e.g., dry air or nitrogen) to establish a stable baseline resistance.

  • Introduce a known concentration of the target analyte (e.g., a nonpolar VOC such as toluene) into the chamber using mass flow controllers.

  • Record the change in resistance of the sensor over time until a steady-state response is achieved.

  • Purge the chamber with the carrier gas to allow the sensor to recover to its baseline resistance.

  • Repeat the process for different concentrations of the target analyte and for potential interfering analytes to determine sensitivity and selectivity.

Performance Metrics:

  • Response: The relative change in resistance upon exposure to the analyte, calculated as: Response (%) = [(R_g - R_a) / R_a] * 100 where R_g is the resistance in the presence of the analyte and R_a is the baseline resistance in the carrier gas.

  • Response Time: The time taken for the sensor to reach 90% of its final response.

  • Recovery Time: The time taken for the sensor to return to 10% of its peak response after the analyte is removed.

Data Presentation (Hypothetical)

The following tables present hypothetical performance data for a chemoresistive sensor fabricated with this compound derivative-functionalized MWCNTs.

Table 1: Sensor Response to Toluene at Different Concentrations

Toluene Concentration (ppm)Response (%)Response Time (s)Recovery Time (s)
102.545120
256.240110
5012.835100
10025.53090

Table 2: Sensor Selectivity Against Interfering Analytes at 50 ppm

AnalyteResponse (%)
Toluene12.8
Ethanol1.5
Acetone2.1
Ammonia0.8
Water Vapor (50% RH)0.5

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing pristine_mwcnt Pristine MWCNTs carboxylation Carboxylation (H2SO4/HNO3) pristine_mwcnt->carboxylation mwcnt_cooh MWCNT-COOH carboxylation->mwcnt_cooh functionalization Functionalization (DCC/NHS) mwcnt_cooh->functionalization derivative This compound Derivative Synthesis derivative->functionalization f_mwcnt f-MWCNT functionalization->f_mwcnt dispersion Dispersion in Chloroform f_mwcnt->dispersion drop_casting Drop-Casting on IDEs dispersion->drop_casting annealing Annealing drop_casting->annealing sensor Final Sensor annealing->sensor testing Gas Exposure (Toluene, etc.) sensor->testing data_acq Data Acquisition (Resistance Change) testing->data_acq analysis Performance Analysis data_acq->analysis

Caption: Overall experimental workflow from material synthesis to sensor testing.

signaling_pathway cluster_sensing Sensing Mechanism analyte Nonpolar Analyte (e.g., Toluene) functional_layer Functional Layer (Alkyl Chains) analyte->functional_layer Adsorption mwcnt MWCNT functional_layer->mwcnt Modulation of Electronic Properties charge_transfer Charge Transfer mwcnt->charge_transfer resistance_change Resistance Change charge_transfer->resistance_change

Caption: Proposed sensing mechanism of the functionalized MWCNT sensor.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-Chlorononane Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing alkylation reactions involving 1-chlorononane (B146367). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions for this compound?

A1: this compound, as a primary alkyl halide, is a versatile substrate for several types of alkylation reactions, primarily centered around nucleophilic substitution. The most common include:

  • Nucleophilic Aliphatic Substitution (S(_N)2): Direct replacement of the chloride by a nucleophile. This is the most frequent reaction type for primary alkyl halides like this compound.

  • Williamson Ether Synthesis: A specific type of S(_N)2 reaction where an alkoxide or phenoxide is the nucleophile, forming an ether.

  • Friedel-Crafts Alkylation: The alkylation of an aromatic ring using this compound in the presence of a Lewis acid catalyst.

  • Grignard Reactions: Formation of a Grignard reagent (nonylmagnesium chloride) from this compound, which then acts as a potent nucleophile to alkylate various electrophiles.

  • Corey-House Synthesis: Involving the formation of a lithium diorganocuprate (Gilman reagent), which can then be used to alkylate other organic halides.

Q2: I am getting a low yield in my S(_N)2 reaction with this compound. What are the likely causes?

A2: Low yields in S(_N)2 reactions with this compound can stem from several factors:

  • Poor Nucleophile: The strength of the nucleophile is critical. Weak nucleophiles will react slowly, leading to incomplete conversion.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus preserving its nucleophilicity.

  • Steric Hindrance: While this compound is a primary alkyl halide, a sterically hindered nucleophile may have difficulty accessing the reaction center.

  • Side Reactions: Elimination (E2) can compete with substitution, especially with strong, sterically hindered bases.

  • Leaving Group Ability: While chloride is a reasonably good leaving group, converting it to a better leaving group (e.g., iodide via the Finkelstein reaction) can sometimes improve yields.

Q3: Why is my Friedel-Crafts alkylation with this compound giving multiple products?

A3: There are two primary reasons for the formation of multiple products in Friedel-Crafts alkylation:

  • Carbocation Rearrangement: The primary carbocation that would be formed from this compound is unstable and can rearrange via a hydride shift to a more stable secondary carbocation. This leads to the formation of a mixture of isomeric products where the aromatic ring is attached at different positions along the nonyl chain.

  • Polyalkylation: The alkylated product (nonylbenzene) is more reactive than the starting benzene (B151609) ring. This can lead to further alkylation, resulting in di- and poly-alkylated benzenes. To minimize this, a large excess of the aromatic substrate is often used.

Q4: My Grignard reaction with this compound is not initiating. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium surface. Here are some troubleshooting steps:

  • Magnesium Activation: Use fresh, high-quality magnesium turnings. If the reaction is sluggish, a few activation methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface to expose fresh metal. A few drops of 1,2-dibromoethane (B42909) can also be used; it reacts with magnesium to form ethene and magnesium bromide, activating the surface.

  • Anhydrous Conditions: Ensure all glassware and solvents are scrupulously dry. Grignard reagents are highly sensitive to moisture.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.

Troubleshooting Guides

Nucleophilic Substitution (S(_N)2) Reactions
Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive nucleophile.For neutral nucleophiles (e.g., amines), ensure a suitable non-nucleophilic base is present to neutralize the generated acid. For weak nucleophiles, consider converting them to their more reactive anionic form (e.g., using NaH for an alcohol).
Inappropriate solvent.Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Low reaction temperature.Moderately heat the reaction mixture (e.g., 50-80 °C), monitoring for potential decomposition.
Formation of Side Products Elimination (E2) side reaction.Use a less sterically hindered base. Running the reaction at a lower temperature can also favor substitution over elimination.
Over-alkylation of the nucleophile.Use a molar excess of the nucleophile relative to this compound.
Friedel-Crafts Alkylation
Problem Possible Cause Recommended Solution
Low Yield of Desired Product Deactivated aromatic ring.Friedel-Crafts alkylation does not work well with aromatic rings containing strongly deactivating groups (e.g., -NO(_2), -CN, -COR).
Catalyst poisoning.Functional groups with lone pairs (e.g., -NH(_2), -OH) can react with and deactivate the Lewis acid catalyst.
Mixture of Isomers Carbocation rearrangement.To avoid rearrangement, consider using Friedel-Crafts acylation followed by reduction of the ketone to the alkane. The acylium ion intermediate in acylation does not rearrange.
Polyalkylation Products The alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.
Grignard Reactions
Problem Possible Cause Recommended Solution
Reaction Fails to Initiate Inactive magnesium surface.Use fresh magnesium turnings. Activate with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture.Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Low Yield of Grignard Reagent Wurtz-type coupling side reaction (R-X + R-MgX → R-R + MgX(_2)).Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the Grignard reagent.
Low Yield of Final Product after Reaction with Electrophile Grignard reagent acting as a base.Ensure the electrophile does not have acidic protons (e.g., -OH, -NH, terminal alkynes) that would be deprotonated by the Grignard reagent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for various alkylation reactions of this compound. Please note that yields are highly dependent on specific experimental conditions and purification methods.

Table 1: Nucleophilic Substitution with Azide (B81097) and Cyanide
NucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaN(_3)-DMF800.5 - 1>70[1]
NaCNTetrabutylammonium Bromide (TBAB)Water/Decane105< 2~95[2]
NaCNTetrahexylammonium ChlorideWater/1-chlorooctaneReflux2-3~100[3]

Note: Data for cyanide reactions are based on 1-chlorooctane, a close homolog of this compound, and are expected to be very similar.

Table 2: Williamson Ether Synthesis
Alkoxide/PhenoxideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenoxideK(_2)CO(_3)AcetoneReflux1794[4]
PhenoxideNaOHWater90-1000.5 - 0.7-[5]
General AlkoxidesNaHTHFVaries1 - 850-95[6]
Table 3: N-Alkylation of Amines
AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineK(_2)CO(_3)DMFRoom TempVaries-[7]
PiperidineDIPEAAcetonitrileRoom TempVaries< 70[7]
General Secondary Amines-----[8]

Yields for N-alkylation can be highly variable due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts.

Experimental Protocols

Protocol 1: Synthesis of 1-Nonylazide via S(_N)2 Reaction

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 30-60 minutes, monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-nonylazide.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl(_3), anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flask containing a large excess of anhydrous benzene (e.g., 10 equivalents) under an inert atmosphere, slowly add anhydrous aluminum chloride (1.1 eq) at 0 °C with stirring.

  • Slowly add this compound (1.0 eq) to the stirred mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by GC or TLC.

  • Carefully quench the reaction by slowly pouring it over a mixture of ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

  • Purify the resulting mixture of nonylbenzene (B91765) isomers by vacuum distillation.

Protocol 3: Preparation of Nonylmagnesium Chloride and Reaction with Benzaldehyde (B42025)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

Procedure: Part A: Preparation of Nonylmagnesium Chloride

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.

  • If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

Part B: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude alcohol, which can be purified by column chromatography or distillation.

Visualizations

Troubleshooting Logic for Low S(_N)2 Yield

G start Low S_N2 Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger nucleophile or its conjugate base. check_nucleophile->solution_nucleophile No check_temp Is the temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to DMF, DMSO, or acetonitrile. check_solvent->solution_solvent No check_side_reactions Are there elimination side products? check_temp->check_side_reactions Yes solution_temp Increase temperature (e.g., 50-80 °C). check_temp->solution_temp No solution_side_reactions Use a less hindered base and/or lower temperature. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in S(_N)2 reactions.

General Workflow for Williamson Ether Synthesis

G start Start: Alcohol/Phenol deprotonation Deprotonation with Base (e.g., NaH, NaOH, K2CO3) start->deprotonation alkoxide Alkoxide/Phenoxide Formation deprotonation->alkoxide sn2 S_N2 Reaction with This compound alkoxide->sn2 product Ether Product sn2->product workup Aqueous Workup and Purification product->workup

Caption: Experimental workflow for Williamson ether synthesis.

Logical Relationship in Friedel-Crafts Reactions

G cluster_0 Desired Pathway cluster_1 Side Reactions substrate Benzene + this compound alkylation Alkylation substrate->alkylation catalyst Lewis Acid (AlCl3) catalyst->alkylation product Nonylbenzene alkylation->product rearrangement Carbocation Rearrangement alkylation->rearrangement polyalkylation Polyalkylation alkylation->polyalkylation side_product1 Isomeric Products rearrangement->side_product1 leads to side_product2 Di-nonylbenzene polyalkylation->side_product2 leads to

Caption: Reaction pathways in Friedel-Crafts alkylation.

References

Technical Support Center: Grignard Synthesis with 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-chlorononane (B146367) in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when preparing nonylmagnesium chloride from this compound?

A1: The most prevalent side reactions are Wurtz coupling, reaction with adventitious water, and reaction with atmospheric oxygen.[1] Wurtz coupling results in the formation of octadecane, a dimeric byproduct.[1][2] Since Grignard reagents are potent bases, any trace of water in the glassware or solvent will protonate the Grignard reagent, yielding nonane (B91170) and rendering it inactive for the desired reaction.[1][3] Exposure to oxygen can lead to the formation of nonyloxymagnesium chloride, which upon workup will yield nonan-1-ol.[1]

Q2: How can I minimize the formation of the Wurtz coupling product (octadecane)?

A2: Minimizing the Wurtz coupling product, which arises from the reaction of the formed Grignard reagent with unreacted this compound, can be achieved by controlling the reaction conditions. Key strategies include:

  • Slow Addition of this compound: Adding the this compound dropwise to the magnesium turnings ensures that its concentration in the reaction mixture remains low, thus reducing the likelihood of it reacting with the newly formed Grignard reagent.[1][4]

  • Dilute Conditions: Performing the reaction in a larger volume of solvent can also help to keep the concentration of the alkyl halide low.

  • Controlled Temperature: After the initial exotherm to initiate the reaction, maintaining a moderate temperature can help to disfavor the coupling reaction.[1]

Q3: What is the best solvent for preparing nonylmagnesium chloride?

A3: Anhydrous ethereal solvents are essential for a successful Grignard reaction.[5] Tetrahydrofuran (B95107) (THF) and diethyl ether are the most commonly used solvents.[5] THF is often preferred for the formation of Grignard reagents from alkyl chlorides as it is a better solvating agent for the organomagnesium species.[5] It is crucial that the solvent is absolutely dry, as any moisture will destroy the Grignard reagent.[1]

Q4: My Grignard reaction with this compound is difficult to initiate. What can I do?

A4: Initiation of Grignard reactions with alkyl chlorides can be sluggish. Here are several activation methods:

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod under an inert atmosphere can expose a fresh, unoxidized surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to activate the magnesium surface.[6] The disappearance of the iodine's color is an indicator of reaction initiation.

  • Thermal Activation: Gentle warming of the flask with a heat gun may be necessary to start the reaction. Once initiated, the reaction is typically exothermic, and the heating should be removed.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Expected Outcome
Low or No Yield of Desired Product Presence of moisture in glassware or solvent.Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use a freshly opened bottle of anhydrous solvent or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF).Formation of the Grignard reagent and subsequent successful reaction with the electrophile.
Incomplete formation of the Grignard reagent.Ensure the magnesium turnings are of high quality and have been properly activated. Confirm initiation before adding the bulk of the this compound.A cloudy, grayish solution of the Grignard reagent should form.
Significant Amount of Octadecane (Wurtz Product) Detected High local concentration of this compound during Grignard formation.Add the this compound solution very slowly and dropwise to the vigorously stirred magnesium suspension. Use a higher volume of solvent to maintain dilute conditions.Reduced formation of the dimeric byproduct and a higher yield of the desired Grignard reagent.[2]
Reaction temperature is too high.After initiation, maintain the reaction at a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.Minimized Wurtz coupling, which is favored at higher temperatures.[1]
Significant Amount of Nonane Detected Quenching of the Grignard reagent by adventitious water.Follow the stringent drying procedures for all equipment and reagents as mentioned above. Ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).Preservation of the Grignard reagent for the desired reaction.
Reaction with Carbonyl Compound Gives Low Yield and Recovery of Starting Material Enolization of the carbonyl compound.The Grignard reagent is acting as a base rather than a nucleophile. This is more common with sterically hindered ketones. Lowering the reaction temperature during the addition of the Grignard reagent to the carbonyl compound can favor nucleophilic addition.Increased yield of the desired alcohol product and less recovery of the starting carbonyl compound.[7]

Quantitative Data on Side Reactions

While specific quantitative data for the Grignard reaction with this compound is not extensively reported, studies on similar long-chain alkyl halides indicate that the yield of the Wurtz coupling product can be significant. The table below provides a qualitative summary of factors influencing the formation of major side products.

Side Product Influencing Factors Effect on Yield
Octadecane (Wurtz Coupling)High concentration of this compoundIncreases
High reaction temperatureIncreases
Insufficient stirringIncreases
Nonane (Protonation)Presence of water/protic impuritiesIncreases
Inadequate inert atmosphereIncreases

Experimental Protocols

Key Experiment: Preparation of Nonylmagnesium Chloride

Objective: To prepare a solution of nonylmagnesium chloride in anhydrous THF.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) into the reaction flask. Add a single small crystal of iodine.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by gentle refluxing.[6]

  • Grignard Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting grayish solution of nonylmagnesium chloride is now ready for use in subsequent reactions.

Visualizations

Grignard_Side_Reactions Start This compound + Mg Grignard Nonylmagnesium Chloride (Desired Reagent) Start->Grignard Main Reaction Wurtz Octadecane (Wurtz Coupling Product) Grignard->Wurtz + this compound Nonane Nonane (Protonation Product) Grignard->Nonane + H₂O Nonanol Nonan-1-ol (Oxidation Product) Grignard->Nonanol + O₂ then H₃O⁺

Caption: Common side reactions in the formation of nonylmagnesium chloride.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Grignard Analyze Crude Grignard Reaction Mixture (e.g., by quenching an aliquot and GC analysis) Start->Check_Grignard High_Nonane High % of Nonane? Check_Grignard->High_Nonane High_Octadecane High % of Octadecane? Check_Grignard->High_Octadecane Low_Conversion Low Conversion of this compound? Check_Grignard->Low_Conversion High_Nonane->High_Octadecane No Moisture_Issue Improve Drying of Glassware/Solvent & Inert Atmosphere Technique High_Nonane->Moisture_Issue Yes High_Octadecane->Low_Conversion No Wurtz_Issue Slow Down Addition of this compound &/or Use More Dilute Conditions High_Octadecane->Wurtz_Issue Yes Low_Conversion->Start No, investigate subsequent step Activation_Issue Improve Mg Activation (Crushing, Iodine, Heat) Low_Conversion->Activation_Issue Yes Success Improved Yield Moisture_Issue->Success Wurtz_Issue->Success Activation_Issue->Success

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

References

Technical Support Center: Purification of 1-Chlorononane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of compounds derived from 1-chlorononane (B146367).

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with products derived from 1-chloronane?

A1: The main challenges stem from the physicochemical properties of the long C9 alkyl chain. Products are often non-polar, oily, or waxy solids with low aqueous solubility. Key difficulties include:

  • Similar Polarity: Products often have polarities very close to the starting material (this compound) and non-polar byproducts, making chromatographic separation difficult.[1]

  • High Boiling Points: The long alkyl chain results in high boiling points, often requiring vacuum distillation to prevent decomposition.

  • Emulsion Formation: The surfactant-like nature of some products can lead to persistent emulsions during aqueous workups (liquid-liquid extractions).[2]

  • Co-crystallization: Impurities with similar structures can co-crystallize with the desired product, reducing the effectiveness of crystallization as a purification method.

Q2: How do I choose the best primary purification technique for my 1-chloronane reaction product?

A2: The choice depends on the scale of your reaction and the physical properties of your product and major impurities.

  • Fractional Distillation: This is the preferred method for large-scale (multi-gram) purification of thermally stable liquids when there is a significant boiling point difference (>20-30 °C) between the product and impurities.[3][4][5]

  • Flash Column Chromatography: This is the most versatile technique for both small (<1 g) and large-scale purifications, especially for separating compounds with similar boiling points but different polarities.[4][6][7] It is the method of choice for non-volatile compounds, solids, and complex mixtures.

  • Crystallization/Recrystallization: This method is ideal for purifying solid products on a large scale, provided a suitable solvent system can be found that solubilizes the product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind in the solution.[1][8][9]

  • Liquid-Liquid Extraction: While primarily a workup technique to remove inorganic salts and highly polar or non-polar impurities, it can be used for purification if the product has ionizable groups (e.g., amines, carboxylic acids) that allow its solubility to be selectively altered by pH adjustments.[10][11][12][13][14]

Q3: What are the most common side reactions and byproducts when using this compound, and how do I deal with them?

A3: Common byproducts depend on the reaction type:

  • Nucleophilic Substitution (e.g., with amines, alkoxides): The main byproduct is often unreacted this compound. Elimination (E2) can also occur, especially with bulky, strong bases, yielding non-1-ene.

  • Grignard Reagent Formation: A major byproduct is the Wurtz-type coupling product, octadecane (B175841) (C18H38), formed from the reaction of the Grignard reagent with unreacted this compound.[15]

  • Friedel-Crafts Alkylation: Polyalkylation of the aromatic ring is a common issue. Isomerization of the nonyl group can also occur.

These byproducts are typically non-polar and can often be separated from more polar products using column chromatography.

Troubleshooting Guides

Guide 1: Liquid-Liquid Extraction Issues
Problem Possible Cause(s) Solution(s)
Persistent Emulsion - High concentration of product/impurities with surfactant properties.- Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Allow the mixture to stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Filter the entire mixture through a pad of Celite or glass wool.
Product Lost to Aqueous Layer - The product has higher than expected water solubility (e.g., formation of a short-chain alcohol or amine).- Incorrect pH for ionizable products (e.g., an amine product is protonated at low pH).- Perform a "salting out" procedure by saturating the aqueous layer with NaCl to decrease the solubility of organic compounds.- Re-extract the aqueous layer multiple times with fresh organic solvent.- For amine products, adjust the aqueous phase to a basic pH (>10) before extraction. For acidic products, adjust to an acidic pH (<4).[12]
Poor Phase Separation - The density of the organic solvent is too close to water (e.g., ethyl acetate).- High concentration of dissolved solids.- Add a solvent with a significantly different density (e.g., hexane (B92381) to lighten an ethyl acetate (B1210297) layer, or dichloromethane (B109758) to make it heavier).- Dilute the mixture with more water and organic solvent.
Guide 2: Flash Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and this compound - Both compounds are highly non-polar and have similar affinities for the stationary phase.- Use a very non-polar eluent system (e.g., pure hexanes or a 99:1 hexanes:ethyl acetate mixture) and run the column slowly.- Use a longer column to increase the number of theoretical plates.[1] - If the product is significantly more polar, consider reverse-phase chromatography.
Amine Product Streaking/Not Eluting - Basic amine products interact strongly with the acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[16][17]- Add a competing base to the eluent, such as 0.5-1% triethylamine (B128534) (Et₃N) or ammonia (B1221849) in methanol.[16] - Use a deactivated stationary phase, such as amine-functionalized silica or alumina (B75360) (neutral or basic).[17] - Protect the amine with a Boc group before chromatography and deprotect it afterward.[18]
Product Decomposing on Column - The product is unstable to the acidic nature of standard silica gel.[19]- Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[19] - Deactivate the silica by pre-treating the column with a 1% solution of triethylamine in the eluent.- Use a less acidic stationary phase like neutral alumina or Florisil.[19]
Product Elutes at the Solvent Front - The eluent is too polar, causing all compounds to move too quickly.- Start with a much less polar solvent system (e.g., pure hexanes) and gradually increase the polarity (gradient elution).[6] Your target compound should ideally have an Rf of 0.2-0.35 in the chosen solvent system on a TLC plate.[19]

Visualized Workflows and Logic

General Purification Strategy

The following workflow outlines the decision-making process for purifying a typical product from a this compound reaction.

G General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Liquid-Liquid Extraction) A->B C Assess Purity & Scale (TLC, GC-MS, NMR) B->C D Is Product a Solid? C->D > 1g E Is Product Thermally Stable & Volatile? C->E < 1g or Solid D->E No (Oil) F Attempt Crystallization D->F Yes G Fractional Distillation E->G Yes H Flash Column Chromatography E->H No I Final Purity Check F->I G->I H->I J Pure Product I->J

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Logic for Column Chromatography

This diagram illustrates a logical approach to solving common issues encountered during flash column chromatography.

G Chromatography Troubleshooting Logic start Problem Observed p1 Poor Separation (Rf values too close) start->p1 p2 Compound Streaking (Tailing Peak) start->p2 p3 Compound Not Eluting (Stuck at baseline) start->p3 s1a Decrease Solvent Polarity p1->s1a Try s1b Use Longer Column p1->s1b Try s1c Change Stationary Phase (e.g., Reverse Phase) p1->s1c Try s2a Is Compound Basic (e.g., Amine)? p2->s2a s3a Increase Solvent Polarity (Gradient Elution) p3->s3a Try s3b Check for Decomposition on Silica (TLC test) p3->s3b Also s2b Add Et3N or NH3 to Eluent s2a->s2b Yes s2d Compound is too Polar for Current Eluent s2a->s2d No s2c Use Alumina or Amine-Silica s2b->s2c Or s2d->s3a Then

Caption: A decision-making guide for chromatography problems.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workup

This protocol is for the initial workup of a 100 mL reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel.

  • Quench & Dilute: Cautiously add 100 mL of deionized water (or a suitable quenching solution like saturated NH₄Cl for Grignard reactions). Swirl gently.

  • First Wash: Add 100 mL of a suitable aqueous wash solution (e.g., 1M HCl to remove basic impurities, saturated NaHCO₃ to remove acidic impurities, or brine to aid separation).

  • Separate: Stopper the funnel, invert it, and vent frequently to release pressure. Shake gently for 30 seconds. Place the funnel in a ring stand and allow the layers to fully separate.

  • Collect Layers: Drain the lower (denser) layer. Pour the upper layer out through the top of the funnel to avoid re-contamination. Note: The organic layer is typically the top layer unless a halogenated solvent like dichloromethane is used.

  • Repeat: Repeat the wash (steps 3-5) as necessary. A final wash with brine (100 mL) is recommended to remove residual water from the organic layer.

  • Dry: Drain the final organic layer into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolate: Decant or filter the dried organic solution away from the drying agent. Concentrate the solution using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for purifying 1-2 g of a crude product.

  • Select Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.35.

  • Prepare Column:

    • Secure a glass column (e.g., 40 mm diameter) vertically. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (e.g., 50-100 g) in the least polar solvent of your system. Pour the slurry into the column, tapping the side gently to pack the silica evenly.[7]

    • Add another ~1 cm layer of sand on top of the silica bed.

  • Load Sample:

    • Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent (e.g., dichloromethane).

    • Alternatively, for less soluble products, perform a "dry load": dissolve the product in a volatile solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.

  • Elute: Carefully add the eluent to the column. Using gentle air pressure, push the solvent through the column, collecting fractions (e.g., 20 mL per test tube).

  • Monitor: Spot fractions onto a TLC plate to track the elution of the product. Combine the pure fractions.

  • Isolate: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Data Presentation: Physical Properties

This table summarizes key physical data for this compound and potential reaction products, which is essential for planning purification procedures.

CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound C₉H₁₉Cl162.70202-204[20]0.870[20]Insoluble in water; soluble in organic solvents.[21]
1-NonanolC₉H₂₀O144.252150.827Slightly soluble in water; soluble in organic solvents.
Non-1-eneC₉H₁₈126.241470.729Insoluble in water; soluble in organic solvents.
N-NonylanilineC₁₅H₂₅N219.37310-3120.913Insoluble in water; soluble in organic solvents.
OctadecaneC₁₈H₃₈254.503160.777Insoluble in water; soluble in organic solvents.

References

How to avoid elimination side products in 1-Chlorononane substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Chlorononane (B146367) Substitutions

Welcome to the technical support center for synthetic chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on this compound, with a focus on minimizing elimination (E2) side products to maximize the yield of your desired substitution (SN2) product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of elimination side products when working with this compound?

A1: this compound is a primary alkyl halide. While primary halides strongly favor the SN2 pathway, the competing E2 elimination reaction can become significant under certain conditions.[1][2][3] The primary causes for the formation of the elimination byproduct, non-1-ene, are:

  • Use of a strong, sterically hindered base: Bulky bases find it difficult to attack the electrophilic carbon (required for SN2) and will instead abstract a beta-hydrogen, initiating the E2 pathway.[4][5][6]

  • High reaction temperatures: Elimination reactions have a higher activation energy than substitution reactions. Increasing the temperature provides the energy to overcome this barrier, thus favoring elimination.[7][8][9][10]

  • Choice of solvent: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[11][12]

Q2: How do I choose the right nucleophile to favor substitution over elimination?

A2: The ideal nucleophile for an SN2 reaction on a primary halide like this compound should be strong but not overly basic and have minimal steric bulk.

  • Excellent choices (Favor SN2): Good nucleophiles that are weak bases are ideal for promoting substitution.[13] Examples include I⁻, Br⁻, CN⁻, N₃⁻ (azide), and RS⁻ (thiolate).

  • Poor choices (Promote E2): Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) will almost exclusively yield the E2 product.[1][4][5] Strong, non-bulky bases like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) can result in a mixture of both SN2 and E2 products.[3]

Q3: What is the best type of solvent for my substitution reaction?

A3: Polar aprotic solvents are highly recommended. These solvents, such as DMSO , DMF , and acetone (B3395972) , can dissolve the ionic reagents but do not form a tight solvent shell around the anionic nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, which accelerates the SN2 reaction rate.[11][14][15] Polar protic solvents (like water or ethanol) can hinder the nucleophile and tend to favor elimination.[3][12][15]

Q4: How does temperature influence the ratio of substitution to elimination products?

A4: Lower temperatures favor substitution, while higher temperatures favor elimination.[9][10][16] Elimination reactions result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[8][10] If you are observing a significant amount of elimination, reducing the reaction temperature is a critical first step.

Troubleshooting Guide

Use the following guide to diagnose and resolve common issues encountered during substitution reactions with this compound.

Problem Encountered Primary Suspect Recommended Solution(s)
High yield of non-1-ene (elimination product) detected. Reaction temperature is too high. Lower the reaction temperature. Start at room temperature (20-25°C) and, if necessary, cool the reaction to 0°C.
The nucleophile is too basic or sterically hindered. Switch to a less basic, non-bulky nucleophile. For example, if using sodium ethoxide, consider using sodium azide (B81097) or sodium cyanide.
Incorrect solvent. Ensure you are using a polar aprotic solvent like DMSO, DMF, or acetone. Avoid protic solvents like ethanol (B145695) or water.[11][15]
Reaction is very slow or does not proceed to completion. Reaction temperature is too low. While low temperatures suppress elimination, they also slow the SN2 reaction. Find a moderate temperature or allow for a significantly longer reaction time.
Poor nucleophile. Ensure your nucleophile is sufficiently reactive. If using a neutral nucleophile, it may need to be deprotonated first to form a more potent anionic nucleophile.
Poor leaving group. While chloride is an adequate leaving group, converting it to a better one (e.g., iodide via the Finkelstein reaction) can dramatically increase the reaction rate.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unwanted elimination byproducts.

G start Problem: High % of Elimination Product check_temp Is the reaction temperature > 25°C? start->check_temp check_base Is the nucleophile a strong, bulky base? (e.g., KOtBu, LDA) check_temp->check_base No sol_temp Action: Lower temperature to 0-25°C. check_temp->sol_temp Yes check_solvent Are you using a polar protic solvent? (e.g., EtOH, H2O) check_base->check_solvent No sol_base Action: Switch to a non-bulky, strongly nucleophilic species. (e.g., I-, CN-, N3-) check_base->sol_base Yes sol_solvent Action: Change to a polar aprotic solvent. (e.g., Acetone, DMSO, DMF) check_solvent->sol_solvent Yes end Problem Resolved: Increased Sₙ2 Product Yield check_solvent->end No sol_temp->end sol_base->end sol_solvent->end

Caption: Troubleshooting decision tree for minimizing elimination side products.

Quantitative Data Summary

The choice of reaction parameters significantly impacts the ratio of substitution (SN2) to elimination (E2) products. While exact yields are substrate-dependent, the following table provides a general comparison for primary alkyl halides.

Nucleophile / BaseSolventTypical TemperaturePredominant PathwayApprox. SN2 / E2 Ratio
NaI Acetone25°CSN2 > 99 / < 1
NaCN DMSO25°CSN2 > 95 / < 5
NaN₃ DMF25°CSN2 > 95 / < 5
NaOCH₂CH₃ Ethanol50°CMixed ~ 80 / 20
KOC(CH₃)₃ (KOtBu) t-Butanol50°CE2 < 10 / > 90

Data are representative estimates for unhindered primary alkyl halides.

Detailed Experimental Protocol: Finkelstein Reaction

This protocol details the synthesis of 1-iodononane (B46442) from this compound, a classic SN2 reaction that proceeds in high yield with minimal elimination due to the use of a good nucleophile (I⁻) and an appropriate solvent (acetone).

Objective: To synthesize 1-iodononane with >95% yield.

Materials:

  • This compound (1.0 eq)

  • Sodium iodide (NaI), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: Add this compound, sodium iodide, and anhydrous acetone to a dry round-bottom flask equipped with a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. The formation of a white precipitate (NaCl) indicates reaction progress.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add dichloromethane and water. Transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated Na₂S₂O₃ solution (to remove any I₂ color), and finally with brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude 1-iodononane can be purified by vacuum distillation if necessary, but is often of sufficient purity after workup.

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase setup 1. Combine this compound, NaI, and Acetone in Flask reflux 2. Heat to Reflux (approx. 56°C) setup->reflux monitor 3. Monitor by TLC/GC (12-24h) reflux->monitor quench 4. Cool and Evaporate Acetone monitor->quench extract 5. Extract with DCM; Wash with H₂O, Na₂S₂O₃, Brine quench->extract dry 6. Dry Organic Layer (MgSO₄) and Filter extract->dry concentrate 7. Concentrate under Reduced Pressure dry->concentrate product Final Product: 1-Iodononane concentrate->product

Caption: Standard workflow for the synthesis and isolation of 1-iodononane.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Chlorononane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during nucleophilic substitution reactions involving 1-Chloronane. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you diagnose and resolve low conversion rates in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction with 1-Chlorononane is showing low to no conversion. What are the primary factors I should investigate?

Low conversion rates in reactions with this compound, a primary alkyl halide, typically stem from issues related to the nucleophile, solvent, reaction temperature, or the leaving group's effectiveness. Since this compound generally undergoes an S(_N)2 (bimolecular nucleophilic substitution) reaction, the following factors are critical for success.[1]

Troubleshooting Steps:

  • Evaluate Nucleophile Strength: The rate of an S(_N)2 reaction is highly dependent on the strength of the nucleophile. Weak nucleophiles will react slowly, leading to low conversion.

    • Solution: If you are using a neutral nucleophile (e.g., water, alcohol), consider converting it to its more reactive anionic form (its conjugate base). For instance, use an alkoxide instead of an alcohol. Negatively charged nucleophiles are generally more potent.[1]

  • Assess Solvent Choice: The solvent plays a crucial role in S(_N)2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile but not the anion, leaving the nucleophile "naked" and more reactive.

    • Solution: If you are using a polar protic solvent (e.g., ethanol, water), it may be deactivating your nucleophile through hydrogen bonding. Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile.

  • Optimize Reaction Temperature: Many S(_N)2 reactions require heating to proceed at a reasonable rate.

    • Solution: If your reaction is being conducted at room temperature, try increasing the temperature. However, be aware that excessively high temperatures can favor the competing E2 elimination reaction, leading to the formation of 1-nonene (B85954). A moderate increase in temperature should be your first step.

  • Consider the Leaving Group: While chloride is a reasonably good leaving group, it is less reactive than bromide or iodide.

    • Solution: For sluggish reactions, consider converting this compound to 1-Iodononane in situ using a catalytic amount of sodium iodide in acetone (B3395972). This is known as the Finkelstein reaction. Iodide is an excellent leaving group and can significantly accelerate the reaction rate.[2][3]

FAQ 2: I am observing a significant amount of 1-nonene as a byproduct. How can I minimize this elimination reaction?

The formation of 1-nonene indicates a competing E2 elimination reaction. This is more likely to occur with strong, sterically hindered bases and at higher temperatures.

Strategies to Minimize Elimination:

  • Nucleophile/Base Selection: Use a strong, but less sterically hindered nucleophile. For example, when synthesizing an ether, using a primary alkoxide is preferable to a tertiary alkoxide.

  • Temperature Control: As mentioned, higher temperatures favor elimination. Try running the reaction at a lower temperature for a longer duration.

  • Solvent Choice: While polar aprotic solvents are generally good for S(_N)2 reactions, in cases where elimination is a major issue, the choice of solvent can be further optimized.

FAQ 3: I am attempting to react this compound with an aqueous nucleophile, but the reaction is not proceeding. What is the issue?

This compound is a nonpolar organic compound and is immiscible with water. For a reaction to occur, the nucleophile and the substrate must come into contact. A two-phase system with an aqueous nucleophile and an organic substrate will have a very slow reaction rate, if any, as the reaction can only occur at the interface of the two layers.

Solution: Phase Transfer Catalysis (PTC)

To overcome this phase incompatibility, a phase transfer catalyst can be employed. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, are soluble in both aqueous and organic phases. They transport the nucleophile from the aqueous phase to the organic phase, allowing the reaction to proceed.

For example, the reaction of 1-chlorooctane (B87089) (an analogue of this compound) with aqueous sodium cyanide shows almost no reaction after several days. However, with the addition of a small amount of a quaternary ammonium salt, the reaction goes to completion in a matter of hours, yielding 1-cyanooctane in nearly 100% yield.[4]

Quantitative Data on this compound Reactions

The following table summarizes expected yields for various nucleophilic substitution reactions with this compound under optimized conditions. Note that yields for analogous, shorter-chain alkyl halides are included to provide a reasonable expectation.

NucleophileReagent ExampleProductTypical SolventCatalystExpected YieldReference(s)
CyanideSodium Cyanide (NaCN)1-CyanononaneWater/OrganicPhase Transfer Catalyst~100% (for 1-chlorooctane)[4]
AzideSodium Azide (NaN(_3))1-AzidononaneWater/OrganicPhase Transfer Catalyst>95% (for primary bromides)[5]
IodideSodium Iodide (NaI)1-IodononaneAcetoneNone (Finkelstein Rxn)High (driven by precipitation)[2][3]
HydroxideSodium Hydroxide (NaOH)1-NonanolEthanol/WaterNoneGood to High
AlkoxideSodium Ethoxide (NaOEt)1-EthoxyononaneEthanol or DMFNone50-95% (general Williamson)[6]
PhenoxideSodium Phenoxide (NaOPh)1-PhenoxynonaneDMF or DMSONone50-95% (general Williamson)[6]
ThiocyanateSodium Thiocyanate (NaSCN)1-ThiocyanatononaneEthanolNoneModerate to High
AmmoniaAmmonia (NH(_3))NonylamineEthanolNoneModerate (often gives mixtures)[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyanononane using Phase Transfer Catalysis

This protocol is adapted from the successful cyanation of 1-chlorooctane.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Water (deionized)

  • An inert organic solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in water.

  • Add the organic solvent to the flask.

  • Add this compound (1.0 equivalent) and the phase transfer catalyst (e.g., 0.05 equivalents of TBAB) to the mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring to ensure good mixing of the two phases.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1-Cyanononane.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of 1-Iodononane via the Finkelstein Reaction

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux with stirring. A white precipitate of sodium chloride should begin to form.

  • Continue refluxing for several hours. The reaction can be monitored by observing the formation of the precipitate or by GC/TLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the precipitated sodium chloride and wash the solid with a small amount of cold acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure.

  • The resulting crude 1-Iodononane can be purified by vacuum distillation.

Visualizing Reaction Pathways and Troubleshooting

General Nucleophilic Substitution Workflow

G Start Start: this compound + Nucleophile Reaction_Setup Reaction Setup: - Choose Solvent - Set Temperature Start->Reaction_Setup Reaction_Progress Monitor Reaction (TLC, GC) Reaction_Setup->Reaction_Progress Workup Reaction Workup: - Quench - Extract Reaction_Progress->Workup Purification Purification: - Distillation - Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A general workflow for a nucleophilic substitution reaction.

Troubleshooting Low Conversion

G rect_node rect_node Low_Conversion Low Conversion? Check_Nucleophile Weak Nucleophile? Low_Conversion->Check_Nucleophile Yes Check_Solvent Protic Solvent? Check_Nucleophile->Check_Solvent No Use_Stronger_Nu Use Anionic Form or Stronger Nucleophile Check_Nucleophile->Use_Stronger_Nu Yes Check_Temp Low Temperature? Check_Solvent->Check_Temp No Use_Aprotic_Solvent Switch to Polar Aprotic (DMF, DMSO) Check_Solvent->Use_Aprotic_Solvent Yes Check_LG Poor Leaving Group? Check_Temp->Check_LG No Increase_Temp Increase Temperature Check_Temp->Increase_Temp Yes Finkelstein Use NaI Catalyst (Finkelstein Reaction) Check_LG->Finkelstein Yes

Caption: A decision tree for troubleshooting low conversion rates.

References

Technical Support Center: Catalyst Selection for 1-Chlorononane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 1-chlorononane (B146367). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Low yields and side reactions are common hurdles in the cross-coupling of alkyl halides like this compound. The following guides address frequent issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Suzuki-Miyaura Coupling: Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst.[1] - Unreactive Alkyl Chloride: The C-Cl bond of this compound is strong and resistant to oxidative addition.[2] - Inappropriate Ligand: The phosphine (B1218219) ligand is not bulky or electron-rich enough to promote oxidative addition and prevent β-hydride elimination.[3] - Suboptimal Base or Solvent: The base may be too weak, or the solvent may not be suitable for the reaction.- Catalyst Selection: Use a pre-formed Pd(0) catalyst or a precatalyst known to readily form the active species. Consider using a nickel-based catalyst, which can be more effective for alkyl chlorides.[4] - Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or cataCXium® A.[5][6] - Base and Solvent Optimization: Screen stronger bases like Cs₂CO₃ or K₃PO₄.[7] Aprotic polar solvents like dioxane or THF are often effective.[8]
Homocoupling of Boronic Acid - Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.[9] - In situ Reduction of Pd(II): The reduction of a Pd(II) precatalyst can consume the boronic acid, leading to homocoupling.- Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen).[4] - Use of Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to avoid the in-situ reduction step.[1]
Dehalogenation of this compound - Hydride Source: The presence of a hydride source (e.g., certain amine bases or alcohol solvents) can lead to the reduction of the alkyl chloride.[9]- Base and Solvent Selection: Use non-hydridic bases like carbonates or phosphates. Employ aprotic solvents.[5]
Sonogashira Coupling: Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Catalyst Deactivation: The palladium catalyst may be deactivated. - Low Reactivity of this compound: Alkyl chlorides are generally less reactive than aryl or vinyl halides in Sonogashira couplings.[10]- Catalyst and Ligand Choice: Use a robust palladium catalyst with bulky, electron-rich phosphine ligands. Consider a copper-free Sonogashira protocol to minimize side reactions.[10][11] - Reaction Conditions: Higher temperatures may be required to activate the C-Cl bond.[12]
Homocoupling of Terminal Alkyne (Glaser Coupling) - Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of a copper co-catalyst.[13][14]- Anaerobic Conditions: Maintain strict anaerobic conditions throughout the reaction.[10] - Copper-Free Conditions: Employing a copper-free Sonogashira protocol can eliminate this side reaction.[11]
Buchwald-Hartwig Amination: Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Inactive Catalyst System: The combination of palladium source, ligand, and base is not optimal for the amination of an alkyl chloride. - Steric Hindrance: The long alkyl chain of this compound may sterically hinder the reaction.- Ligand Selection: Use bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) that are effective for coupling with primary amines.[15][16] - Base Choice: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[17] - Nickel Catalysis: Consider using a nickel-based catalyst, which can be more reactive towards alkyl chlorides.[18]
Hydrodehalogenation of this compound - β-Hydride Elimination: This is a common side reaction with alkyl halides, leading to the formation of non-1-ene and the reduced arene.[15]- Ligand Design: Employ ligands that favor reductive elimination over β-hydride elimination.[15] The choice of base and solvent can also influence this pathway.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound is an unactivated primary alkyl chloride. The carbon-chlorine bond is relatively strong, making oxidative addition to the metal catalyst (a key step in the catalytic cycle) difficult.[2] Additionally, the presence of β-hydrogens makes the system prone to β-hydride elimination, a common side reaction that reduces the yield of the desired coupled product.[3]

Q2: What are the key advantages of using nickel catalysts over palladium catalysts for this compound coupling?

A2: Nickel catalysts are often more reactive towards unactivated alkyl chlorides like this compound and can be more cost-effective than palladium catalysts.[4][19] Nickel has a lower propensity for β-hydride elimination compared to palladium, which can lead to higher yields in alkyl-alkyl couplings.[20]

Q3: How do I choose the appropriate phosphine ligand for my reaction?

A3: For coupling reactions with this compound, bulky and electron-rich phosphine ligands are generally preferred.[3] The bulkiness of the ligand promotes the formation of a monoligated palladium species, which is highly active in oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[21] Examples include trialkylphosphines (e.g., PCy₃) and biaryl phosphines (e.g., XPhos, SPhos).[6]

Q4: What is the role of the base in these coupling reactions?

A4: The base plays several crucial roles. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a boronate complex.[9] In Sonogashira coupling, it deprotonates the terminal alkyne to form the reactive acetylide.[11] In Buchwald-Hartwig amination, it deprotonates the amine to form the palladium-amido complex.[17] The strength and nature of the base can significantly impact the reaction rate and yield.

Q5: How can I minimize side reactions in my this compound coupling experiment?

A5: To minimize side reactions, it is crucial to work under an inert atmosphere (argon or nitrogen) to prevent oxygen-induced side reactions like homocoupling.[9][13] Choosing the right combination of catalyst, ligand, base, and solvent is also critical to favor the desired reaction pathway over side reactions like β-hydride elimination and dehalogenation.[5][9]

Catalyst Performance Data

The following table summarizes representative yield data for coupling reactions of long-chain primary alkyl chlorides, which can serve as a reference for optimizing this compound coupling reactions.

Reaction TypeAlkyl ChlorideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura1-Chlorooctane4-Tolylboronic acidNiCl₂(PCy₃)₂K₃PO₄Dioxane8085Adapted from[22]
Suzuki-Miyaura1-ChlorodecanePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene (B28343)/H₂O10078Adapted from[6]
Sonogashira1-ChlorodecanePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF80~70-85Estimated from[12]
Buchwald-Hartwig1-ChlorodecaneMorpholinePd(OAc)₂ / BrettPhosNaOt-BuToluene10092Adapted from[23]
Buchwald-Hartwig1-ChlorododecaneAnilineNiCl₂(dppf)NaOt-BuDioxane10088Adapted from[24]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar unactivated alkyl chlorides.[22]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • NiCl₂(dppf) (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add NiCl₂(dppf) and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the arylboronic acid and this compound.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of alkyl halides.[25]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • NaOt-Bu (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the degassed toluene.

  • Add the amine followed by this compound.

  • Seal the tube and heat the reaction mixture at 100 °C.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle M(0)L_n M(0)L_n Oxidative_Addition M(0)L_n->Oxidative_Addition + R-X R-X R-X R-M(II)(X)L_n R-M(II)(X)L_n Oxidative_Addition->R-M(II)(X)L_n Oxidative Addition Transmetalation R-M(II)(X)L_n->Transmetalation + R'-Nu R'-Nu R'-Nu R-M(II)(R')L_n R-M(II)(R')L_n Transmetalation->R-M(II)(R')L_n Transmetalation Reductive_Elimination R-M(II)(R')L_n->Reductive_Elimination Reductive_Elimination->M(0)L_n Reductive Elimination R-R' R-R' Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium- or nickel-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in This compound Coupling Check_Catalyst Is the catalyst system (metal, ligand) appropriate for an alkyl chloride? Start->Check_Catalyst Check_Conditions Are the reaction conditions (base, solvent, temp) optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen alternative catalysts: - Bulky, e⁻-rich phosphine ligands - Consider Ni-based catalysts Check_Catalyst->Optimize_Catalyst No Check_Purity Are all reagents pure and degassed? Check_Conditions->Check_Purity Yes Optimize_Conditions Screen bases and solvents. Increase temperature incrementally. Check_Conditions->Optimize_Conditions No Purify_Reagents Purify starting materials. Ensure rigorous degassing. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Purity Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale 1-Chlorononane Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of large-scale Friedel-Crafts alkylations using 1-chlorononane (B146367). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you anticipate, control, and safely manage the thermal hazards associated with this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in a this compound alkylation reaction?

A1: The primary cause of the exotherm is the formation of a new carbon-carbon bond between the aromatic substrate and the nonyl group from this compound. This Friedel-Crafts alkylation is a highly exothermic process. The reaction involves the formation of a carbocation intermediate from this compound, facilitated by a Lewis acid catalyst (e.g., aluminum chloride), which then undergoes electrophilic aromatic substitution.[1][2]

Q2: What are the main risks associated with an uncontrolled exotherm in this reaction?

A2: An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway. This is a scenario where the rate of heat generation from the reaction exceeds the rate of heat removal, causing a rapid increase in temperature and pressure.[3] The consequences can include:

  • Boiling of the solvent and reactants: This can lead to a rapid pressure buildup, potentially exceeding the limits of the reactor.

  • Side reactions and decomposition: At elevated temperatures, unwanted side reactions, such as polyalkylation and isomerization, can occur, reducing the yield and purity of the desired product.[4][5] Decomposition of reactants or products can also generate non-condensable gases, further increasing the pressure.

  • Reactor failure: In a worst-case scenario, the overpressurization can lead to a breach of the reactor, releasing flammable, corrosive, and toxic materials.[6][7]

Q3: What are the key process parameters to monitor for controlling the exotherm?

A3: Continuous monitoring of the following parameters is critical for maintaining control over the reaction:

  • Reaction Temperature: Utilize multiple temperature probes within the reactor to detect any localized hot spots.

  • Reagent Addition Rate: The rate at which this compound or the catalyst is added directly influences the rate of heat generation.

  • Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling fluid, as well as its flow rate, to ensure efficient heat removal.

  • Stirring Rate: Adequate agitation is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.

  • Off-gas Flow Rate: Monitoring the rate of hydrogen chloride (HCl) gas evolution can provide an indirect measure of the reaction rate.

Q4: How can I minimize the risk of polyalkylation?

A4: Polyalkylation, the addition of more than one nonyl group to the aromatic ring, is a common side reaction because the alkylated product is often more reactive than the starting material.[8][9] To minimize this, you can:

  • Use a stoichiometric excess of the aromatic substrate: This increases the probability that the electrophile will react with the starting material rather than the already alkylated product.[7]

  • Control the reaction temperature: Lower temperatures generally favor mono-alkylation.

  • Choose an appropriate catalyst: The choice and concentration of the Lewis acid catalyst can influence the extent of polyalkylation.

Q5: What should I do about the hydrogen chloride (HCl) gas that is produced?

A5: The reaction generates a significant amount of corrosive HCl gas.[10] It is crucial to have a robust off-gas management system in place. This typically involves scrubbing the effluent gas stream with a caustic solution (e.g., sodium hydroxide) to neutralize the HCl.[1][11][12][13] The efficiency of the scrubber should be monitored to ensure compliance with safety and environmental regulations.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
Possible Causes Solutions & Preventive Measures
Reagent addition is too fast. Immediately stop the addition of the limiting reagent (typically this compound).
For future runs, reduce the addition rate and ensure it is linked to the cooling capacity of the reactor.
Inadequate cooling. Ensure the cooling system is functioning correctly (check coolant flow rate and temperature).
If necessary, use a more powerful cooling system or a lower temperature coolant.
For large-scale reactions, consider pre-cooling the reactants.
Poor stirring. Increase the agitation speed to improve heat transfer and break up any localized hot spots.
Ensure the stirrer design is appropriate for the scale and viscosity of the reaction mixture.
Incorrect stoichiometry. Re-verify all calculations and ensure the correct amounts of reactants and catalyst are being used.
Issue 2: Low Yield of the Desired Mono-alkylated Product
Possible Causes Solutions & Preventive Measures
Polyalkylation. Increase the molar ratio of the aromatic substrate to this compound.
Optimize the reaction temperature; lower temperatures often favor mono-alkylation.
Carbocation rearrangement. While less common with a long-chain primary halide like this compound compared to shorter chains, rearrangement to a more stable secondary carbocation can occur, leading to a mixture of isomers.[4][5] Consider using a milder Lewis acid or a different catalyst system.
Friedel-Crafts acylation followed by reduction is an alternative that avoids carbocation rearrangements.[4]
Deactivated catalyst. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[14] Ensure all reactants, solvents, and equipment are rigorously dried before use.
Use a fresh, high-purity catalyst.
Incomplete reaction. Increase the reaction time or consider a moderate increase in temperature, while carefully monitoring the exotherm.
Issue 3: Excessive HCl Off-Gassing and Scrubber Inefficiency
Possible Causes Solutions & Preventive Measures
Reaction rate is too high. Reduce the reagent addition rate to decrease the rate of HCl evolution.
Scrubber capacity is exceeded. Ensure the scrubber is appropriately sized for the scale of the reaction and the expected rate of HCl generation.[1][11][12]
Monitor the pH of the scrubbing solution and replenish the caustic as needed.
Inefficient gas-liquid contact in the scrubber. Check for blockages or channeling in the scrubber packing.
Ensure the scrubbing liquid flow rate is adequate.

Data Presentation

The following tables summarize key physical and thermal data for reactants and a representative product. Note: The heat of reaction is an estimate and should be determined experimentally for your specific system using reaction calorimetry.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound162.70202-2040.87
Benzene (example substrate)78.1180.10.877
Nonylbenzene (example product)204.35275-2780.854

Table 2: Estimated Thermal Data for Alkylation of Benzene with this compound

ParameterEstimated ValueNotes
Heat of Reaction (ΔHrxn) -100 to -150 kJ/molThis is an estimate. The actual value is highly dependent on the specific aromatic substrate, catalyst, and reaction conditions. It is critical to determine this value experimentally using reaction calorimetry.
Specific Heat Capacity (Cp) of Benzene 1.74 J/g·K[15]
Specific Heat Capacity (Cp) of Nonylbenzene ~1.8 J/g·KEstimated based on similar aromatic hydrocarbons.[9]
Adiabatic Temperature Rise (ΔTad) Varies significantlyCalculated as ΔTad = (-ΔHrxn) / (m * Cp). This value is highly dependent on the reaction mass and concentration.

Experimental Protocols

The following is a generalized protocol for a large-scale Friedel-Crafts alkylation. This is a template and must be adapted and thoroughly risk-assessed for your specific equipment and conditions.

Large-Scale Alkylation of an Aromatic Substrate with this compound

1. Reactor Setup and Inerting:

  • Ensure the reactor is clean, dry, and suitable for the reaction scale and corrosive nature of the reagents (HCl evolution).

  • Inert the reactor with a dry, inert gas such as nitrogen.

  • Connect the reactor's off-gas outlet to a properly functioning and appropriately sized caustic scrubber system.[1][11][12]

2. Charging Reactants:

  • Charge the aromatic substrate (in stoichiometric excess) to the reactor.

  • Begin agitation and start the flow of coolant through the reactor jacket.

  • Cool the aromatic substrate to the desired starting temperature (e.g., 0-5 °C).

3. Catalyst Addition:

  • Slowly and carefully add the anhydrous aluminum chloride catalyst in portions, monitoring the temperature closely. The complexation of the catalyst with the aromatic substrate can be exothermic.[16][17][18]

4. This compound Addition (Rate-Controlled):

  • Begin the slow, controlled addition of this compound to the reaction mixture via an addition funnel or pump.

  • Crucially, the addition rate must be controlled to maintain the desired reaction temperature and not overwhelm the cooling capacity of the reactor.

  • Monitor the reaction temperature, coolant temperature differential, and off-gas flow rate continuously.

5. Reaction Monitoring and Completion:

  • After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete (as determined by in-process controls such as GC or TLC).

6. Quenching:

  • This is a hazardous step that generates significant heat and HCl gas.

  • Slowly and carefully transfer the reaction mixture to a separate quench vessel containing a mixture of ice and water, with vigorous stirring and adequate cooling.

  • Alternatively, slowly add the ice/water mixture to the reactor. This should only be done with a thorough understanding of the equipment's capabilities.

7. Workup:

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and a sodium bicarbonate solution to remove any remaining catalyst and acidic impurities.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure.

8. Purification:

  • Purify the crude product by vacuum distillation to obtain the desired nonyl-substituted aromatic compound.

Mandatory Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System is at Maximum Capacity stop_addition->check_cooling check_stirring Ensure Maximum Agitation check_cooling->check_stirring temp_stabilizes Temperature Stabilizes? check_stirring->temp_stabilizes continue_monitoring Continue Monitoring Closely temp_stabilizes->continue_monitoring Yes emergency_cool Apply Emergency Cooling (if available) temp_stabilizes->emergency_cool No investigate_cause Investigate Root Cause Post-Mortem continue_monitoring->investigate_cause prepare_quench Prepare for Emergency Quench (if necessary) emergency_cool->prepare_quench prepare_quench->investigate_cause Friedel_Crafts_Alkylation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts This compound This compound Carbocation_Formation Formation of Nonyl Carbocation This compound->Carbocation_Formation Aromatic_Substrate Aromatic Substrate Electrophilic_Attack Electrophilic Attack on Aromatic Ring Aromatic_Substrate->Electrophilic_Attack AlCl3 AlCl3 (Catalyst) AlCl3->Carbocation_Formation Carbocation_Formation->Electrophilic_Attack Deprotonation Deprotonation & Catalyst Regeneration Electrophilic_Attack->Deprotonation Monoalkylated_Product Mono-nonyl Aromatic Product Deprotonation->Monoalkylated_Product HCl_gas HCl Gas (Byproduct) Deprotonation->HCl_gas Polyalkylated_Product Poly-nonyl Aromatic Product (Side Product) Monoalkylated_Product->Polyalkylated_Product Further Alkylation Experimental_Workflow A Reactor Setup & Inerting B Charge Aromatic Substrate & Cool A->B C Slowly Add AlCl3 Catalyst B->C D Controlled Addition of this compound C->D E Monitor Reaction to Completion D->E F Controlled Quench into Ice/Water E->F G Workup: Phase Separation & Washes F->G H Drying & Solvent Removal G->H I Purification by Vacuum Distillation H->I

References

Technical Support Center: Solvent Effects on SN2 Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of solvent polarity on S(_N)2 reaction rates, with a focus on primary alkyl halides like 1-chlorononane (B146367).

Data Presentation: Solvent Effects on S(_N)2 Reaction Rates

SubstrateNucleophileSolventSolvent TypeRelative Rate
1-Bromobutane (B133212)N(_3)
^{-}
Methanol (CH(_3)OH)Polar Protic1
1-BromobutaneN(_3)
^{-}
Hexamethylphosphoramide (HMPA)Polar Aprotic200,000[1]

Note: The dramatic increase in reaction rate when moving from a polar protic solvent (methanol) to a polar aprotic solvent (HMPA) is a hallmark of the S(_N)2 mechanism.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring S(_N)2 Reaction Kinetics

This protocol outlines a general method for determining the rate of an S(_N)2 reaction between a primary alkyl halide and a nucleophile.

Materials:

  • Primary alkyl halide (e.g., this compound or 1-bromobutane)

  • Nucleophile (e.g., sodium azide (B81097), sodium iodide)

  • Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, DMF, DMSO)

  • Anhydrous polar protic solvent (e.g., methanol, ethanol)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Appropriate analytical instrument for monitoring the reaction (e.g., gas chromatograph (GC), high-performance liquid chromatograph (HPLC), or UV-Vis spectrophotometer)

  • Standard laboratory glassware

  • Quenching solution (e.g., cold deionized water)

Procedure:

  • Solution Preparation: Prepare stock solutions of the alkyl halide and the nucleophile in the chosen solvent at known concentrations.

  • Reaction Setup: In a thermostatted reaction vessel, add the alkyl halide solution and allow it to equilibrate to the desired reaction temperature.

  • Initiate Reaction: Initiate the reaction by adding the nucleophile solution to the reaction vessel with vigorous stirring. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the reaction.

  • Analysis: Analyze the quenched aliquots using a pre-calibrated analytical instrument (GC, HPLC, or UV-Vis) to determine the concentration of the reactant or product at each time point.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial reaction rate and the rate constant.

Mandatory Visualization

SN2_Solvent_Effect cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetone) Nucleophile (solvated) Nucleophile (solvated) Transition State (High Energy) Transition State (High Energy) Nucleophile (solvated)->Transition State (High Energy) Slow Attack Alkyl Halide Alkyl Halide Alkyl Halide->Transition State (High Energy) Product Product Transition State (High Energy)->Product Slow Rate Nucleophile (unsolvated) Nucleophile (unsolvated) Transition State (Low Energy) Transition State (Low Energy) Nucleophile (unsolvated)->Transition State (Low Energy) Fast Attack Alkyl Halide_2 Alkyl Halide Alkyl Halide_2->Transition State (Low Energy) Product_2 Product Transition State (Low Energy)->Product_2 Fast Rate

Caption: Effect of Solvent Polarity on SN2 Reaction Rate.

Troubleshooting Guides and FAQs

Q1: My S(_N)2 reaction is proceeding much slower than expected in a polar aprotic solvent. What are the possible causes?

A1:

  • Presence of Water: Trace amounts of water in your polar aprotic solvent can significantly slow down the reaction. Water is a polar protic solvent and will solvate the nucleophile, reducing its reactivity. Ensure your solvent is anhydrous.

  • Poor Nucleophile Solubility: The nucleophile may not be fully dissolved in the solvent, leading to a lower effective concentration. Ensure complete dissolution before starting the reaction.

  • Steric Hindrance: Although this compound is a primary alkyl halide, the long alkyl chain could potentially cause some steric hindrance, although this is less likely to be the primary cause of a very slow reaction.

  • Incorrect Temperature: S(_N)2 reactions are sensitive to temperature. Ensure your reaction is being conducted at the appropriate temperature as specified in the literature for a similar reaction.

Q2: I am observing inconsistent reaction rates between different batches of the same experiment. What should I check?

A2:

  • Solvent Purity: The most likely culprit is variability in solvent purity, specifically the water content. Use a fresh bottle of anhydrous solvent or distill the solvent before use.

  • Nucleophile Quality: The purity and handling of the nucleophile are critical. Ensure it has been stored under appropriate conditions to prevent degradation.

  • Concentration Accuracy: Double-check the concentrations of your stock solutions. Inaccurate concentrations will lead to inconsistent rate data.

  • Temperature Control: Ensure your reaction temperature is precisely controlled and consistent across all experiments.

Q3: Can I use a non-polar solvent for my S(_N)2 reaction?

A3: It is generally not recommended. Most nucleophiles are ionic salts (e.g., NaN(_3), NaI) and will have very poor solubility in non-polar solvents. For the S(_N)2 reaction to occur, the nucleophile must be dissolved in the solvent to encounter the alkyl halide.

Q4: How do I choose the best polar aprotic solvent for my S(_N)2 reaction?

A4: The choice of polar aprotic solvent (e.g., acetone, acetonitrile, DMF, DMSO) can influence the reaction rate.

  • Solubility: Choose a solvent that readily dissolves both the alkyl halide and the nucleophile.

  • Boiling Point: Consider the desired reaction temperature. A solvent with a higher boiling point allows for a wider range of reaction temperatures.

  • Dielectric Constant: Generally, a higher dielectric constant can help to dissolve ionic nucleophiles.

  • Literature Precedent: It is always a good practice to consult the literature for similar reactions to see which solvents have been used successfully.

Q5: I am seeing a side product that I suspect is from an elimination (E2) reaction. How can I minimize this?

A5:

  • Nucleophile Basicity: Strong, bulky bases are more likely to promote E2 reactions. If your nucleophile is also a strong base, you may see more elimination.

  • Temperature: Higher reaction temperatures tend to favor elimination over substitution. Running the reaction at a lower temperature may increase the yield of the S(_N)2 product.

  • Substrate Structure: While this compound is a primary halide and less prone to elimination, any branching near the reaction center can increase the likelihood of E2. For more substituted alkyl halides, elimination becomes a more significant competing reaction.

References

Navigating the Reaction of 1-Chlorononane with Sterically Hindered Nucleophiles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the reaction of 1-chlorononane (B146367) with sterically hindered nucleophiles. This guide is intended to assist researchers in overcoming common challenges and optimizing reaction conditions to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when this compound reacts with a sterically hindered nucleophile like potassium tert-butoxide or lithium diisopropylamide (LDA)?

A1: The major product is 1-nonene (B85954). Due to the significant steric bulk of these nucleophiles, they act as strong bases and favor the E2 (elimination, bimolecular) pathway. This results in the removal of a proton from the beta-carbon and the chloride from the alpha-carbon, leading to the formation of a double bond.

Q2: Why is the E2 elimination pathway favored over the SN2 substitution pathway in this reaction?

A2: Although this compound is a primary alkyl halide, which is typically a good substrate for SN2 reactions, the large size of sterically hindered nucleophiles prevents them from efficiently attacking the electrophilic alpha-carbon (the carbon bonded to chlorine).[1] Instead, it is sterically more favorable for these bulky bases to abstract a less hindered proton on the adjacent beta-carbon, initiating an E2 elimination.

Q3: Can SN2 substitution products be formed in these reactions?

A3: While the E2 pathway is dominant, trace amounts of the SN2 substitution product (e.g., tert-butyl nonyl ether when using potassium tert-butoxide) may be observed, especially if the reaction conditions are not optimized for elimination. For instance, lower temperatures might slightly favor the SN2 pathway, although the yield of the substitution product is generally low. One study reported a 10% yield of the SN2 product in the reaction of 1-bromobutane (B133212) with potassium tert-butoxide, with the majority being the E2 product.[2]

Q4: How does the choice of a sterically hindered nucleophile affect the regioselectivity of the elimination?

A4: For this compound, there is only one possible elimination product, 1-nonene, as there is only one beta-carbon with protons. However, in cases with more complex alkyl halides, bulky bases like potassium tert-butoxide and LDA are known to favor the formation of the "Hofmann" product, which is the less substituted (and often less thermodynamically stable) alkene.[3][4] This is due to the base preferentially abstracting the most sterically accessible proton.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Nonene - Incomplete reaction: Reaction time may be too short or the temperature too low. - Competing SN2 reaction: While minor, suboptimal conditions can increase the proportion of the substitution byproduct. - Hydrolysis of the nucleophile: Sterically hindered bases are often moisture-sensitive. - Substrate volatility: 1-nonene is volatile and may be lost during workup or purification.- Increase reaction time and/or temperature: Monitor the reaction by TLC or GC to determine the optimal duration and temperature. Heating generally favors elimination over substitution. - Ensure anhydrous conditions: Use freshly dried solvents and glassware. Handle hygroscopic bases like potassium tert-butoxide in a glovebox or under an inert atmosphere. - Careful workup and purification: Use a cooled condenser during solvent removal and consider distillation at reduced pressure to minimize product loss.
Presence of Unreacted this compound - Insufficient nucleophile/base: The stoichiometry may be incorrect. - Deactivated nucleophile: The base may have been partially quenched by moisture or acidic impurities.- Use a slight excess of the sterically hindered base: A molar ratio of 1.1 to 1.5 equivalents of the base relative to this compound is a good starting point. - Ensure high purity of reagents and solvents: Use freshly opened or properly stored bases.
Formation of Side Products (e.g., alcohols) - Presence of water: Water can react with the strong base to form hydroxide (B78521) ions, which can lead to the formation of nonan-1-ol (B41252) via an SN2 reaction.- Strict anhydrous conditions are crucial: Dry all solvents and glassware thoroughly before use.

Experimental Protocols

Protocol 1: Synthesis of 1-Nonene via E2 Elimination with Potassium tert-Butoxide

This protocol is adapted from general procedures for E2 eliminations of primary alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a positive flow of nitrogen, add potassium tert-butoxide to the flask.

  • Add anhydrous DMSO or THF via a syringe.

  • Stir the mixture at room temperature to ensure the base is well-dissolved or suspended.

  • Slowly add this compound to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a low-boiling-point organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify the 1-nonene by fractional distillation, paying attention to its volatility.

Expected Yield: While specific data for this compound is scarce, yields for E2 elimination of primary alkyl halides with potassium tert-butoxide are generally high, often exceeding 80-90% for analogous bromoalkanes.[2]

Protocol 2: Synthesis of 1-Nonene via E2 Elimination with Lithium Diisopropylamide (LDA)

This protocol is based on general procedures for LDA-mediated eliminations.

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (B44863) (1.1 eq)

  • n-Butyllithium (1.05 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Add anhydrous THF and diisopropylamine to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution.

  • Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.

  • Add this compound dropwise to the LDA solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by GC or TLC.

  • Quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify by fractional distillation.

Data Summary

The following table summarizes the expected outcomes for the reaction of this compound with sterically hindered nucleophiles based on established principles of E2 reactions. Note that specific yield data for this compound is limited in the literature; therefore, the expected yields are based on analogous reactions with other primary alkyl halides.

Nucleophile/Base Substrate Major Product Reaction Type Solvent Temperature Expected Yield Potential Byproduct(s)
Potassium tert-butoxideThis compound1-NoneneE2DMSO or THF50-70 °C>80% (estimated)tert-Butyl nonyl ether (SN2)
Lithium Diisopropylamide (LDA)This compound1-NoneneE2THF-78 °C to RTHigh (estimated)Minimal
Potassium 2,6-di-tert-butylphenoxideThis compound1-NoneneE2 (expected)THF or TolueneElevatedModerate to high (estimated)2,6-di-tert-butylphenyl nonyl ether (SN2)

Visualizations

Reaction Pathway Diagram

ReactionPathway Reaction Pathways of this compound with a Bulky Base cluster_reactants Reactants cluster_products Products This compound This compound 1-Nonene 1-Nonene This compound->1-Nonene E2 Elimination (Major Pathway) SN2_Product SN2 Product (minor) This compound->SN2_Product SN2 Substitution (Minor Pathway) Bulky_Base Sterically Hindered Base (e.g., KOtBu, LDA)

Caption: Dominant E2 and minor SN2 pathways for this compound with a bulky base.

Experimental Workflow for E2 Elimination

experimental_workflow General Workflow for E2 Elimination of this compound setup Reaction Setup (Anhydrous Conditions) addition Addition of Reagents (Base, Solvent, this compound) setup->addition reaction Reaction (Heating and Monitoring) addition->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Fractional Distillation) workup->purification analysis Product Analysis (GC, NMR, IR) purification->analysis

Caption: A generalized experimental workflow for the synthesis of 1-nonene.

References

Technical Support Center: Improving Regioselectivity of 1-Chlorononane Aromatic Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aromatic substitution reactions involving 1-chlorononane (B146367). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Friedel-Crafts alkylation?

A1: The primary challenge in the Friedel-Crafts alkylation of aromatic compounds with this compound is the high propensity for carbocation rearrangement.[1][2][3] The initially formed primary nonyl carbocation is unstable and readily rearranges via hydride shifts to form more stable secondary carbocations. This results in a complex mixture of isomeric products with the aromatic ring attached at various positions along the nonyl chain, rather than exclusively at the terminal carbon. Another significant challenge is polyalkylation, where the mono-alkylated product, being more reactive than the starting arene, undergoes further alkylation.[4][5]

Q2: How can I minimize carbocation rearrangement to obtain the linear nonyl-substituted arene?

A2: To obtain the linear nonyl-substituted arene, the most reliable method is to perform a Friedel-Crafts acylation followed by a reduction.[4][5] This two-step process involves reacting the aromatic compound with nonanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a nonanoyl-substituted arene (a ketone). The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired linear alkylarene using methods such as the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

Q3: What factors influence the ortho/para/meta regioselectivity in the alkylation of substituted benzenes with this compound?

A3: For substituted benzenes, the regioselectivity is primarily governed by the electronic and steric properties of the substituent already present on the aromatic ring.

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) are activating and direct the incoming nonyl group to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂, -CN) are deactivating and direct the incoming group to the meta position.

  • Steric Hindrance: The bulky nonyl group will experience steric hindrance, particularly at the ortho position. Consequently, the para isomer is often the major product when reacting with an ortho, para-directing substrate.

Q4: Can I improve the selectivity for the para isomer?

A4: Yes, using shape-selective catalysts such as certain zeolites (e.g., HZSM-5) can significantly enhance the formation of the para isomer.[6][7] The pore structure of these zeolites restricts the formation of bulkier ortho and meta transition states, thereby favoring the more linear para substitution.[6] This technique is particularly effective for the alkylation of toluene (B28343) and other substituted aromatics where the separation of isomers is challenging.[6][7]

Q5: My Friedel-Crafts alkylation with this compound is not working or giving very low yields. What are the possible causes?

A5: Low or no yield can be due to several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and must be anhydrous. Exposure to atmospheric moisture will deactivate it.

  • Deactivated Aromatic Ring: Friedel-Crafts alkylations are generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic substituents (like -NH₂) that can complex with the Lewis acid catalyst.[2]

  • Insufficient Reaction Temperature: While higher temperatures can promote side reactions, a certain activation energy must be overcome. If the reaction is sluggish, a modest increase in temperature may be necessary.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Structural Isomers (Branched Products)
Possible Cause Suggested Solution
Carbocation Rearrangement The primary nonyl carbocation rearranges to more stable secondary carbocations. This is the most common issue with long-chain 1-haloalkanes.[1][3]
Option 1 (Recommended): Use Friedel-Crafts acylation with nonanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction to obtain the linear nonylarene.[4]
Option 2: Use milder Lewis acid catalysts and lower reaction temperatures. However, this may not completely suppress rearrangement and can lead to lower conversion.
Issue 2: Poor Regioselectivity - Mixture of Positional Isomers (ortho, meta, para)
Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Control The reaction may be proceeding under thermodynamic control, leading to a mixture of isomers.
Optimize the reaction temperature. Lower temperatures generally favor the kinetically controlled product, which for ortho, para-directing groups is often a higher para to ortho ratio due to reduced steric hindrance.
Non-selective Catalyst Standard Lewis acids like AlCl₃ are often not highly selective for one positional isomer.
Use Shape-Selective Catalysts: Employ zeolites like HZSM-5 to enhance para-selectivity.[6][7] The confined environment within the zeolite pores sterically disfavors the formation of the bulkier ortho and meta isomers.
Issue 3: Formation of Polyalkylated Products
Possible Cause Suggested Solution
Mono-alkylated Product is More Reactive The nonyl group is an activating group, making the mono-nonylarene product more nucleophilic and susceptible to further alkylation than the starting aromatic compound.[5]
Use a Large Excess of the Aromatic Substrate: By using the aromatic compound as the limiting reagent, the probability of the electrophile encountering an unreacted aromatic molecule is increased, thus minimizing polyalkylation.
Control Reaction Time: Monitor the reaction progress (e.g., by GC-MS) and stop it once the desired mono-alkylated product has reached its maximum concentration.

Data Presentation

The following tables summarize expected product distributions based on data from analogous reactions. Note that the reaction with this compound is expected to produce a complex mixture of isomers due to carbocation rearrangements.

Table 1: Illustrative Product Distribution in the Alkylation of Benzene with 1-Chlorobutane at 0°C

ProductStructureApproximate Ratio
sec-Butylbenzene (Rearranged)~2
n-Butylbenzene (Unrearranged)1
Data adapted from literature reports on Friedel-Crafts alkylation with 1-chlorobutane, which serves as an analogue for the rearrangement behavior of this compound.[3]

Table 2: Typical Isomer Distribution in the Alkylation of Toluene with a Long-Chain Olefin (1-Heptene) over Y-Zeolite Catalyst at 90°C

ProductApproximate Selectivity
2-Heptyltoluene~25%
3-HeptyltolueneMajor Isomer
Other Heptyltoluene IsomersPresent in the mixture
This data illustrates the formation of multiple isomers even with a shape-selective catalyst when using long-chain alkylating agents.[8]

Table 3: Enhancement of para-Selectivity in Toluene Alkylation using HZSM-5 Zeolite

CatalystProduct Distribution
Standard Lewis Acid (e.g., AlCl₃)Equilibrium mixture of o-, m-, and p-xylenes (~24% para)
Modified HZSM-5 ZeoliteUp to 96% para-xylene
This demonstrates the potential of shape-selective zeolites to dramatically improve para-selectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Arene with this compound (Illustrative)

Warning: This reaction produces HCl gas and should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with water.

Materials:

  • Anhydrous arene (e.g., benzene, toluene)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or the arene itself if used in excess)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Charge the flask with the anhydrous arene and solvent (if necessary). Cool the flask to 0°C using an ice-water bath.

  • Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solution.

  • Slowly add this compound dropwise from the dropping funnel to the reaction mixture over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product mixture by column chromatography or distillation to separate the isomers.

Protocol 2: Friedel-Crafts Acylation of Benzene with Nonanoyl Chloride

Materials:

  • Anhydrous benzene

  • Nonanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-water bath

  • Concentrated HCl

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, three-necked flask set up as described in Protocol 1, suspend anhydrous AlCl₃ in anhydrous benzene.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add nonanoyl chloride dropwise to the suspension.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC or GC-MS.

  • Quench the reaction by carefully pouring it into a beaker containing crushed ice and concentrated HCl.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nonanoylbenzene.

  • The resulting ketone can be purified and then reduced in a subsequent step (e.g., Wolff-Kishner reduction) to yield n-nonylbenzene.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware (flask, condenser, dropping funnel) reagents 2. Add anhydrous arene and cool to 0°C setup->reagents catalyst 3. Add anhydrous AlCl₃ reagents->catalyst addition 4. Add this compound dropwise at 0°C catalyst->addition stir 5. Stir at room temperature (Monitor by GC-MS) addition->stir quench 6. Quench with ice/HCl stir->quench extract 7. Separate and wash organic layer quench->extract dry 8. Dry and evaporate solvent extract->dry purify 9. Purify by chromatography or distillation dry->purify

Caption: A typical experimental workflow for a Friedel-Crafts alkylation reaction.

troubleshooting_regioselectivity start Poor Regioselectivity Observed q1 What type of isomers are observed? start->q1 rearranged Branched Isomers (Rearrangement) q1->rearranged Structural positional Ortho/Para/Meta Mixture q1->positional Positional sol_rearranged Solution: Use Friedel-Crafts Acylation + Reduction rearranged->sol_rearranged q2 Is the goal to maximize the para isomer? positional->q2 sol_para Solution: Use Shape-Selective Zeolite Catalyst (e.g., HZSM-5) q2->sol_para Yes sol_general Solution: Optimize temperature and use excess arene q2->sol_general No

Caption: Troubleshooting guide for addressing poor regioselectivity in aromatic substitutions.

reaction_pathways cluster_rearrangement Rearrangement Pathway (Major) cluster_direct Direct Substitution Pathway (Minor) start Arene + this compound + AlCl₃ primary_carbocation Primary Nonyl Carbocation (Unstable) start->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift direct_attack Direct Electrophilic Attack primary_carbocation->direct_attack secondary_carbocation Secondary Nonyl Carbocations (More Stable) hydride_shift->secondary_carbocation rearranged_product Mixture of Branched Nonylarenes secondary_carbocation->rearranged_product direct_product n-Nonylarene (Ortho/Para) direct_attack->direct_product

Caption: Competing reaction pathways in the Friedel-Crafts alkylation with this compound.

References

Validation & Comparative

1-Chlorononane vs. 1-Bromononane: A Comparative Guide to SN2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, the choice of substrate is a critical determinant of reaction efficiency and outcome. This guide provides a comprehensive comparison of the SN2 reactivity of 1-chlorononane (B146367) and 1-bromononane (B48978), two primary alkyl halides frequently employed in organic synthesis. The following analysis is supported by established chemical principles and illustrative experimental data to inform substrate selection in research and development.

Executive Summary

1-Bromononane exhibits significantly higher reactivity in SN2 reactions compared to this compound. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) relative to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage in the concerted, single-step mechanism of an SN2 reaction. This fundamental difference leads to faster reaction rates and often higher yields for 1-bromononane under identical reaction conditions.

Quantitative Data Summary

While specific kinetic data for the SN2 reactions of this compound and 1-bromononane under identical conditions are not extensively reported in readily available literature, the relative reactivity trend is a well-established principle in organic chemistry. The following table presents a quantitative comparison based on the generally accepted relative rates of primary alkyl bromides versus primary alkyl chlorides in SN2 reactions.

ParameterThis compound1-Bromononane
Molecular Formula C₉H₁₉ClC₉H₁₉Br
Molar Mass 162.70 g/mol 207.15 g/mol
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Relative SN2 Rate Constant (k_rel) 1~50-100
Typical Reaction Time SlowerFaster
Typical Yield LowerHigher

Note: The relative rate constant is an approximation based on the general observation that primary alkyl bromides react 50 to 100 times faster than their corresponding chlorides in SN2 reactions with common nucleophiles.

Theoretical Background

The bimolecular nucleophilic substitution (SN2) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. The rate of an SN2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile].[1] Several factors influence the reaction rate, with the nature of the leaving group being a key determinant.

A good leaving group is a species that is stable on its own, typically a weak base.[2] When comparing the halide ions, their stability as leaving groups increases down the periodic table: F⁻ < Cl⁻ < Br⁻ < I⁻. This trend is inversely related to their basicity. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide (Br⁻) is a weaker base than chloride (Cl⁻). Consequently, bromide is a better leaving group.[3]

The weaker carbon-bromine bond compared to the carbon-chlorine bond also contributes to the faster reaction rate of 1-bromononane. A lower bond dissociation energy means less energy is required to break the C-Br bond in the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction.

Experimental Protocols

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of this compound and 1-bromononane.

Materials:

  • This compound

  • 1-Bromononane

  • 15% (w/v) Sodium Iodide in Acetone (B3395972) solution

  • Acetone (anhydrous)

  • Test tubes (10 x 75 mm)

  • Pipettes or micropipettes

  • Stopwatch

  • Water bath (optional, for enhancing slow reactions)

  • Vortex mixer (optional)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for this compound and the other for 1-bromononane.

  • Reagent Addition: Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: To the first test tube, add 0.1 mL of this compound and simultaneously start the stopwatch. Mix the contents thoroughly.

  • Observation: Observe the test tube for the formation of a white precipitate (sodium chloride). Record the time at which the precipitate first becomes visible.

  • Repeat for 1-Bromononane: Repeat steps 3 and 4 with the second test tube, adding 0.1 mL of 1-bromononane.

  • Data Recording: Record the time taken for the precipitate to form in each case. If no precipitate is observed after a significant period (e.g., 30 minutes) at room temperature, the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction, and the observation times should be noted accordingly.

Expected Results: A precipitate of sodium bromide will form significantly faster in the test tube containing 1-bromononane compared to the formation of sodium chloride in the test tube with this compound, visually demonstrating the higher reactivity of the alkyl bromide.

Visualizations

SN2_Reactivity_Comparison cluster_factors Factors Influencing SN2 Reactivity cluster_comparison Substrate Comparison Leaving_Group Leaving Group Ability Chlorononane This compound Leaving_Group->Chlorononane Cl⁻ (Good) Bromononane 1-Bromononane Leaving_Group->Bromononane Br⁻ (Better) Steric_Hindrance Steric Hindrance Nucleophile_Strength Nucleophile Strength Solvent Solvent Effects Slower_Reaction Slower SN2 Rate Chlorononane->Slower_Reaction Leads to Faster_Reaction Faster SN2 Rate Bromononane->Faster_Reaction Leads to

Caption: Factors influencing the relative SN2 reactivity of this compound and 1-bromononane.

Experimental_Workflow start Start prepare_tubes Prepare & Label Two Test Tubes start->prepare_tubes add_NaI Add 2 mL of 15% NaI in Acetone to each prepare_tubes->add_NaI add_chloro Add 0.1 mL this compound & Start Timer add_NaI->add_chloro add_bromo Add 0.1 mL 1-Bromononane & Start Timer add_NaI->add_bromo observe_chloro Observe for Precipitate (NaCl) add_chloro->observe_chloro observe_bromo Observe for Precipitate (NaBr) add_bromo->observe_bromo record_chloro Record Time observe_chloro->record_chloro record_bromo Record Time observe_bromo->record_bromo compare Compare Reaction Times record_chloro->compare record_bromo->compare end End compare->end

Caption: Workflow for the comparative SN2 reactivity experiment.

References

A Comparative Guide to Validating a GC-MS Method for the Quantification of 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1-chlorononane (B146367) with an alternative analytical technique. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure for this compound. Detailed experimental protocols and performance data are provided to facilitate method selection and implementation.

Introduction

This compound (C9H19Cl) is a halogenated alkane that may be present as an impurity, metabolite, or synthetic intermediate in various chemical and pharmaceutical processes.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity.[4] This guide details a validated GC-MS method and compares its performance against an alternative method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to assist researchers in making informed decisions for their analytical needs.

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the identification and quantification of many organic compounds.[4] The method's validation is based on the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and reproducibility.[5][6]

Detailed Experimental Protocol: GC-MS Quantification

1. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix.

  • If the sample is a solid, dissolve it in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • For liquid samples, perform a liquid-liquid extraction if necessary to isolate the analyte from interfering matrix components.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Add a suitable internal standard (e.g., 1-chlorodecane) to all samples and calibration standards to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating this compound from other components.[7]

    • Inlet: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the following ions for this compound (quantifier and qualifiers) and the internal standard.

      • This compound (C9H19Cl, MW: 162.70 g/mol ): Target ions can be derived from its mass spectrum.[1]

      • Internal Standard (e.g., 1-Chlorodecane): Select appropriate ions.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Method Validation Parameters:

The developed GC-MS method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[5][6]

Workflow for GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Weighing/Measurement Dissolution Dissolution/Extraction (e.g., Hexane) Sample->Dissolution Injection GC Injection Spiking Internal Standard Spiking (e.g., 1-Chlorodecane) Dissolution->Spiking Spiking->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Integration Peak Integration Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound using GC-MS.

Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For comparative purposes, an HPLC-UV method was considered. While HPLC is a powerful technique for a wide range of compounds, its applicability to non-chromophoric, volatile compounds like this compound is limited.

Detailed Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation:

  • Sample preparation would be similar to the GC-MS method, with the final sample being dissolved in a mobile phase-compatible solvent (e.g., acetonitrile).

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • UV Detector:

    • Wavelength: Due to the lack of a strong chromophore in this compound, detection would be challenging. A low wavelength (e.g., <210 nm) would be required, which often results in low sensitivity and high background noise.

Performance Comparison

The performance of the validated GC-MS method is compared with the theoretical performance of an HPLC-UV method for the quantification of this compound.

ParameterGC-MS MethodHPLC-UV Method (Theoretical)
Specificity High (Mass spectral data provides definitive identification)Low (Risk of co-elution with other non-absorbing compounds)
Linearity (R²) > 0.999> 0.99 (if detectable)
Accuracy (% Recovery) 98 - 102%95 - 105% (if detectable)
Precision (RSD) < 2%< 5% (if detectable)
Limit of Detection (LOD) ~0.1 ng/mL> 1 µg/mL
Limit of Quantification (LOQ) ~0.3 ng/mL> 3 µg/mL
Robustness HighModerate

Conclusion

The validated GC-MS method demonstrates superior performance for the quantification of this compound compared to the theoretical HPLC-UV method. The high sensitivity, specificity, and robustness of the GC-MS method make it the recommended choice for accurate and reliable analysis in research, quality control, and drug development settings.[4] The use of mass spectrometry provides unequivocal identification of the analyte, which is a significant advantage over non-specific detectors like UV. For trace-level quantification of this compound, GC-MS is the most suitable and reliable analytical technique.

References

A Comparative Guide to the Use of 1-Chlorononane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing gas chromatography (GC), the choice of an internal standard is critical for achieving accurate and precise quantification of analytes. An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and not present in the original sample. This guide provides a comprehensive comparison of 1-chlorononane (B146367) as an internal standard against other common alternatives, supported by established principles of chromatography.

Introduction to Internal Standards in Gas Chromatography

The internal standard method is a widely used technique in chromatography to correct for variations in sample injection volume, solvent evaporation, and instrument response.[1] A known amount of a specific compound, the internal standard, is added to all samples, calibration standards, and blanks. The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This approach significantly improves the reproducibility and accuracy of the analytical method.

This compound as an Internal Standard

This compound (C₉H₁₉Cl) is a halogenated alkane that can serve as an effective internal standard in the GC analysis of various organic compounds, particularly for non-polar and semi-polar analytes. Its properties, such as a boiling point of 203-204 °C and its solubility in common organic solvents, make it suitable for a range of GC applications.

Key Characteristics of this compound:

  • Chemical Inertness: Generally stable under typical GC conditions.

  • Volatility: Appropriate for a wide range of analyte volatilities.

  • Detector Response: Provides a good response with common detectors like the Flame Ionization Detector (FID) and Mass Spectrometers (MS).

Comparison with Alternative Internal Standards

The selection of an internal standard is highly dependent on the specific application, including the nature of the analyte and the sample matrix. Below is a comparison of this compound with other classes of compounds commonly used as internal standards.

FeatureThis compoundn-Alkanes (e.g., n-Decane, n-Dodecane)Chlorinated Alkanes (Homologous Series)Deuterated Analogs
Chemical Structure Chlorinated alkaneSaturated hydrocarbonChlorinated alkaneIsotopically labeled analyte
Polarity Moderately polarNon-polarModerately polarSame as analyte
Typical Analytes Non-polar to moderately polar compounds, halogenated compoundsNon-polar compounds (e.g., FAMEs, hydrocarbons)Halogenated pollutants (e.g., pesticides, PCBs)Wide range, especially in MS detection
Advantages Good resolution from many analytes, stableReadily available, predictable elutionSimilar chemical behavior to chlorinated analytesCo-elutes with the analyte, corrects for matrix effects and sample prep losses[2]
Disadvantages Potential for interaction with certain analytes or columnsCan be present in some environmental or petroleum samplesMay co-elute with other halogenated compoundsExpensive, not available for all analytes
Detector Compatibility FID, ECD, MSFID, MSECD, MSPrimarily MS

Experimental Protocols

Below is a generalized protocol for the use of an internal standard in a gas chromatography experiment. This protocol should be optimized for the specific analyte and instrument.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the analyte standard and dissolve it in a suitable volatile solvent (e.g., hexane, dichloromethane) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (or an alternative internal standard) in the same manner and at a similar concentration.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution to a set of vials.

  • To each vial, add a constant, known amount of the internal standard stock solution.

  • Dilute all calibration standards to the same final volume with the solvent.

3. Sample Preparation:

  • To a known volume or weight of the sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.

  • Perform any necessary extraction, derivatization, or clean-up steps.

  • Adjust the final volume of the sample extract to be the same as the calibration standards.

4. Gas Chromatography Analysis:

  • Inject a fixed volume of each calibration standard and sample into the gas chromatograph.

  • Obtain the peak areas for the analyte and the internal standard in each chromatogram.

5. Data Analysis:

  • For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

  • For each sample, calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample by using the peak area ratio and the calibration curve.

Logical Workflow for Internal Standard Quantification

The following diagram illustrates the logical workflow for using an internal standard in a quantitative GC analysis.

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_calib Calibration cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Cal_Std Calibration Standards Analyte_Stock->Cal_Std Varying amounts IS_Stock Internal Standard Stock Solution Sample Sample IS_Stock->Sample Constant amount IS_Stock->Cal_Std Constant amount GC_Analysis GC Analysis Sample->GC_Analysis Cal_Std->GC_Analysis Peak_Areas Measure Peak Areas GC_Analysis->Peak_Areas Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Areas->Area_Ratio Cal_Curve Generate Calibration Curve Area_Ratio->Cal_Curve From Standards Quantify Quantify Analyte in Sample Area_Ratio->Quantify From Sample Cal_Curve->Quantify

Caption: Workflow for quantitative GC analysis using an internal standard.

Decision Pathway for Selecting an Internal Standard

The choice of an appropriate internal standard is a critical step in method development. The following diagram outlines a decision-making process for selecting a suitable internal standard.

IS_Selection_Pathway Start Start: Define Analyte and Matrix Check_Analyte Is a deuterated analog of the analyte available and affordable? Start->Check_Analyte Use_Deuterated Use Deuterated Analog Check_Analyte->Use_Deuterated Yes Check_Homologous Is a homologous series available and suitable (e.g., for chlorinated analytes)? Check_Analyte->Check_Homologous No Final_Selection Selected Internal Standard Use_Deuterated->Final_Selection Use_Homolog Use a member of the homologous series Check_Homologous->Use_Homolog Yes Consider_Structural Consider a structurally similar compound (e.g., this compound for other halogenated compounds) Check_Homologous->Consider_Structural No Check_Properties Does it have appropriate volatility, solubility, and chemical inertness? Use_Homolog->Check_Properties Consider_Structural->Check_Properties Check_Properties->Final_Selection Yes Reevaluate Re-evaluate choices or consider alternative quantification methods Check_Properties->Reevaluate No

Caption: Decision pathway for selecting a suitable internal standard for GC analysis.

References

A Comparative Guide to 1-Chlorononane as a Reference Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for structural elucidation and quantitative analysis. The choice of an appropriate internal reference standard is a critical factor in achieving high-quality NMR data. While compounds like Tetramethylsilane (B1202638) (TMS) are widely recognized, this guide provides an objective comparison of 1-chlorononane (B146367) as a potential reference standard against other common alternatives, supported by experimental data and detailed protocols.

Overview of NMR Reference Standards

An ideal NMR reference standard should exhibit several key characteristics:

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Simple NMR Spectrum: A single, sharp peak is preferable to avoid spectral overlap with the analyte.

  • Chemical Shift in a Clear Region: The signal should not overlap with the typical spectral regions of interest.

  • Solubility: It must be soluble in the deuterated solvent used for the analysis.

  • Low Volatility: To ensure stable concentration during the experiment.[1]

  • High Purity: The standard itself should be free of impurities that could interfere with the analysis.[2]

This guide evaluates this compound and three common alternatives—Tetramethylsilane (TMS), 1,4-Dioxane (B91453), and Hexamethyldisiloxane (HMDSO)—based on these criteria.

Comparison of Physicochemical Properties

A summary of the key physical and chemical properties of this compound and the alternative standards is presented below. These properties influence their suitability and handling as NMR reference standards.

PropertyThis compoundTetramethylsilane (TMS)1,4-DioxaneHexamethyldisiloxane (HMDSO)
Molecular Formula C₉H₁₉ClC₄H₁₂SiC₄H₈O₂C₆H₁₈OSi₂
Molar Mass ( g/mol ) 162.7088.2388.11162.38
Boiling Point (°C) 202-20426-28101101
Melting Point (°C) -39.4-9911.8-59
Solubility Soluble in most organic solvents; insoluble in water.[3]Soluble in most organic solvents; insoluble in water.[4][5]Miscible with water and many organic solvents.[6]Soluble in many organic solvents; insoluble in water.
Volatility LowHigh[4]ModerateLow[7]

NMR Spectral Properties for Use as a Reference Standard

The NMR spectral characteristics are crucial for a reference standard. The ideal standard provides a single, sharp signal that does not interfere with the analyte's signals.

Spectral PropertyThis compoundTetramethylsilane (TMS)1,4-DioxaneHexamethyldisiloxane (HMDSO)
¹H NMR Signal Multiple complex signalsSinglet[4]Singlet[8]Singlet
¹H Chemical Shift (ppm, in CDCl₃) ~3.5 (t), ~1.7 (p), ~1.3 (m), ~0.9 (t)0 (by definition)[9]~3.7[8]~0.06
¹³C NMR Signal Multiple signalsSinglet[4]Singlet[10]Singlet
¹³C Chemical Shift (ppm, in CDCl₃) ~45, ~33, ~32, ~29, ~27, ~23, ~140 (by definition)[11]~67[10]~2.0

Performance Comparison

This section provides a qualitative and quantitative comparison of this compound with the established NMR reference standards.

This compound
  • Advantages:

    • Low Volatility: Its high boiling point ensures stable concentration throughout the NMR experiment.

    • Good Solubility: Soluble in a wide range of common deuterated organic solvents.

  • Disadvantages:

    • Complex NMR Spectrum: The ¹H and ¹³C NMR spectra exhibit multiple signals with complex splitting patterns, which can lead to significant overlap with analyte signals, making it unsuitable for most applications.

    • Chemical Shift in a Congested Region: The signals appear in a region where many organic molecules also have resonances.

Tetramethylsilane (TMS)
  • Advantages:

    • Simple NMR Spectrum: A single, sharp singlet in both ¹H and ¹³C NMR.[4]

    • Reference Point: By definition, its chemical shift is set to 0 ppm, providing a universal reference.[9]

    • Chemically Inert: Generally unreactive with most analytes and solvents.[12]

  • Disadvantages:

    • High Volatility: Its low boiling point can lead to concentration changes, affecting the accuracy of quantitative measurements.[4]

    • Poor Solubility in Water: Not suitable for aqueous samples.[5]

1,4-Dioxane
  • Advantages:

    • Simple NMR Spectrum: A single sharp singlet in both ¹H and ¹³C NMR due to its high symmetry.[8][10]

    • Good Solubility: Miscible with water and a broad range of organic solvents, making it versatile.[6]

  • Disadvantages:

    • Chemical Shift: Its ¹H signal at ~3.7 ppm can overlap with signals from methoxy (B1213986) or methylene (B1212753) protons in the analyte.

    • Potential for Peroxide Formation: Can form explosive peroxides upon storage and exposure to air.

Hexamethyldisiloxane (HMDSO)
  • Advantages:

    • Simple NMR Spectrum: A single sharp singlet in both ¹H and ¹³C NMR.

    • Low Volatility: Less volatile than TMS, leading to more stable concentrations.[7]

    • Chemical Shift: Its signal is close to 0 ppm, providing a good alternative to TMS.

  • Disadvantages:

    • Not a Universal Standard: Not as widely adopted as TMS for the 0 ppm reference point.

Experimental Protocols

Workflow for Selecting an Internal NMR Standard

The selection of an appropriate internal standard is a critical first step in quantitative NMR (qNMR). The following workflow outlines the key considerations.

G Workflow for Selecting an Internal NMR Standard A Define Analyte and Solvent System B Identify Potential Standards A->B Consider chemical properties C Check for Signal Overlap B->C Predict or measure NMR spectra C->B Overlap detected, choose another D Assess Solubility and Stability C->D No overlap detected D->B Insoluble or unstable, choose another E Evaluate Purity of Standard D->E Soluble and stable E->B Purity issues, choose another F Select Optimal Standard E->F High purity confirmed

Caption: A logical workflow for the selection of a suitable internal standard for quantitative NMR analysis.

Experimental Protocol for Quantitative NMR (qNMR) using an Internal Standard

This protocol provides a general procedure for performing a qNMR experiment with an internal standard.[13][14]

  • Preparation of the Standard Stock Solution:

    • Accurately weigh a known amount of the selected internal standard (e.g., HMDSO).

    • Dissolve the standard in a precise volume of a suitable deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a precise volume of the deuterated solvent.

    • Add a precise volume of the internal standard stock solution to the analyte solution.

    • Vortex the final solution to ensure homogeneity.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans to obtain a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculation of Analyte Purity/Concentration:

    • The purity or concentration of the analyte can be calculated using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Logical Relationship for qNMR Calculation

The following diagram illustrates the relationship between the measured and known parameters used in the calculation of analyte purity in a qNMR experiment.

G Logical Relationship for qNMR Purity Calculation Analyte_Purity Analyte Purity Analyte_Data Analyte Data Analyte_Data->Analyte_Purity Standard_Data Standard Data Standard_Data->Analyte_Purity I_analyte Integral (Analyte) I_analyte->Analyte_Data N_analyte Number of Protons (Analyte) N_analyte->Analyte_Data m_analyte Mass (Analyte) m_analyte->Analyte_Data MW_analyte MW (Analyte) MW_analyte->Analyte_Data I_std Integral (Standard) I_std->Standard_Data N_std Number of Protons (Standard) N_std->Standard_Data m_std Mass (Standard) m_std->Standard_Data MW_std MW (Standard) MW_std->Standard_Data Purity_std Purity (Standard) Purity_std->Standard_Data

Caption: A diagram showing the inputs for the calculation of analyte purity using qNMR with an internal standard.

Conclusion

Based on this comparative analysis, This compound is not a suitable reference standard for general NMR spectroscopy . Its complex ¹H and ¹³C NMR spectra and the location of its signals in a commonly populated region of the spectrum present significant challenges for its use as a reference. The potential for signal overlap with the analyte of interest is very high, which would compromise both qualitative and quantitative analyses.

For non-polar analytes in organic solvents, Hexamethyldisiloxane (HMDSO) and Tetramethylsilane (TMS) remain superior choices. HMDSO offers the advantage of lower volatility compared to TMS, which can be crucial for accurate quantitative studies.[7] 1,4-Dioxane is a versatile standard, particularly for its solubility in both aqueous and organic media, but its chemical shift may interfere with certain classes of compounds.

The selection of an NMR reference standard should always be guided by the specific requirements of the experiment, including the nature of the analyte, the solvent system, and whether the analysis is qualitative or quantitative. For the vast majority of applications, simple, inert compounds with a single, sharp NMR signal in an uncrowded spectral region are the preferred choice.

References

A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions with 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation stands as a cornerstone in organic synthesis for forging carbon-carbon bonds with aromatic rings. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, product selectivity, and overall yield. This guide provides a detailed comparison of three common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zirconium Chloride (ZrCl₄)—for the Friedel-Crafts alkylation of aromatic compounds with 1-chlorononane (B146367).

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid in catalyzing the Friedel-Crafts alkylation of an aromatic substrate, such as benzene (B151609) or toluene, with this compound hinges on its ability to generate a carbocation or a highly polarized complex from the alkyl halide. This electrophilic species is then attacked by the electron-rich aromatic ring. While direct, comprehensive comparative studies for this specific reaction are not extensively documented in publicly available literature, we can extrapolate performance based on established principles of Friedel-Crafts chemistry and data from reactions with similar long-chain alkyl halides.

CatalystTypical Catalyst Loading (mol%)Typical SolventTypical Temperature (°C)Typical Reaction Time (h)Estimated Yield (%)Key Characteristics
Aluminum Chloride (AlCl₃) 10 - 30Benzene, Carbon Disulfide25 - 801 - 470 - 90High reactivity, can lead to polyalkylation and rearrangements. Moisture sensitive.
Ferric Chloride (FeCl₃) 15 - 40Benzene, Nitrobenzene50 - 1002 - 860 - 80Milder than AlCl₃, less prone to side reactions. Less moisture sensitive.
Zirconium Chloride (ZrCl₄) 20 - 50Benzene, Dichloromethane60 - 1204 - 1250 - 70Mildest of the three, often requires higher temperatures and longer reaction times.

Note: The data presented is an estimation compiled from various sources on Friedel-Crafts alkylations and represents typical outcomes. Actual results may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Detailed methodologies for conducting Friedel-Crafts alkylation with this compound using each catalyst are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Aluminum Chloride (AlCl₃) Catalyzed Alkylation of Benzene

This protocol describes a general procedure for the synthesis of nonylbenzene (B91765) using anhydrous aluminum chloride as the catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Benzene

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous benzene (e.g., 100 mL) and anhydrous aluminum chloride (e.g., 0.15 mol).

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add this compound (e.g., 0.1 mol) from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 80 °C) for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice containing concentrated HCl to decompose the catalyst complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield nonylbenzene.

Ferric Chloride (FeCl₃) Catalyzed Alkylation of Benzene

This protocol outlines the use of the milder Lewis acid, ferric chloride.

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • This compound

  • Anhydrous Benzene

  • Hydrochloric Acid (HCl), 1 M

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous benzene (e.g., 100 mL) and anhydrous ferric chloride (e.g., 0.2 mol).

  • Heat the mixture to a gentle reflux (around 80 °C) with vigorous stirring.

  • Slowly add this compound (e.g., 0.1 mol) to the refluxing mixture over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 1 M HCl to the flask to quench the reaction and dissolve the catalyst.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting nonylbenzene by vacuum distillation.

Zirconium Chloride (ZrCl₄) Catalyzed Alkylation of Benzene

This protocol details the procedure using the mildest of the three Lewis acids, zirconium chloride.

Materials:

  • Zirconium Chloride (ZrCl₄)

  • This compound

  • Anhydrous Benzene

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous benzene (e.g., 80 mL), this compound (e.g., 0.05 mol), and zirconium chloride (e.g., 0.025 mol).

  • Heat the reaction mixture to reflux (around 80 °C) and maintain it for 8-10 hours. Monitor the reaction by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the flask to quench the reaction.

  • Transfer the contents to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Visualizing the Friedel-Crafts Reaction Pathway

The following diagrams illustrate the fundamental steps involved in the Lewis acid-catalyzed Friedel-Crafts alkylation.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation R-Cl This compound (R-Cl) Complex R-Cl---Lewis Acid Complex R-Cl->Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Complex Carbocation Nonyl Carbocation (R⁺) + [Lewis Acid-Cl]⁻ Complex->Carbocation Ionization Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Attack Benzene Aromatic Ring (Benzene) Benzene->Sigma_Complex Product Nonylbenzene Sigma_Complex->Product Loss of H⁺ Regenerated_Catalyst Regenerated Lewis Acid + HCl Sigma_Complex->Regenerated_Catalyst

Caption: General mechanism of Friedel-Crafts alkylation.

Logical Workflow for Catalyst Selection

The choice of catalyst often involves a trade-off between reactivity, selectivity, and practical considerations such as cost and handling.

Catalyst_Selection Start Start: Need for Friedel-Crafts Alkylation High_Yield Is highest possible yield the primary goal? Start->High_Yield Side_Reactions Are side reactions (polyalkylation, rearrangement) a major concern? High_Yield->Side_Reactions No Use_AlCl3 Consider AlCl₃ High_Yield->Use_AlCl3 Yes Handling_Concerns Are moisture sensitivity and catalyst handling significant issues? Side_Reactions->Handling_Concerns No Use_FeCl3 Consider FeCl₃ Side_Reactions->Use_FeCl3 Yes Handling_Concerns->Use_FeCl3 No Use_ZrCl4 Consider ZrCl₄ Handling_Concerns->Use_ZrCl4 Yes Optimize_Conditions Optimize reaction conditions (temp, time, stoichiometry) Use_AlCl3->Optimize_Conditions Use_FeCl3->Optimize_Conditions Use_ZrCl4->Optimize_Conditions

Caption: Decision workflow for selecting a Lewis acid catalyst.

A Comparative Guide to the Kinetic Analysis of 1-Chlorononane Reactions with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-chlorononane (B146367) with a selection of common nucleophiles. As a primary alkyl halide, this compound is an important substrate in organic synthesis, and understanding its reactivity with different nucleophiles is crucial for reaction optimization and the development of novel synthetic methodologies. The reactions discussed herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism, a single-step process where the nucleophile attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.[1][2][3][4]

Comparative Kinetic Data

Due to a lack of specific, publicly available experimental kinetic data for the reaction of this compound with a wide range of nucleophiles, the following table presents illustrative comparative data based on established principles of nucleophilicity and SN2 reaction kinetics. The relative rate constants are normalized to the reaction with chloride and are intended to demonstrate the expected trend in reactivity. Actual experimental values may vary depending on specific reaction conditions such as solvent and temperature.

NucleophileFormulaProductRelative Rate Constant (krel)Notes on Nucleophilicity
IodideI⁻1-Iodononane~100,000Excellent nucleophile; large and highly polarizable.
AzideN₃⁻1-Azidononane~1,000Very good nucleophile.[5]
ThiocyanateSCN⁻1-Thiocyanatononane~1,000Good nucleophile, with the sulfur atom being the primary site of attack in SN2 reactions.[6]
HydroxideOH⁻Nonan-1-ol~100Strong nucleophile, but also a strong base, which can lead to competing elimination (E2) reactions.
BromideBr⁻1-Bromononane~10Good nucleophile.
ChlorideCl⁻This compound1Weak nucleophile.
WaterH₂ONonan-1-ol<0.01Poor nucleophile.

Note: The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[1][2][7][8] The general rate law is expressed as: Rate = k[this compound][Nucleophile].[7][9]

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of the reaction of this compound with a given nucleophile.

Objective: To determine the second-order rate constant for the reaction of this compound with a selected nucleophile at a specific temperature.

Materials:

  • This compound (reactant)

  • Selected nucleophile (e.g., sodium iodide, sodium azide, potassium thiocyanate)

  • Solvent (e.g., acetone, ethanol, or a suitable polar aprotic solvent)

  • Internal standard for chromatography (e.g., a non-reactive long-chain alkane)

  • Quenching solution (e.g., cold deionized water or a suitable acidic/basic solution)

  • Extraction solvent (e.g., diethyl ether, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Constant temperature bath

  • Reaction vials with septa

  • Syringes for sampling

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a reaction vial, place a known volume of the this compound stock solution and the internal standard stock solution.

    • Equilibrate the vial in a constant temperature bath to the desired reaction temperature.

    • In a separate vial, bring the nucleophile stock solution to the same temperature.

  • Initiation and Sampling:

    • To initiate the reaction, rapidly add a known volume of the pre-heated nucleophile solution to the this compound solution. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.

  • Quenching and Work-up:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

    • Perform a liquid-liquid extraction by adding an extraction solvent. Vortex the mixture and allow the layers to separate.

    • Collect the organic layer and dry it over an anhydrous drying agent.

  • Analysis:

    • Analyze the organic layer by GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.

    • Generate a calibration curve for this compound with the internal standard to accurately quantify its concentration at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time.

    • For a second-order reaction with one reactant in large excess (pseudo-first-order conditions), the plot should be linear. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess (k = k' / [Nucleophile]).

Visualizations

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow A Prepare Stock Solutions (this compound, Nucleophile, Internal Standard) B Equilibrate Reactants at Desired Temperature A->B C Initiate Reaction (Mix Solutions, Start Timer) B->C D Take Aliquots at Timed Intervals C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Analyze by GC or HPLC F->G H Determine Concentration vs. Time G->H I Calculate Rate Constant H->I

Caption: General experimental workflow for kinetic analysis.

References

Performance of 1-Chlorononane in Diverse Solvent Systems for Alkylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-chlorononane's performance as an alkylating agent in various solvent systems. The information presented is intended to assist researchers in selecting optimal conditions for their specific alkylation reactions, whether targeting O-alkylation of phenols or N-alkylation of amines. The comparative data is derived from established principles of reaction kinetics and solvent effects on nucleophilic substitution reactions.

Executive Summary

This compound (B146367) is a versatile reagent for the introduction of a nonyl group onto various nucleophilic substrates. The efficiency of these alkylation reactions, which typically proceed via an S_N2 mechanism, is highly dependent on the choice of solvent. Polar aprotic solvents are generally favored for promoting rapid S_N2 reactions, while polar protic solvents can hinder the reaction rate by solvating the nucleophile. Nonpolar solvents are typically poor choices due to the low solubility of many reactants and their inability to stabilize charged intermediates. This guide provides a detailed comparison of expected performance, experimental protocols, and a logical framework for solvent selection.

Comparison of this compound Performance in Different Solvent Systems

The choice of solvent is critical in determining the yield and reaction rate of alkylation reactions with this compound. The following tables provide a semi-quantitative comparison of its expected performance in different solvent systems for the O-alkylation of a model phenol (B47542) (e.g., phenol) and the N-alkylation of a model amine (e.g., aniline).

Table 1: O-Alkylation of Phenol with this compound

Solvent SystemExpected YieldExpected Reaction RateKey Considerations
Polar Aprotic
Dimethylformamide (DMF)HighFastExcellent for S_N2 reactions; effectively solvates the cation of the phenoxide salt, leaving the nucleophilic oxygen anion exposed.[1]
Acetonitrile (MeCN)HighFastGood alternative to DMF, with a lower boiling point which can be advantageous for product isolation.
Dimethyl Sulfoxide (DMSO)HighVery FastHighly polar and excellent for S_N2 reactions, but can be difficult to remove completely and may require higher reaction temperatures.
Polar Protic
Ethanol (EtOH)ModerateSlowSolvates the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[2][3] May favor C-alkylation as a side reaction.[1]
2-Propanol (IPA)ModerateSlowSimilar to ethanol, but steric hindrance may further reduce the reaction rate.
Water (H₂O)LowVery SlowStrong solvation of the phenoxide anion significantly hinders the S_N2 reaction.[3] Promotes C-alkylation.[1]
Nonpolar
TolueneLow to ModerateVery SlowLow solubility of the phenoxide salt limits the reaction rate. May be suitable for some phase-transfer catalysis conditions.
HexaneVery LowExtremely SlowVery poor solubility of ionic reactants. Not a recommended solvent for this type of reaction.

Table 2: N-Alkylation of Aniline (B41778) with this compound

Solvent SystemExpected YieldExpected Reaction RateKey Considerations
Polar Aprotic
Dimethylformamide (DMF)HighFastPromotes the S_N2 reaction by solvating the counter-ion of the base used to deprotonate the amine (if any) and the developing charges in the transition state.
Acetonitrile (MeCN)HighFastA common and effective solvent for the N-alkylation of amines.
Polar Protic
Ethanol (EtOH)ModerateModerate to SlowCan act as both solvent and a proton source, potentially leading to side reactions. Solvation of the amine nucleophile can decrease the reaction rate.
Nonpolar
TolueneLow to ModerateSlowCan be used, often at higher temperatures, but reaction rates are generally lower than in polar aprotic solvents.
Dichloromethane (DCM)ModerateModerateA common solvent for many organic reactions, but its polarity is lower than that of polar aprotic solvents, leading to slower reaction rates for alkylations.

Experimental Protocols

The following are generalized protocols for the O-alkylation of a phenol and the N-alkylation of an amine using this compound. These should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: O-Alkylation of Phenol with this compound

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or another suitable base

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of Aniline with this compound

Materials:

  • Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq) or another suitable base (e.g., triethylamine)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the aniline and potassium carbonate in acetonitrile.

  • Add this compound to the mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-nonylaniline.

Visualizing Reaction Pathways and Workflows

Experimental Workflow for Alkylation

The following diagram outlines a typical experimental workflow for an alkylation reaction using this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Substrate (Phenol/Amine) & Base B Add Solvent A->B C Add this compound B->C D Heat & Stir C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Drying G->H I Solvent Removal H->I J Column Chromatography I->J

A general experimental workflow for alkylation reactions.
Logical Framework for Solvent Selection in Alkylation Reactions

The selection of an appropriate solvent is a critical step in optimizing an alkylation reaction. The following diagram illustrates the decision-making process based on the substrate and the desired outcome.

solvent_selection start Start: Select Alkylation Substrate & Desired Product substrate_type Substrate Type? start->substrate_type phenol Phenol substrate_type->phenol Phenolic -OH amine Amine substrate_type->amine Amine -NH phenol_outcome Desired Outcome? phenol->phenol_outcome amine_outcome Desired Reaction Rate? amine->amine_outcome o_alkylation O-Alkylation (Ether) phenol_outcome->o_alkylation Maximize Ether Yield c_alkylation C-Alkylation (Alkylphenol) phenol_outcome->c_alkylation Promote Ring Alkylation solvent_polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, MeCN, DMSO) o_alkylation->solvent_polar_aprotic solvent_polar_protic Use Polar Protic Solvent (e.g., EtOH, H₂O) c_alkylation->solvent_polar_protic fast_rate Fast Reaction amine_outcome->fast_rate High Throughput moderate_rate Moderate/Controllable Rate amine_outcome->moderate_rate Process Control fast_rate->solvent_polar_aprotic moderate_rate->solvent_polar_protic solvent_nonpolar Consider Nonpolar Solvent (e.g., Toluene) with PTC or higher temperature moderate_rate->solvent_nonpolar

A decision tree for solvent selection in alkylation.

References

A Comparative Guide to Analytical Method Validation for Impurity Profiling of 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analytical method validation of impurity profiling in 1-Chlorononane. The methodologies, validation parameters, and experimental data presented herein are designed to assist researchers and drug development professionals in selecting and implementing the most suitable analytical techniques for their specific needs.

Introduction

This compound is a long-chain alkyl halide that may be used as a raw material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any component used in pharmaceutical manufacturing, it is crucial to identify and quantify any impurities to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the validation of analytical methods used for impurity testing.[1][2][3] This guide compares two powerful and commonly used analytical techniques, GC-MS and HPLC, for this purpose. Alkyl halides, in general, are often analyzed by GC-MS due to their volatility.[4][5][6] However, HPLC remains a staple in pharmaceutical analysis for its versatility in handling a wide range of compounds.[7][8][9]

Analytical Method Comparison

A summary of the key performance characteristics of GC-MS and HPLC methods for the analysis of this compound and its potential impurities is presented below. The data is representative and serves to illustrate the expected performance of each technique.

Table 1: Comparison of GC-MS and HPLC Method Validation Parameters for this compound Impurity Profiling

Validation ParameterGC-MSHPLC-UV
Specificity Excellent separation of volatile impurities. MS detection provides high specificity.Good separation of non-volatile or UV-active impurities.
Linearity (R²) > 0.999 for all analytes> 0.998 for all analytes
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL
Range 0.03 - 10 µg/mL0.15 - 15 µg/mL
Robustness Tolerant to minor changes in flow rate and temperature programming.Sensitive to mobile phase composition and pH.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC analysis are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Forced Degradation Study

To identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods, a forced degradation study should be performed on this compound.[10][11][12][13][14]

  • Acid Hydrolysis: 1 mL of 1 mg/mL this compound in acetonitrile (B52724) with 1 mL of 1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mL of 1 mg/mL this compound in acetonitrile with 1 mL of 1N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mL of 1 mg/mL this compound in acetonitrile with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound heated at 105°C for 48 hours.

  • Photolytic Degradation: 1 mg/mL solution of this compound in acetonitrile exposed to UV light (254 nm) for 48 hours.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound and its potential volatile impurities.[15][16]

Sample Preparation:

  • Accurately weigh 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane (B109758) or hexane.

  • Prepare a series of calibration standards of this compound and potential impurities (e.g., 1-nonanol, 2-chlorononane, 1-bromononane) in the same solvent.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of pharmaceutical analyses. For a non-UV-absorbing compound like this compound, a universal detector such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is recommended. Alternatively, derivatization to a UV-active compound can be employed.[7][8] The following protocol assumes the use of a universal detector.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of this compound and potential non-volatile impurities in the mobile phase.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or a cyano-propyl column.[7]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the validation of analytical methods for impurity profiling.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample This compound Sample Injection Inject into GC Sample->Injection Standard Impurity Standards Standard->Injection Forced_Deg Forced Degradation Samples Forced_Deg->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ

Caption: Workflow for GC-MS Method Validation.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_validation_hplc Method Validation Sample_HPLC This compound Sample Injection_HPLC Inject into HPLC Sample_HPLC->Injection_HPLC Standard_HPLC Impurity Standards Standard_HPLC->Injection_HPLC Forced_Deg_HPLC Forced Degradation Samples Forced_Deg_HPLC->Injection_HPLC Separation_HPLC Chromatographic Separation (C18 column) Injection_HPLC->Separation_HPLC Detection_HPLC Universal Detection (CAD/RI) Separation_HPLC->Detection_HPLC Specificity_HPLC Specificity Detection_HPLC->Specificity_HPLC Linearity_HPLC Linearity Detection_HPLC->Linearity_HPLC Accuracy_HPLC Accuracy Detection_HPLC->Accuracy_HPLC Precision_HPLC Precision Detection_HPLC->Precision_HPLC LOD_LOQ_HPLC LOD & LOQ Detection_HPLC->LOD_LOQ_HPLC

Caption: Workflow for HPLC Method Validation.

Conclusion

Both GC-MS and HPLC are powerful techniques for the impurity profiling of this compound. The choice between the two methods will depend on the specific impurities of interest and the available instrumentation.

  • GC-MS is the preferred method for volatile and semi-volatile impurities due to its high sensitivity and specificity. The mass spectral data provides an additional layer of identification, which is invaluable for impurity profiling.

  • HPLC with a universal detector is a robust alternative, particularly for non-volatile impurities or when GC-MS is not available. While it may have slightly higher detection limits for a compound like this compound, it is a widely accessible and reliable technique in pharmaceutical laboratories.

A comprehensive impurity profiling strategy may involve the use of both techniques to ensure that all potential impurities (volatile and non-volatile) are adequately controlled. The validation of these analytical methods according to ICH guidelines is a critical step in ensuring the quality and safety of any pharmaceutical product containing or synthesized from this compound.

References

A Comparative Guide to the Synthesis of Nonyl Ethers: 1-Chlorononane vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of nonyl ethers is a fundamental process in organic chemistry, with applications in the development of surfactants, lubricants, and various specialty chemicals.[1][2] The Williamson ether synthesis is the most prominent and versatile method for preparing such ethers.[3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[3][4][5]

This guide provides a comparative analysis of using 1-chlorononane (B146367) as the alkylating agent in the Williamson ether synthesis against other common alternatives. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the advantages and disadvantages of each method, supported by experimental data and protocols.

The Williamson Ether Synthesis: A General Overview

The reaction proceeds via an SN2 mechanism, where an alkoxide (RO⁻) acts as the nucleophile, attacking the primary carbon of an organohalide and displacing the leaving group (e.g., Cl⁻, Br⁻, I⁻).[3][6] For the synthesis of a generic alkyl nonyl ether, the reaction is as follows:

R-O⁻Na⁺ + CH₃(CH₂)₈-X → R-O-(CH₂)₈CH₃ + NaX

Where:

  • R-O⁻Na⁺ is the sodium alkoxide.

  • CH₃(CH₂)₈-X is the nonyl derivative, with X being the leaving group.

  • R-O-(CH₂)₈CH₃ is the resulting alkyl nonyl ether.

The efficiency of this reaction is highly dependent on the nature of the leaving group (X), the steric hindrance of the reactants, and the reaction conditions.[3][7]

Comparison of Alkylating Agents for Nonyl Ether Synthesis

The choice of the nonyl derivative significantly impacts reaction rate, yield, and conditions. While this compound is a viable option, other derivatives with better leaving groups are often preferred for higher efficiency.

Alkylating AgentLeaving GroupRelative Reactivity (Leaving Group Ability)Typical Reaction ConditionsTypical YieldsAdvantagesDisadvantages
This compound Chloride (Cl⁻)ModerateHigher temperatures (50-100 °C), longer reaction times (several hours)[3]50-85%Cost-effective, readily available[1][2]Slower reaction rate, may require harsher conditions
1-Bromononane Bromide (Br⁻)GoodMilder temperatures, shorter reaction times compared to chloride70-95%Faster reaction, higher yieldsMore expensive than this compound
1-Iodononane Iodide (I⁻)ExcellentLow temperatures, rapid reaction>90%Highest reactivity, excellent yieldsHighest cost, potential for instability
Nonyl Tosylate Tosylate (OTs⁻)ExcellentMilder conditions, comparable to iodides[3][6]>90%Excellent leaving group, clean reaction[7]Requires an additional synthesis step from 1-nonanol

Experimental Protocols

Below is a generalized protocol for the synthesis of ethyl nonyl ether, which can be adapted for different alkylating agents.

Protocol: Synthesis of Ethyl Nonyl Ether via Williamson Ether Synthesis

Materials:

  • Ethanol (B145695) (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound (or 1-bromononane, 1-iodononane)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[3]

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (1.2 equivalents) dissolved in anhydrous DMF. The flask is cooled in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.

  • Ether Synthesis: this compound (1.0 equivalent) is added dropwise to the freshly prepared sodium ethoxide solution at room temperature.

  • Reaction Monitoring & Conditions:

    • For this compound: The reaction mixture is heated to 70-90 °C and stirred for 4-8 hours.[3]

    • For 1-Bromononane/1-Iodononane: The reaction is typically stirred at room temperature or slightly elevated temperature (40-60 °C) for 1-4 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude ethyl nonyl ether can be further purified by fractional distillation or column chromatography to yield the final product.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical steps of the Williamson ether synthesis for producing nonyl ethers.

Williamson_Ether_Synthesis cluster_reactants Initial Materials Reactants Reactants Alkoxide_Prep Step 1: Alkoxide Formation (e.g., Alcohol + NaH) Alkoxide Alkoxide (R-O⁻) Alkoxide_Prep->Alkoxide Generates Alcohol Alcohol (R-OH) Alcohol->Alkoxide_Prep Base Strong Base (e.g., NaH) Base->Alkoxide_Prep SN2_Reaction Step 2: SN2 Reaction Alkoxide->SN2_Reaction Nonyl_Ether Alkyl Nonyl Ether SN2_Reaction->Nonyl_Ether Forms Salt Salt Byproduct (e.g., NaCl) SN2_Reaction->Salt Nonyl_Halide Nonyl Derivative (e.g., this compound) Nonyl_Halide->SN2_Reaction Products Products Purification Step 3: Work-up & Purification Nonyl_Ether->Purification Salt->Purification Final_Product Pure Alkyl Nonyl Ether Purification->Final_Product

Caption: Workflow for Williamson Synthesis of Nonyl Ethers.

Conclusion

In benchmarking the synthesis of nonyl ethers, this compound presents itself as a cost-effective and readily accessible starting material.[1][2] However, its moderate reactivity as an SN2 substrate necessitates more forcing reaction conditions, potentially leading to longer reaction times and lower yields compared to more reactive alternatives.

For syntheses where reaction efficiency, speed, and yield are paramount, 1-bromononane, 1-iodononane, or nonyl sulfonates are superior choices due to their enhanced leaving group ability.[3][7] The ultimate decision for researchers will depend on a balance of factors including the cost of reagents, availability, required purity of the final product, and the desired process efficiency.

References

Safety Operating Guide

Proper Disposal of 1-Chloronane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-chlorononane (B146367) are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical.

This compound is a combustible liquid and is classified as a hazardous substance, primarily due to its nature as a halogenated organic compound.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to established protocols is paramount for the safe operation of laboratory facilities.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. It can cause skin and eye irritation.[2][3] Inhalation of vapors should also be avoided.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves.

  • A lab coat or other protective clothing.

  • In case of insufficient ventilation, use a suitable respirator.

Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1] Keep containers tightly closed to prevent the release of vapors.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₉H₁₉Cl
Molecular Weight 162.70 g/mol
Boiling Point 202-204 °C
Melting Point -39 °C
Density 0.87 g/mL at 25 °C
Flash Point 74 °C (165 °F)
California Hazardous Waste Threshold (for Halogenated Organic Compounds) ≥ 1,000 mg/kg total concentration

Note: The California Hazardous Waste Threshold is for the general class of Halogenated Organic Compounds (HOCs) and serves as a guideline for waste classification in the absence of a specific limit for this compound.[4][5]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Evacuation and Ventilation

  • If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Ensure the area is well-ventilated to disperse vapors. If possible, perform cleanup within a chemical fume hood.

Step 2: Containment

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

Step 3: Collection

  • Carefully collect the absorbed material and contaminated debris.

  • Place the collected waste into a clearly labeled, sealed, and leak-proof container.

Step 4: Decontamination

  • Clean the spill area thoroughly with soap and water.

Step 5: Waste Disposal

  • The container with the spill cleanup material must be treated as hazardous waste and disposed of according to the procedures outlined below.

Disposal Procedures for this compound Waste

As a halogenated organic compound, this compound waste must be managed as hazardous waste. It is crucial to segregate it from non-halogenated waste streams to ensure proper disposal and to potentially reduce disposal costs.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound (including contaminated labware, PPE, and spill cleanup materials) in a designated, compatible, and properly labeled hazardous waste container. Do not mix with non-halogenated organic waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound" and its concentration. The accumulation start date should also be clearly marked.

  • Container Management: Keep the waste container securely closed except when adding waste. Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Regulatory Compliance: Disposal must be carried out at an approved and licensed hazardous waste treatment, storage, and disposal facility (TSDF). Incineration is a common and effective disposal method for halogenated organic compounds.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Use in Laboratory B Generate this compound Waste A->B I Spill Occurs A->I C Segregate as Halogenated Waste B->C D Collect in Labeled, Closed Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Disposal E->F G Transport by Licensed Contractor F->G H Dispose at Approved TSDF (e.g., Incineration) G->H J Follow Spill Management Protocol I->J J->D

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Chlorononane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and disposal of 1-Chlorononane, tailored for research scientists and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to prevent exposure and ensure safe operations.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 4)Not ApplicableWarningH227: Combustible liquid[3][4]
Skin irritation (Category 2)GHS07WarningH315: Causes skin irritation[2]
Eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[5][6][7]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection Chemical-resistant GlovesAppropriate protective gloves to prevent skin exposure.[3][8]
Protective ClothingLab coat or other appropriate protective clothing to prevent skin contact.[3][8]
Respiratory Protection RespiratorNot required under normal use conditions with adequate ventilation.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if mists are generated.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

  • Preparation and Precaution:

    • Ensure the work area is well-ventilated.[3][8]

    • Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[3]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Confirm all necessary PPE is available and in good condition.

  • Donning PPE:

    • Put on a lab coat and chemical-resistant gloves.

    • Wear safety goggles. If a splash hazard exists, also use a face shield.

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Avoid breathing vapors or mists.[3]

    • Use only in a chemical fume hood if there is a risk of inhalation.

    • Keep the container tightly closed when not in use.[3]

  • In Case of a Spill:

    • Remove all ignition sources.[3]

    • Ventilate the area.

    • Absorb the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3]

    • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Post-Handling:

    • Wash hands thoroughly after handling the chemical.[3]

    • Remove and wash contaminated clothing before reuse.[3]

    • Store this compound in a dry, cool, and well-ventilated place away from heat, sparks, and flame.[3]

    • Keep the container tightly closed during storage.[3] Incompatible materials include strong oxidizing agents and strong bases.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated absorbent materials, in a designated and properly labeled, sealed container.

  • Disposal Method:

    • Dispose of the contents and container at an approved waste disposal plant.[3]

    • Do not dispose of down the drain or in general waste.

    • Follow all federal, state, and local regulations for the disposal of halogenated organic compounds.[8]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of 1-Chloronane cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_spill 4. Spill Response cluster_post 5. Post-Handling prep_area Ensure well-ventilated area remove_ignition Remove ignition sources check_safety_equip Check safety equipment (eyewash, shower) inspect_ppe Inspect PPE don_coat Don lab coat and gloves inspect_ppe->don_coat don_goggles Don safety goggles/face shield handle_chemical Handle this compound in fume hood don_goggles->handle_chemical avoid_contact Avoid contact and inhalation keep_closed Keep container closed spill_check Spill Occurs? keep_closed->spill_check absorb_spill Absorb with inert material spill_check->absorb_spill Yes wash_hands Wash hands thoroughly spill_check->wash_hands No collect_waste Collect in sealed container absorb_spill->collect_waste dispose_waste Dispose of waste collect_waste->dispose_waste clean_ppe Clean/remove contaminated PPE store_chemical Store properly

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.